4-(4-(Methylthio)phenyl)-4-oxobutanoic acid
Description
The exact mass of the compound 4-[4-(Methylthio)phenyl]-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJEFYDHMQRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366315 | |
| Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7028-67-3 | |
| Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7028-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid
An In-depth Technical Guide to the Synthesis of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid
Abstract
This technical guide provides a comprehensive examination of the , a pivotal chemical intermediate. The primary focus is on the Friedel-Crafts acylation, a robust and widely adopted method for its preparation. This document elucidates the underlying reaction mechanisms, offers a detailed, step-by-step experimental protocol, and discusses critical parameters for process optimization. The guide is designed for researchers, chemists, and professionals in the fields of organic synthesis and pharmaceutical development, providing the technical insights necessary for the successful and efficient production of this valuable compound.
Introduction: Significance in Pharmaceutical Synthesis
This compound is a keto-acid derivative of significant interest in the pharmaceutical industry. Its molecular structure serves as a versatile scaffold for the synthesis of more complex molecules. The most notable application of this compound is its role as a key intermediate in the manufacture of Sulindac, a non-steroidal anti-inflammatory drug (NSAID).[1][2][3] Sulindac is a prodrug that, once metabolized in the body to its active sulfide form, inhibits COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis and reducing inflammation.[1][2] The efficient and high-purity is therefore a critical step in the overall production of this important therapeutic agent.
Core Synthetic Strategy: Friedel-Crafts Acylation
The most prevalent and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) with succinic anhydride.[4] This electrophilic aromatic substitution reaction provides a direct and efficient pathway to the target molecule.
Reaction Mechanism and Rationale
The Friedel-Crafts acylation is a classic C-C bond-forming reaction that proceeds via an electrophilic aromatic substitution mechanism.[5][6][7] The key mechanistic steps, which dictate the choice of reagents and conditions, are as follows:
-
Generation of the Electrophile: A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is used to activate the succinic anhydride.[5][6] The Lewis acid coordinates to a carbonyl oxygen of the anhydride, polarizing the molecule and facilitating the formation of a highly reactive acylium ion. This ion is the potent electrophile that will be attacked by the aromatic ring.
-
Electrophilic Aromatic Substitution: Thioanisole, the aromatic substrate, acts as the nucleophile. The methylthio (-SCH₃) group is an ortho-, para-directing activator, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making the ring more susceptible to electrophilic attack. The acylium ion preferentially attacks the para position due to reduced steric hindrance compared to the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: In the final step, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and, after an aqueous workup to hydrolyze the aluminum complexes, yields the final product, this compound. A significant advantage of Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation reactions.[7]
Visualization of the Synthetic Pathway
The following diagram outlines the logical flow of the Friedel-Crafts acylation for the .
Caption: Workflow for the Friedel-Crafts .
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.
Materials and Reagents
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Notes |
| Thioanisole | C₇H₈S | 124.21 | 1.0 eq | --- |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 1.05 eq | Slight excess to ensure complete reaction. |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 2.2 eq | Must be anhydrous. A large excess is required as it complexes with both the reactant and product carbonyls. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous, inert solvent. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | For workup | To hydrolyze the aluminum complex. |
| Water (deionized) | H₂O | 18.02 | For workup & washing | --- |
| Ethanol/Water mixture | C₂H₅OH / H₂O | --- | For recrystallization | To purify the crude product. |
Step-by-Step Methodology
-
Reaction Setup: A three-necked, round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.
-
Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0-5 °C using an ice bath.
-
Reactant Addition: A solution of thioanisole (1.0 eq) and succinic anhydride (1.05 eq) in anhydrous dichloromethane is prepared and added dropwise to the stirred AlCl₃ suspension over 1-2 hours. The temperature must be maintained below 10 °C to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This procedure should be performed with vigorous stirring in a well-ventilated fume hood to manage the evolution of HCl gas.
-
Product Isolation: The resulting slurry is stirred until all the aluminum salts dissolve. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization. It is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to form pure crystals, which are collected by vacuum filtration, washed with a cold ethanol/water mixture, and dried in a vacuum oven.
-
Characterization: The identity and purity of the final product (CAS No. 7028-67-3) are confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR spectroscopy).[8]
Key Considerations for Process Optimization
-
Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on the exclusion of moisture. Water reacts with and deactivates the aluminum chloride catalyst, significantly reducing the yield.
-
Stoichiometry of Catalyst: More than two equivalents of AlCl₃ are necessary. The first equivalent activates the succinic anhydride, and the second complexes with the ketone group of the product, preventing it from deactivating the catalyst.
-
Choice of Solvent: While dichloromethane is common, other inert solvents like nitrobenzene or carbon disulfide can be used. The choice of solvent can impact reaction time and temperature control. However, the toxicity and environmental impact of these solvents must be considered.
-
Temperature Control: Initial cooling is crucial to manage the exothermicity of the reaction and prevent side product formation. Allowing the reaction to proceed at room temperature ensures it goes to completion.
Safety and Handling
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and corrosive hydrogen chloride gas. It is a corrosive solid that can cause severe burns. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.
-
Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Use with extreme caution and appropriate PPE.
-
Thioanisole: Has a strong, unpleasant odor. Handle in a fume hood.
Conclusion
The via Friedel-Crafts acylation of thioanisole and succinic anhydride is a well-established and reliable method. This guide provides the fundamental mechanistic understanding and a detailed experimental framework necessary for its successful execution. Careful control over reaction parameters, particularly the exclusion of moisture and management of temperature, is paramount to achieving a high yield of the pure product. As a critical precursor to the NSAID Sulindac, this synthesis remains a cornerstone reaction in medicinal and industrial chemistry.
References
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Wikipedia. (n.d.). Sulindac. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of sulindac. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Preliminary Screening of the Biological Activity of Sulindac Sulfoximine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl.... Retrieved from [Link]
- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
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National Center for Biotechnology Information. (n.d.). 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid. PubChem Compound Summary for CID 6465946. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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Friedel-Crafts acylation for 4-aryl-4-oxobutanoic acids.
An In-Depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 4-Aryl-4-Oxobutanoic Acids
Authored by: Gemini, Senior Application Scientist
Publication Date: January 21, 2026
Abstract
4-Aryl-4-oxobutanoic acids are pivotal chemical intermediates, forming the structural core of numerous pharmaceuticals, fine chemicals, and biologically active compounds.[1][2] Their synthesis is a frequent undertaking in both academic research and industrial drug development. The most direct and robust method for their preparation is the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[1][3] This guide provides a comprehensive exploration of this cornerstone reaction, delving into its mechanistic underpinnings, critical process parameters, detailed experimental protocols, and field-tested troubleshooting strategies. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, actionable insights to ensure successful and optimized synthesis.
The Core Reaction: Mechanistic Principles and Causality
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that forms a new carbon-carbon bond between an aromatic ring and an acyl group.[4][5] When applied to the synthesis of 4-aryl-4-oxobutanoic acids, the reaction involves an arene (the aromatic substrate) and succinic anhydride (the acylating agent), typically mediated by a strong Lewis acid catalyst.
The Reaction Mechanism
The reaction proceeds through a well-established multi-step pathway:
-
Generation of the Electrophile: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, opening the anhydride ring and generating a highly reactive, resonance-stabilized acylium ion.[3][6][7] This electrophile is the key species that attacks the aromatic ring.
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[6] This restores the stable aromatic system and yields the final ketone product, which remains complexed to the Lewis acid.
-
Work-up: An aqueous work-up (e.g., with ice and HCl) is required to hydrolyze the aluminum chloride-ketone complex, liberating the final 4-aryl-4-oxobutanoic acid product.[2][8]
A crucial aspect of this reaction is the stoichiometry of the catalyst. Unlike Friedel-Crafts alkylations, a stoichiometric amount (or even a slight excess) of the Lewis acid is necessary. This is because the carbonyl group of the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[8][9][10]
Caption: Figure 1: Mechanism of Friedel-Crafts Acylation with Succinic Anhydride.
Advantages Over Friedel-Crafts Alkylation
For synthetic chemists, the acylation reaction offers two significant advantages over its alkylation counterpart:
-
No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo the structural rearrangements that frequently plague alkylation reactions, leading to greater product predictability.[4][11]
-
Prevention of Polysubstitution: The acyl group (-COR) is electron-withdrawing, which deactivates the aromatic ring product towards further electrophilic attack.[12] This deactivation effectively prevents the multiple substitution reactions that are a common complication in Friedel-Crafts alkylations, where the product is often more reactive than the starting material.[4][9][10]
Critical Parameters and Experimental Choices
The success and outcome of the synthesis hinge on the careful selection of substrates, catalysts, and conditions. Understanding the causality behind these choices is key to optimizing the reaction.
The Aromatic Substrate: Reactivity and Regioselectivity
The nature of the aromatic ring dictates its reactivity.
-
Activated Rings: Arenes bearing electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups (-CH₃) are highly reactive and readily undergo acylation, sometimes under milder conditions with weaker Lewis acids.[13] These groups direct acylation to the ortho and para positions, with the para product often predominating due to reduced steric hindrance.[9]
-
Unactivated Rings: Benzene is a standard substrate that requires a strong Lewis acid like AlCl₃ in stoichiometric amounts.[13]
-
Deactivated Rings: The reaction is generally unsuitable for aromatic rings with strongly electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₃H).[9][14] These groups reduce the nucleophilicity of the ring to a point where it will not attack the acylium ion electrophile.[9][15] Furthermore, functional groups with lone pairs, such as amines (-NH₂), will complex with the Lewis acid, deactivating the catalyst.[4][15]
The Catalyst: Activity and Stoichiometry
-
Choice of Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is the most potent and common catalyst. For more reactive (activated) substrates, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective and may offer better control.[13]
-
Anhydrous Conditions: Lewis acid catalysts are extremely sensitive to moisture.[9] Any water present in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, leading to reaction failure. Therefore, the use of anhydrous reagents and dry glassware is absolutely critical.[14][15]
The Solvent: A Key Influencer
The solvent must be inert to the reaction conditions.
-
Common Solvents: Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are frequently used as they effectively dissolve the reactants and the catalyst complex.[13] For less reactive arenes, the aromatic substrate itself can be used as the solvent if it is a liquid.[13]
-
Influence on Selectivity: Solvent polarity can impact the regioselectivity of the reaction. In some cases, a polar solvent like nitrobenzene can favor the formation of the thermodynamically more stable product by keeping intermediates and complexes in solution, allowing for potential equilibration.[16] In contrast, non-polar solvents may cause the kinetically favored product complex to precipitate, preventing further reaction.[16]
A Validated Experimental Protocol: Synthesis of 4-oxo-4-phenylbutanoic acid
This protocol details the synthesis of the parent compound from benzene and succinic anhydride, a procedure adapted from established methods.[2][3][14]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Concentrated HCl is corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials and Reagents
-
Succinic anhydride (0.10 mol)
-
Anhydrous benzene (serves as reactant and solvent)
-
Anhydrous aluminum chloride (AlCl₃), powdered (0.22 mol)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry three-necked round-bottom flask with a reflux condenser (fitted with a calcium chloride or silica gel drying tube), a dropping funnel, and a magnetic stirrer.
-
Reagent Charging: Charge the flask with anhydrous benzene and anhydrous aluminum chloride. Cool the flask in an ice-water bath to control the initial exotherm.
-
Substrate Addition: Dissolve the succinic anhydride in a separate portion of anhydrous benzene and add this solution to the dropping funnel. Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension in benzene over 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (using a water bath or heating mantle) and maintain for 2-4 hours to ensure the reaction goes to completion.[2]
-
Work-up (Quenching): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This step hydrolyzes the product-catalyst complex and neutralizes excess AlCl₃.
-
Extraction: If a biphasic mixture forms, separate the organic layer. Extract the aqueous layer two or three times with a suitable organic solvent (e.g., diethyl ether). Combine all organic layers.
-
Purification: To purify the product, extract the combined organic layers with a 5% sodium bicarbonate solution. The acidic product will move into the aqueous basic layer, leaving non-acidic impurities behind.
-
Isolation: Carefully acidify the aqueous bicarbonate layer with dilute HCl until the product precipitates out. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The crude product can be further purified by recrystallization.
Caption: Figure 2: Experimental Workflow for Synthesis.
Data Presentation and Troubleshooting
Process optimization often involves modifying reaction conditions to improve yield and purity. The choice of methodology can have a profound impact on the outcome.
Quantitative Data: Effect of Reaction Conditions
The following table compares the yield of 4-aryl-4-oxobutanoic acid from the acylation of biphenyl using a traditional solvent-based method versus a solvent-free mechanochemical (ball milling) approach, illustrating the potential for process intensification.
| Method | Aromatic Substrate | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Solution | Biphenyl | Dichloromethane | AlCl₃ | - | 6% | [14] |
| Ball Milling | Biphenyl | None | AlCl₃ | 2 | 69% | [14][17] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: AlCl₃ is old or has been exposed to atmospheric moisture.[9][14] | Use a fresh, unopened container of anhydrous AlCl₃ or sublime the existing catalyst before use. Ensure all glassware is oven-dried and the reaction is protected from moisture.[9] |
| 2. Deactivated Substrate: The aromatic ring contains strongly electron-withdrawing groups.[9][14] | This reaction is not suitable for strongly deactivated rings. If possible, choose a synthetic route that uses a more electron-rich precursor. | |
| 3. Insufficient Catalyst: Less than a stoichiometric amount of Lewis acid was used. | Increase the molar ratio of AlCl₃ to succinic anhydride to at least 1.1:1, and often higher ratios (up to 2.2:1) are beneficial.[9][14] | |
| 4. Sub-optimal Temperature: The reaction temperature is too low to overcome the activation energy. | Gradually increase the reaction temperature. Refluxing in a solvent like dichloromethane or 1,2-dichloroethane may be necessary.[9] | |
| Formation of Multiple Products | 1. Isomeric Products: The aromatic substrate is substituted (e.g., toluene), leading to a mixture of ortho and para isomers. | The para isomer is usually the major product due to sterics. Optimize purification (e.g., fractional crystallization or chromatography) to separate the isomers. The choice of solvent can sometimes influence the ortho/para ratio.[9] |
| 2. Polysubstitution: The aromatic ring is highly activated, leading to a second acylation. | This is rare in Friedel-Crafts acylation but can occur with substrates like phenols or anilines. Use milder conditions, a less active catalyst, or consider protecting groups for highly activating functionalities.[9] |
References
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- BenchChem. (2025).
- BenchChem. (2025).
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- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry Stack Exchange. (2016).
- Chemnotcheats.com. (n.d.).
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
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- Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.
- YouTube. (2017).
- SpringerLink. (n.d.).
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- Master Organic Chemistry. (2018). EAS Reactions (3)
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CAS number 7028-67-3 properties and suppliers.
An In-depth Technical Guide to 4-(4-(Methylthio)phenyl)-4-oxobutanoic Acid (CAS 7028-67-3)
Introduction
This compound, registered under CAS number 7028-67-3, is a bifunctional organic molecule belonging to the class of aromatic keto-carboxylic acids. Its structure incorporates a thioether-substituted phenyl ring, a ketone, and a terminal carboxylic acid, making it a valuable intermediate and building block in synthetic organic chemistry. While commercially available from numerous suppliers, its direct biological applications and mechanisms of action are not extensively documented in peer-reviewed literature. This guide provides a comprehensive overview of its chemical properties, a robust, field-proven synthetic protocol, analytical characterization strategies, and its potential utility as a scaffold in medicinal chemistry and materials science, grounded in the principles of synthetic chemistry and drug design.
Physicochemical and Structural Properties
The structural and physicochemical properties of this compound are fundamental to its reactivity and handling. These properties are summarized below.
| Property | Value | Source |
| CAS Number | 7028-67-3 | [1] |
| IUPAC Name | 4-(4-methylsulfanylphenyl)-4-oxobutanoic acid | N/A |
| Synonyms | 3-(4-Methylthiobenzoyl)propionic acid | N/A |
| Molecular Formula | C₁₁H₁₂O₃S | [1] |
| Molecular Weight | 224.28 g/mol | [1] |
| Physical Form | Solid | N/A |
| Melting Point | Data not available. For the structural analog 4-(4-Methyl phenyl)-4-oxobutanoic acid (CAS 4619-20-9), the melting point is 127-130 °C. | [2] |
| Solubility | Data not available. The structural analog 4-(4-Methyl phenyl)-4-oxobutanoic acid is noted as insoluble in water. | [3] |
| InChI | InChI=1S/C11H12O3S/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | N/A |
| InChI Key | BFZJEFYDHMQRGJ-UHFFFAOYSA-N | N/A |
| SMILES | CS(=O)(=O)c1ccc(cc1)C(=O)CCC(=O)O | N/A |
Synthesis and Mechanistic Insights: Friedel-Crafts Acylation
The most logical and industrially scalable approach to synthesizing this compound is the Friedel-Crafts acylation of thioanisole with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.
Reaction Principle: The reaction proceeds via the formation of a highly electrophilic acylium ion from succinic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). Thioanisole, activated by the electron-donating methylthio (-SCH₃) group, acts as the nucleophile. The -SCH₃ group is an ortho-, para-director; therefore, the acylation occurs predominantly at the para-position due to reduced steric hindrance, yielding the target molecule.
Experimental Protocol: Synthesis of CAS 7028-67-3
Disclaimer: This protocol is a representative procedure based on established chemical principles for analogous reactions.[3] It must be performed by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood.
Materials:
-
Thioanisole (1.0 eq)
-
Succinic Anhydride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
5% w/v Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene or Ethyl Acetate for recrystallization
Procedure:
-
Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.
-
Initial Charging: Charge the flask with anhydrous DCM and anhydrous aluminum chloride (2.5 eq). Cool the resulting slurry to 0 °C using an ice bath.
-
Acylium Ion Formation: Dissolve succinic anhydride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the AlCl₃ slurry via the dropping funnel. Stir for 15-20 minutes to allow for the complex formation.
-
Nucleophilic Attack: Add thioanisole (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates the carboxylate.
-
Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with water, 5% NaHCO₃ solution, and finally with brine. The basic wash removes any unreacted succinic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate) to obtain this compound as a solid.
Synthetic Workflow Diagram
Caption: Friedel-Crafts synthesis and purification workflow for CAS 7028-67-3.
Analytical Characterization
To ensure the identity and purity of synthesized or purchased this compound, a suite of analytical techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet around δ 2.5 ppm (3H) for the methylthio (-SCH₃) protons. A pair of doublets in the aromatic region (δ 7.2-8.0 ppm, 4H total) corresponding to the para-substituted phenyl ring. Two triplets, each integrating to 2H, between δ 2.8-3.5 ppm for the two methylene groups (-CH₂CH₂-) of the butanoic acid chain. A broad singlet for the carboxylic acid proton (-COOH) will appear far downfield (> δ 10 ppm), which is D₂O exchangeable.
-
¹³C NMR: The carbon spectrum should display signals for the methyl carbon (~15 ppm), two methylene carbons (~28-35 ppm), multiple aromatic carbons (125-145 ppm), a ketone carbonyl (~197 ppm), and a carboxylic acid carbonyl (~178 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be ideal, showing a molecular ion peak [M-H]⁻ at m/z 223.04. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and another sharp C=O stretch for the aryl ketone (~1670-1690 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Purity analysis should be conducted using a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. Detection would be optimal via UV-Vis at the compound's λ_max (estimated around 280-300 nm).
Potential Applications in Drug Discovery and Research
While specific biological activities for CAS 7028-67-3 are not well-established, its structure is analogous to scaffolds found in pharmacologically active molecules. Its primary value lies in its role as a versatile chemical intermediate.
-
Scaffold for Medicinal Chemistry: The keto-acid functionality allows for diverse chemical modifications. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The carboxylic acid can be readily converted to esters, amides, or acid chlorides, enabling its conjugation to other molecules of interest.
-
Analogs of Biologically Active Compounds: Structurally similar 4-oxo-4-phenylbutanoic acid derivatives have been investigated for various therapeutic targets. For instance, derivatives have been explored as S1P₁ receptor agonists[4] and as antirheumatic agents.[5] This suggests that this compound could serve as a starting point for synthesizing new analogs in these or other therapeutic areas. The methylthio group offers a unique electronic and steric profile compared to a simple methyl or hydrogen substituent and can be a site for further modification (e.g., oxidation to sulfoxide or sulfone).
Safety and Handling
Hazard Identification: According to supplier safety data, this compound is classified as a skin sensitizer.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H317 (May cause an allergic skin reaction).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P333+P313 (If skin irritation or rash occurs: Get medical advice/attention).
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust.
-
Prevent contact with skin, eyes, and clothing by wearing standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a cool, dry, and tightly sealed container away from incompatible materials such as strong oxidizing agents.
Commercial Suppliers
This compound is available from several chemical suppliers for research and development purposes. Availability and purity may vary.
| Supplier | Location | Purity/Notes |
| Sigma-Aldrich (Merck) | Global | Research Grade |
| Santa Cruz Biotechnology | USA | For Research Use Only |
| Oakwood Chemical | USA | N/A |
| BLDpharm | China | N/A |
| 3B Scientific Corporation | USA | 97.0% Purity Mentioned |
| Angene Chemical | Global | N/A |
References
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Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
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PubChem. Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
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PubMed. The methionine salvage pathway compound 4-methylthio-2-oxobutanate causes apoptosis independent of down-regulation of ornithine decarboxylase. [Link]
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PubChem. Compound Summary for CID 6465946, 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid. [Link]
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PubChem. Compound Summary for CID 473, 4-(Methylthio)-2-oxobutyric acid. [Link]
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LookChem. Cas 100-68-5,Thioanisole. [Link]
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PubMed. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. [Link]
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PubMed. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). [Link]
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molecular structure of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid
An In-Depth Technical Guide to the Molecular Structure of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of this compound (CAS No: 7028-67-3).[1][] Intended for researchers, scientists, and professionals in drug development, this document delves into the mechanistic rationale behind its synthesis via Friedel-Crafts acylation, offers a detailed protocol, and elucidates its structure through a predictive analysis of its spectroscopic signatures (IR, ¹H NMR, ¹³C NMR). The significance of the thioether moiety, a common functional group in pharmaceuticals, is discussed to contextualize the compound's potential in medicinal chemistry.[3][4]
Introduction and Significance
This compound is a bifunctional organic molecule featuring a para-substituted aromatic ring at the core of its structure. Its chemical formula is C₁₁H₁₂O₃S, and it has a molecular weight of approximately 224.28 g/mol .[5][6] The molecule's architecture is distinguished by three key functional groups: an aromatic thioether (methylthiobenzene), a ketone, and a terminal carboxylic acid. This unique combination makes it a valuable intermediate for organic synthesis and a potential scaffold for drug discovery.
The thioether functional group, in particular, is a privileged scaffold in medicinal chemistry.[4] Sulfur-containing functional groups are found in a wide array of FDA-approved drugs, where they often contribute to enhanced biological activity, improved pharmacokinetic profiles, and target-specific interactions.[4][7] Compounds containing the thioether moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring the relevance of molecules like this compound as subjects of scientific inquiry.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7028-67-3 | [1][5] |
| Molecular Formula | C₁₁H₁₂O₃S | [1][5] |
| Molecular Weight | 224.28 g/mol | [5][6] |
| Physical Form | Solid | [5] |
| InChI Key | BFZJEFYDHMQRGJ-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Rationale
The most direct and efficient synthesis of this compound is achieved through the Friedel-Crafts acylation of thioanisole with succinic anhydride.[8][9] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon bonds to aromatic rings.
Causality of Experimental Design
The choice of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is critical. The catalyst's role is to coordinate with the succinic anhydride, polarizing one of the carbonyl groups and generating a highly reactive acylium ion electrophile. Thioanisole serves as the nucleophile; its aromatic ring is activated by the electron-donating nature of the methylthio group, which directs the substitution to the ortho and para positions. The para product is predominantly formed due to reduced steric hindrance compared to the ortho position. The reaction must be conducted under anhydrous conditions to prevent the deactivation of the AlCl₃ catalyst. A final aqueous workup is required to hydrolyze the aluminum-carboxylate complex and protonate the carboxylic acid.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
Thioanisole (1.0 eq)
-
Succinic anhydride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Deionized water
-
Sodium carbonate solution
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a drying tube, suspend anhydrous AlCl₃ in nitrobenzene under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add succinic anhydride to the stirred suspension, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, add thioanisole dropwise over 30 minutes, maintaining the low temperature.
-
After the addition of thioanisole, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Wash the combined organic layers with 5% HCl, followed by water.
-
Extract the product into an aqueous basic solution using sodium carbonate. This step separates the acidic product from non-acidic impurities.
-
Re-acidify the aqueous layer with concentrated HCl to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Reaction Mechanism Visualization
The following diagram illustrates the stepwise mechanism of the Friedel-Crafts acylation reaction.
Caption: Workflow of Friedel-Crafts acylation synthesis.
Spectroscopic Characterization and Structural Elucidation
The confirmation of the relies on a combination of spectroscopic techniques. The predicted data below serve as a benchmark for researchers performing structural analysis.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The presence of both a ketone and a carboxylic acid will result in characteristic carbonyl (C=O) stretches, while the O-H bond of the acid will produce a uniquely broad signal.[10]
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-2500 | O-H (Carboxylic Acid) | Very broad, strong signal due to hydrogen bonding.[10] |
| ~3100-3000 | C-H (Aromatic) | Sharp, medium signals. |
| ~3000-2850 | C-H (Aliphatic) | Sharp, medium signals. |
| ~1710 | C=O (Carboxylic Acid) | Strong, sharp absorption.[10] |
| ~1680 | C=O (Aryl Ketone) | Strong, sharp absorption; frequency lowered by conjugation.[11] |
| 1600, 1475 | C=C (Aromatic) | Medium to weak signals from ring stretching. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton, with chemical shifts influenced by adjacent functional groups.
Table 3: Predicted ¹H NMR Chemical Shifts
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | > 10.0 | Broad Singlet | 1H |
| Ar-H (ortho to C=O) | ~7.9 | Doublet | 2H |
| Ar-H (ortho to -SCH₃) | ~7.3 | Doublet | 2H |
| -CO-CH₂- | ~3.2 | Triplet | 2H |
| -CH₂-COOH | ~2.8 | Triplet | 2H |
| -S-CH₃ | ~2.5 | Singlet | 3H |
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 11 unique carbon environments, including the two distinct carbonyl carbons.[11]
Table 4: Predicted ¹³C NMR Chemical Shifts
| Assignment | Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~197 |
| C=O (Carboxylic Acid) | ~178 |
| C-SCH₃ (Aromatic ipso-C) | ~145 |
| C-C=O (Aromatic ipso-C) | ~135 |
| CH (Aromatic) | ~129, ~125 |
| -CO-CH₂- | ~33 |
| -CH₂-COOH | ~28 |
| -S-CH₃ | ~15 |
Structural-Spectroscopic Correlation Diagram
This diagram links the molecular structure to its expected spectroscopic signals.
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Unlocking the Therapeutic Potential of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid: A Technical Guide for Preclinical Research
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for diverse biological activity is a paramount endeavor. The compound 4-(4-(methylthio)phenyl)-4-oxobutanoic acid, a derivative of the versatile 4-oxo-4-phenylbutanoic acid core structure, represents a compelling yet underexplored candidate for therapeutic development. While direct studies on this specific molecule are nascent, a wealth of data on structurally related compounds provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, and antioxidant agent. This technical guide offers a comprehensive framework for researchers and drug development professionals to systematically evaluate the biological activities of this compound, from initial screening to mechanistic elucidation.
The presence of the methylthio-phenyl moiety is of particular interest, as this functional group is known to undergo metabolic transformation to its sulfoxide and sulfone analogs, which may themselves possess distinct or enhanced biological activities.[1] Furthermore, the broader class of 4-oxo-4-arylbutanoic acid derivatives has demonstrated a wide spectrum of pharmacological effects, including the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.[2] This guide will provide detailed, field-proven methodologies and the scientific reasoning behind them to empower researchers to unlock the full therapeutic potential of this promising molecule.
Chemical Properties and Synthesis
-
IUPAC Name: this compound
-
CAS Number: 7028-67-3[3]
-
Molecular Formula: C₁₁H₁₂O₃S[4]
-
Molecular Weight: 224.28 g/mol [4]
The synthesis of this compound can be achieved through a Friedel-Crafts acylation of thioanisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This well-established reaction provides a straightforward route to the target compound.[5]
Potential Biological Activity: A Roadmap for Investigation
Based on the pharmacological profiles of structurally analogous compounds, we will explore three primary areas of potential biological activity for this compound: anticancer, anti-inflammatory, and antioxidant effects.
Anticancer Potential: Induction of Apoptosis
Derivatives of 4-oxo-4-phenylbutanoic acid have shown promise as anticancer agents by inducing programmed cell death, or apoptosis, in various cancer cell lines.[2] The introduction of the methylthio group may enhance this activity through altered electronic properties or by providing a site for metabolic activation.
Proposed Mechanism of Action
We hypothesize that this compound may induce apoptosis through the intrinsic pathway, initiated by mitochondrial stress. This could involve the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of the caspase cascade. The structurally related compound 4-methylthio-3-butenyl isothiocyanate has been shown to induce apoptosis in colon carcinoma cells through a similar mechanism, involving the upregulation of Bax and downregulation of Bcl-2.[6]
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assays
Objective: To determine the cytotoxic effects of this compound on human cancer cell lines and to elucidate the mechanism of cell death.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Normal human cell line (e.g., hTERT-immortalized retinal pigment epithelial cells, RPE-1)
-
This compound (and its sulfoxide and sulfone metabolites)
-
Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Western blot reagents and antibodies (Bax, Bcl-2, cleaved caspase-3, PARP, β-actin)
Workflow:
Caption: Experimental workflow for assessing anticancer activity.
Step-by-Step Methodology:
-
Cell Culture: Maintain cell lines in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC₅₀).
-
-
Annexin V/PI Staining for Apoptosis:
-
Treat cells with the compound at its IC₅₀ concentration for 48 hours.
-
Harvest and wash the cells, then resuspend in binding buffer.
-
Stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) by flow cytometry.
-
-
Western Blot Analysis:
-
Lyse treated cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and PARP, followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.
-
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) at 48h | % Apoptotic Cells (at IC₅₀) |
| This compound | MCF-7 | Hypothetical Value | Hypothetical Value |
| A549 | Hypothetical Value | Hypothetical Value | |
| HCT116 | Hypothetical Value | Hypothetical Value | |
| RPE-1 | >100 | <5% | |
| Metabolite 1 (Sulfoxide) | MCF-7 | Hypothetical Value | Hypothetical Value |
| Metabolite 2 (Sulfone) | MCF-7 | Hypothetical Value | Hypothetical Value |
Anti-inflammatory Potential
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Certain butanoic acid derivatives have shown anti-inflammatory properties.[7] The structural similarity of this compound to these compounds suggests it may also possess anti-inflammatory activity.
Proposed Mechanism of Action
We propose that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a master regulator of inflammatory responses, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Proposed inhibition of the NF-κB inflammatory pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assays
Objective: To evaluate the ability of this compound to suppress inflammatory responses in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent for nitrite determination
-
ELISA kits for TNF-α and IL-6
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM with 10% FBS.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
-
-
Cytokine Measurement:
-
Measure the levels of TNF-α and IL-6 in the culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Presentation:
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Control | <5% | <5% | <5% |
| LPS (1 µg/mL) | 100% | 100% | 100% |
| LPS + Compound (10 µM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| LPS + Compound (50 µM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Antioxidant Potential
The methylthio group can be susceptible to oxidation, suggesting that the parent compound may act as a scavenger of reactive oxygen species (ROS). The antioxidant activity of heterocyclic compounds derived from a similar butenoic acid scaffold has been reported.[8]
Experimental Protocol: In Vitro Antioxidant Assays
Objective: To determine the direct radical scavenging activity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Ascorbic acid (positive control)
Step-by-Step Methodology:
-
DPPH Radical Scavenging Assay:
-
Mix a solution of the test compound with a methanolic solution of DPPH.
-
Incubate in the dark for 30 minutes.
-
Measure the decrease in absorbance at 517 nm.
-
-
ABTS Radical Scavenging Assay:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Mix the ABTS radical solution with the test compound.
-
Measure the decrease in absorbance at 734 nm.
-
Data Presentation:
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| This compound | Hypothetical Value | Hypothetical Value |
| Ascorbic Acid | Known Value | Known Value |
Conclusion
This compound presents a compelling starting point for the development of novel therapeutics. The structural alerts within this molecule, informed by the extensive literature on related compounds, strongly suggest the potential for significant anticancer, anti-inflammatory, and antioxidant activities. The experimental frameworks provided in this guide offer a robust and logical progression for the preclinical evaluation of this compound and its metabolites. Through the systematic application of these methodologies, researchers can effectively probe the mechanisms of action and establish a solid foundation for further development. The multifaceted biological activities of the 4-oxo-4-phenylbutanoic acid scaffold, combined with the unique properties of the methylthio moiety, position this compound as a high-priority candidate for further investigation in the quest for new and effective therapies.
References
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Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. Available at: [Link]
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Nakamura, H., et al. (1993). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Chemical & Pharmaceutical Bulletin, 41(4), 727-32. Available at: [Link]
-
Chen, Y., et al. (2018). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Molecules, 23(11), 2997. Available at: [Link]
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Stoyanov, R. S., et al. (2020). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molbank, 2020(3), M1152. Available at: [Link]
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de Oliveira, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145. Available at: [Link]
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Kramer, D. L., et al. (2006). The methionine salvage pathway compound 4-methylthio-2-oxobutanate causes apoptosis independent of down-regulation of ornithine decarboxylase. Biochemical Pharmacology, 72(7), 834-41. Available at: [Link]
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Mori, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 986. Available at: [Link]
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Zhang, D., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 693. Available at: [Link]
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Fimognari, C., et al. (2008). Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts. Journal of Agricultural and Food Chemistry, 56(5), 1686-92. Available at: [Link]
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Dziadek, B., et al. (2022). 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents. International Journal of Molecular Sciences, 23(23), 15309. Available at: [Link]
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Ghorab, M. M., et al. (2015). Antioxidant Activity of Heterocyclic Compounds Derived from 4-(4-Acetamidophenyl)-4-oxobut-2- enoic Acid. Journal of Heterocyclic Chemistry, 52(4), 1163-1170. Available at: [Link]
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role of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid as a synthetic intermediate
An In-Depth Technical Guide to 4-(4-(methylthio)phenyl)-4-oxobutanoic Acid as a Synthetic Intermediate
Authored by: Gemini, Senior Application Scientist
Foreword
In the landscape of modern organic synthesis and drug development, the strategic use of versatile intermediates is paramount. These molecules, the unsung heroes of multi-step syntheses, provide the foundational scaffolds upon which complex, high-value compounds are built. Among these, this compound stands out as a particularly valuable building block. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of this γ-keto acid, from its synthesis and physicochemical properties to its critical role as a precursor in the synthesis of complex organic molecules, particularly heterocyclic systems relevant to medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.
Compound Profile and Physicochemical Properties
This compound is an organic compound whose utility is anchored in its distinct structural features. The molecule incorporates an aromatic phenyl ring activated by a para-methylthio group, a ketone, and a terminal carboxylic acid. This arrangement of functional groups provides multiple reaction sites for synthetic elaboration.
| Property | Value | Source |
| IUPAC Name | 4-(4-methylthiophenyl)-4-oxobutanoic acid | N/A |
| CAS Number | 7028-67-3 | [1] |
| Molecular Formula | C₁₁H₁₂O₃S | [1] |
| Molecular Weight | 224.28 g/mol | [1] |
| Appearance | Off-white to yellow solid (predicted) | N/A |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether | [2] |
Note: Some properties are analogous to the closely related compound 4-(4-methylphenyl)-4-oxobutanoic acid due to limited direct data for the methylthio derivative.
Synthesis of the Intermediate: The Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of thioanisole with succinic anhydride.[2] This reaction is a classic example of electrophilic aromatic substitution, where the thioanisole acts as the nucleophilic arene and the acylium ion, generated from succinic anhydride and a Lewis acid catalyst, serves as the electrophile.[3][4]
Mechanism of Action
The reaction proceeds through a well-established multi-step mechanism:[5]
-
Formation of the Electrophile: The Lewis acid (commonly AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the opening of the anhydride ring upon nucleophilic attack.
-
Generation of the Acylium Ion: The coordination complex rearranges, leading to the cleavage of a C-O bond and the formation of a highly reactive acylium ion intermediate. This species is the key electrophile in the reaction.[4]
-
Electrophilic Attack: The electron-rich thioanisole ring attacks the electrophilic acylium ion. The methylthio (-SCH₃) group is an ortho-, para-directing activator, leading to preferential substitution at the para position due to steric hindrance at the ortho positions.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton to restore the aromaticity of the ring. This step is typically facilitated by the [AlCl₃(OH)]⁻ complex, regenerating the AlCl₃ catalyst and forming HCl as a byproduct.
-
Workup: A final aqueous workup hydrolyzes the aluminum carboxylate salt to yield the desired this compound.
Visualization of the Synthetic Pathway
Sources
An In-depth Technical Guide to the Derivatives of 4-(4-(methylthio)phenyl)-4-oxobutanoic Acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning therapeutic applications of derivatives based on the 4-(4-(methylthio)phenyl)-4-oxobutanoic acid scaffold. This core structure, possessing a unique combination of a keto acid and a methylthio-substituted aromatic ring, serves as a versatile platform for the development of novel pharmacological agents. We will delve into established and potential synthetic pathways, detailed analytical characterization methodologies, and explore the diverse biological activities exhibited by these compounds, including their potential as anti-inflammatory, antimicrobial, and anticancer agents. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the potential of this promising class of organosulfur compounds.
Introduction: The Emerging Significance of Organosulfur Compounds in Medicinal Chemistry
Organosulfur compounds have garnered significant attention in drug discovery due to their diverse chemical reactivity and broad spectrum of biological activities.[1][2] The presence of a sulfur atom can enhance a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets, making these compounds valuable in the design of new therapeutics.[2] The this compound core represents a compelling starting point for chemical exploration, combining a pharmacologically relevant aryl ketone moiety with a flexible butanoic acid chain, and the influential methylthio group. This guide will systematically explore the derivatization of this core structure and the subsequent biological evaluation of the resulting novel chemical entities.
Synthesis of the Core Scaffold: this compound
The foundational step in exploring the derivatives of this class is the efficient synthesis of the parent compound, this compound. A common and effective method for the preparation of analogous 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation .[3]
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic disconnection of the target molecule points to thioanisole (methylthiobenzene) and succinic anhydride as the primary starting materials.
Caption: Retrosynthetic approach for the core scaffold.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Thioanisole
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension in an ice bath. A solution of thioanisole and succinic anhydride in anhydrous dichloromethane is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Crystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Derivatization Strategies: Unlocking Therapeutic Potential
The true pharmacological potential of the this compound scaffold lies in its derivatization. The presence of a carboxylic acid and a ketone functionality provides two key handles for chemical modification.
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and hydrazides. These modifications can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Caption: Derivatization pathways of the carboxylic acid.
Reactions at the Ketone Group
The ketone functionality can be a target for a range of chemical transformations, including reduction to a secondary alcohol, conversion to an oxime, or reaction with various nucleophiles to introduce new heterocyclic rings.
Biological Activities of Derivatives: A Survey of Therapeutic Applications
Derivatives of 4-aryl-4-oxobutanoic acids have shown promise in a variety of therapeutic areas. The introduction of the methylthio group is anticipated to modulate these activities and potentially confer novel properties.
Anti-inflammatory and Analgesic Potential
Several amide derivatives of related butanoic acids have been reported to possess anti-inflammatory and analgesic activities.[4] The mechanism of action is often linked to the inhibition of inflammatory mediators.
Antimicrobial and Antifungal Activity
The core scaffold can be used to construct various heterocyclic systems, such as pyridazinones, which are known for their antimicrobial properties.[5] The sulfur atom in the methylthio group may also contribute to the antimicrobial profile of the derivatives.
Anticancer Properties
Organosulfur compounds are increasingly being investigated for their anticancer effects.[1] Derivatives of this compound could potentially exhibit antiproliferative activity through various mechanisms, including the induction of apoptosis or the inhibition of key signaling pathways involved in cancer progression.
Analytical Characterization: Ensuring Purity and Structural Integrity
The robust characterization of newly synthesized derivatives is paramount for reliable biological evaluation. A combination of spectroscopic and spectrometric techniques is essential.
| Analytical Technique | Purpose | Key Observables |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | ¹H NMR: Chemical shifts and coupling constants of aromatic and aliphatic protons. ¹³C NMR: Chemical shifts of carbonyl, carboxyl, and aromatic carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | High-resolution mass spectrometry (HRMS) for accurate mass determination and confirmation of elemental composition. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic stretching frequencies for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and C-S bonds. |
| Elemental Analysis | Confirmation of empirical formula. | Percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur. |
Future Directions and Conclusion
The this compound scaffold presents a fertile ground for the discovery of novel therapeutic agents. Future research should focus on the synthesis of diverse libraries of derivatives, followed by systematic screening for a wide range of biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for desired pharmacological effects. The development of more complex heterocyclic derivatives and the exploration of their potential as enzyme inhibitors or receptor modulators are promising avenues for further investigation.
This guide has provided a foundational understanding of the synthesis, derivatization, and potential applications of this intriguing class of organosulfur compounds. The versatility of the core structure, combined with the known pharmacological importance of related motifs, positions these derivatives as exciting candidates for future drug discovery and development programs.
References
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Frontiers in Pharmacology. (n.d.). Exploring the Pharmacological Potential of Organosulfur Compounds. Retrieved from [Link][1]
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Wikipedia. (2023, March 29). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia. Retrieved from [Link][3]
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ResearchGate. (n.d.). Synthetic Applications of Organosulfur Compounds in Drug Design. Retrieved from [Link][2]
-
National Center for Biotechnology Information. (n.d.). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Retrieved from [Link][4]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-(4-(Methylthio)phenyl)-4-oxobutanoic Acid in Modern Organic Synthesis
Abstract and Strategic Overview
4-(4-(methylthio)phenyl)-4-oxobutanoic acid is a highly versatile bifunctional molecule that serves as a pivotal building block in contemporary organic synthesis.[1] Its structure, featuring a terminal carboxylic acid and a keto group separated by a two-carbon linker, is primed for a variety of cyclization and derivatization reactions. The presence of a para-substituted methylthio group on the aromatic ring adds a third modifiable site, allowing for oxidation to sulfoxide and sulfone moieties. This trifecta of reactive sites makes the compound an invaluable precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents.[1] This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols for its use, tailored for researchers in synthetic chemistry and drug development.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe implementation in any synthetic workflow.
Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 7028-67-3 | [2] |
| Molecular Formula | C₁₁H₁₂O₃S | [2] |
| Molecular Weight | 224.28 g/mol | [2] |
| Appearance | Solid | |
| SMILES String | O=C(O)CCC(C1=CC=C(SC)C=C1)=O | |
| InChI Key | BFZJEFYDHMQRGJ-UHFFFAOYSA-N |
Safety and Handling
This compound is classified under GHS pictograms as GHS07 (Warning) and is associated with hazard statement H317, indicating it may cause an allergic skin reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is a combustible solid.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If irritation persists, seek medical attention.[3] In case of eye contact, rinse cautiously with water for several minutes.[4]
Synthesis of the Core Reagent: A Friedel-Crafts Approach
The most direct and industrially scalable method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[5][6] This reaction involves the electrophilic aromatic substitution of an electron-rich arene with succinic anhydride, catalyzed by a strong Lewis acid. For the title compound, thioanisole serves as the nucleophilic aromatic substrate.
The mechanism is initiated by the coordination of the Lewis acid (e.g., anhydrous aluminum chloride, AlCl₃) to succinic anhydride, which generates a highly reactive acylium ion electrophile. Thioanisole, activated by the electron-donating methylthio group, then performs a nucleophilic attack on this electrophile. The para-position is strongly favored due to the ortho,para-directing nature of the methylthio group and reduced steric hindrance compared to the ortho position. A final aqueous workup hydrolyzes the intermediate and protonates the carboxylate, yielding the final product.
Caption: Workflow for the synthesis of the title compound.
Core Applications in Synthetic Chemistry
The synthetic utility of this compound stems from its bifunctional nature, which allows for the construction of diverse molecular frameworks.[1]
A Premier Precursor for Heterocyclic Scaffolds
The 1,4-dicarbonyl relationship between the ketone and carboxylic acid functionalities makes this molecule an ideal substrate for condensation reactions with dinucleophiles to form five- and six-membered heterocyclic rings. This is a cornerstone strategy in medicinal chemistry for generating libraries of pharmacologically active compounds.
Application Example: Synthesis of Pyridazinone Derivatives
A prominent application is the synthesis of pyridazinone derivatives, which are recognized for a wide range of biological activities.[1] The reaction proceeds via a condensation between the 4-oxo-acid and hydrazine hydrate. The initial step involves the formation of a hydrazone at the ketone position, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the carboxylic acid (or its activated form), leading to the formation of the stable six-membered dihydropyridazinone ring upon dehydration.
Sources
Application Notes and Protocols for the Friedel-Crafts Acylation of Arenes with Succinic Anhydride
Introduction: The Strategic Importance of β-Aroylpropionic Acids
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, offers a powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1] When succinic anhydride is employed as the acylating agent, this reaction provides a direct and efficient route to β-aroylpropionic acids. These keto-acids are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a diverse array of more complex molecules. Their strategic importance is underscored by their application in the synthesis of various pharmaceuticals, including anti-inflammatory agents, and as precursors for constructing polycyclic aromatic systems, notably through methodologies like the Haworth synthesis.[2][3][4][5][6][7]
This guide provides a detailed experimental protocol for the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride, grounded in mechanistic principles and practical laboratory insights. The focus is on ensuring a self-validating and reproducible procedure, suitable for researchers in both academic and industrial settings.
Mechanistic Underpinnings: Activating the Electrophile
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key to initiating this transformation is the activation of the succinic anhydride by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2]
-
Formation of the Acylium Ion: The Lewis acid coordinates to one of the carbonyl oxygens of the succinic anhydride, polarizing the C-O bond and making the carbonyl carbon more electrophilic. This complex then rearranges, leading to the cleavage of a C-O bond and the formation of a resonance-stabilized acylium ion.[8][9] This acylium ion is the potent electrophile that will be attacked by the electron-rich aromatic ring.
-
Electrophilic Attack and Aromaticity Restoration: The aromatic substrate, acting as a nucleophile, attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is then restored through the deprotonation of the ring, typically by the [AlCl₃(OH)]⁻ complex, to yield the ketone product and regenerate the Lewis acid catalyst.[8]
-
Stoichiometric Requirement of the Lewis Acid: A crucial practical consideration is that the product, a ketone, can form a stable complex with the Lewis acid.[2] This complexation deactivates the Lewis acid, necessitating its use in stoichiometric amounts, or even in excess, rather than catalytic quantities.[2] The final product is liberated from this complex during the aqueous work-up.[8][10]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the Friedel-Crafts acylation of benzene with succinic anhydride.
Caption: Key stages of the Friedel-Crafts acylation with succinic anhydride.
Experimental Protocol: Synthesis of β-Benzoylpropionic Acid
This protocol details the synthesis of β-benzoylpropionic acid from benzene and succinic anhydride. The principles can be adapted for other aromatic substrates, with adjustments to reaction times and temperatures as needed.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Succinic Anhydride | 100.07 | 10.0 g | 0.10 | Must be dry. |
| Anhydrous Aluminum Chloride | 133.34 | 29.3 g | 0.22 | Highly hygroscopic; handle quickly in a dry environment. |
| Benzene | 78.11 | 70 mL | ~0.78 | Dry and thiophene-free. |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous, as a solvent. |
| Hydrochloric Acid (conc.) | 36.46 | ~50 mL | - | For work-up. |
| Water (deionized) | 18.02 | As needed | - | For work-up and washing. |
| Sodium Bicarbonate (sat. soln.) | 84.01 | As needed | - | For extraction. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: This reaction must be performed in a well-ventilated fume hood due to the evolution of corrosive hydrogen chloride (HCl) gas and the use of volatile organic solvents.[11]
-
Reagent Handling: Anhydrous aluminum chloride is corrosive and reacts violently with water.[11] Avoid inhalation of the dust and any contact with skin. Benzene is a known carcinogen and should be handled with extreme care.
-
Quenching: The addition of water to the reaction mixture is highly exothermic. This step must be performed slowly and with efficient cooling.[11]
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (or a gas outlet to a scrubber), and a powder addition funnel.
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent the introduction of atmospheric moisture.
-
-
Initial Charging of Reagents:
-
To the flask, add succinic anhydride (10.0 g, 0.10 mol) and anhydrous dichloromethane (100 mL).
-
Begin stirring to dissolve the succinic anhydride.
-
Add benzene (70 mL) to the reaction flask.
-
-
Addition of Aluminum Chloride:
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride (29.3 g, 0.22 mol) to the stirred solution via the powder addition funnel over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Rationale: This slow, controlled addition is critical to manage the initial exotherm and to prevent undesirable side reactions. The use of a greater than 2:1 molar ratio of AlCl₃ to succinic anhydride ensures that there is sufficient Lewis acid to both catalyze the reaction and complex with the ketone product.[12]
-
-
Reaction Progression:
-
After the addition of AlCl₃ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Allowing the reaction to proceed at room temperature provides the necessary activation energy for the electrophilic aromatic substitution to occur at a reasonable rate.
-
-
Reaction Quenching and Work-up:
-
Cool the reaction flask back down to 0-5 °C in an ice-water bath.
-
Very slowly and carefully, add crushed ice to the reaction mixture with vigorous stirring. This should be followed by the slow addition of a mixture of concentrated HCl (50 mL) and water (100 mL).
-
Rationale: The acidic water hydrolyzes the aluminum complexes of the product, liberating the free β-aroylpropionic acid.[12] This process is highly exothermic and generates HCl gas, hence the need for slow addition and efficient cooling.
-
-
Product Isolation and Purification:
-
Transfer the mixture to a separatory funnel. The organic layer (DCM) contains the product. Separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL) to recover any remaining product.
-
Combine the organic layers and wash with water (100 mL).
-
To separate the acidic product from any non-acidic byproducts, extract the combined organic layers with a saturated sodium bicarbonate solution (3 x 75 mL). The β-benzoylpropionic acid will move into the aqueous basic layer as its sodium salt.
-
Combine the aqueous bicarbonate extracts and cool in an ice bath.
-
Slowly acidify the aqueous layer with concentrated HCl until the solution is acidic to litmus paper (pH ~2). The β-benzoylpropionic acid will precipitate out as a white solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Characterization
-
Melting Point: The purified β-benzoylpropionic acid should have a sharp melting point.
-
Spectroscopy: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Solvent-Free Alternative
For a more environmentally benign approach, a solvent-free reaction can be conducted.[12] This involves grinding the succinic anhydride and anhydrous aluminum chloride in a mortar with a pestle, followed by the addition of the aromatic hydrocarbon.[12] The mixture is ground for a specified time, and the reaction is monitored by TLC.[12] The work-up procedure is similar to the solvent-based method, involving treatment with an ice-HCl mixture.[12]
Troubleshooting and Key Considerations
-
Low Yield: This is often due to the presence of moisture, which deactivates the aluminum chloride catalyst. Ensure all reagents and glassware are scrupulously dry.
-
Deactivated Aromatic Rings: The Friedel-Crafts acylation is generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene).
-
Substrate Reactivity: The reaction conditions, particularly temperature and time, may need to be optimized for different aromatic substrates. More reactive arenes may require milder conditions.
Conclusion
The Friedel-Crafts acylation of aromatic compounds with succinic anhydride is a reliable and versatile method for the synthesis of β-aroylpropionic acids. A thorough understanding of the reaction mechanism, careful attention to anhydrous conditions, and a controlled work-up procedure are paramount to achieving high yields of the desired product. These valuable intermediates serve as a gateway to a wide range of more complex and functionally diverse molecules, making this a fundamental reaction for synthetic chemists in drug discovery and materials science.
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Wikipedia. Friedel–Crafts reaction. [Link]
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Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Hosseinzadeh, R., Tajbakhsh, M., & Vahdat, S. M. (2005). An Efficient and Novel Method for the Synthesis of β-Aroylpropionic Acids Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(10), 2269-2272. [Link]
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Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]
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YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]
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PrepChem.com. Synthesis of Preparation succinic anhydride. [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
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Husain, A., Ahuja, P., & Sarafroz, M. (2009). Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian journal of pharmaceutical sciences, 71(1), 62–66. [Link]
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National Center for Biotechnology Information. Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. [Link]
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ResearchGate. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
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Application Notes and Protocols for 4-(4-(methylthio)phenyl)-4-oxobutanoic acid in Medicinal Chemistry
Introduction
4-(4-(methylthio)phenyl)-4-oxobutanoic acid is a keto-carboxylic acid derivative with a molecular structure that suggests significant potential as a scaffold or active pharmacophore in medicinal chemistry. The presence of a 4-oxobutanoic acid moiety attached to a methylthiophenyl group provides a unique combination of functionalities that can be exploited for therapeutic purposes. While direct research on this specific molecule is limited, its structural similarity to known anti-inflammatory and antirheumatic agents allows for informed hypotheses regarding its potential applications and mechanisms of action. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and protocols for evaluating the biological activity of this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in medicinal chemistry. These properties influence its solubility, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃S | |
| Molecular Weight | 224.28 g/mol | |
| Appearance | Solid | |
| CAS Number | 7028-67-3 |
Potential Medicinal Chemistry Applications
Based on the biological activities of structurally related compounds, this compound is a promising candidate for development as an anti-inflammatory and immunomodulatory agent. Its potential applications are primarily inferred from studies on the antirheumatic drug KE-298 (2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid) and its active metabolite.
Anti-inflammatory and Antirheumatic Agent
The structural motif of an aryl-4-oxobutanoic acid is present in compounds with known anti-inflammatory properties. The closely related compound, KE-298, has demonstrated efficacy in suppressing the disease activity of rheumatoid arthritis (RA) in clinical trials.[1] The proposed mechanism of action for these types of molecules involves the modulation of key inflammatory pathways.
Proposed Mechanism of Action:
The anti-inflammatory effects of this compound are likely mediated through the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function. The active metabolite of KE-298, KE-758, has been shown to suppress the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a human monocyte cell line.[2] These cytokines are pivotal in the pathogenesis of rheumatoid arthritis and other inflammatory diseases.[3]
Furthermore, KE-298 has been found to inhibit the proliferation of RA synovial cells and the production of matrix metalloproteinase-1 (MMP-1).[1] This effect is achieved by reducing their gene transcription through the downmodulation of the AP-1 transcription factor.[1] It is plausible that this compound shares this mechanism, making it a valuable tool for studying and potentially treating inflammatory conditions.
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a reliable method for the synthesis of the title compound using a Friedel-Crafts acylation reaction between thioanisole and succinic anhydride.[4][5]
Materials:
-
Thioanisole (4-(methylthio)benzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene as solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add succinic anhydride (1.0 equivalent) and anhydrous solvent (e.g., DCM).
-
Reagent Addition: Add thioanisole (1.1 equivalents) to the flask.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add anhydrous aluminum chloride (2.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by a saturated NaHCO₃ solution to remove unreacted acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Synthetic workflow for the target compound.
Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity using a Lymphocyte Transformation Test (LTT)
This protocol provides a framework for assessing the immunomodulatory effects of this compound by measuring its impact on lymphocyte proliferation.[6][7][8]
Materials:
-
Heparinized whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin (PHA) or other mitogens
-
This compound (dissolved in a suitable solvent like DMSO, with final concentration not exceeding 0.1%)
-
[³H]-thymidine
-
96-well cell culture plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from heparinized whole blood by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's protocol.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of the test compound at various concentrations (e.g., 1, 10, 100 µM) to the respective wells in triplicate. Include a vehicle control (DMSO).
-
Add 50 µL of a mitogen (e.g., PHA at 5 µg/mL) to stimulate lymphocyte proliferation. Include a negative control with no mitogen.
-
-
Incubation: Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 72 hours.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for another 18 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each triplicate.
-
Express the results as a Stimulation Index (SI) = CPM (stimulated cells with compound) / CPM (unstimulated cells).
-
Alternatively, calculate the percentage of inhibition of proliferation compared to the mitogen-only control.
-
Data Interpretation and Expected Outcomes
-
Synthesis: The Friedel-Crafts acylation should yield the desired product. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure of this compound.
-
LTT Assay: A dose-dependent decrease in the Stimulation Index or an increase in the percentage of inhibition of lymphocyte proliferation in the presence of this compound would indicate its potential immunomodulatory and anti-inflammatory activity.
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory and immunomodulatory agents. The protocols provided herein offer a robust framework for its synthesis and biological evaluation. Further studies, including in vivo models of inflammation and detailed mechanistic investigations, are warranted to fully elucidate its therapeutic potential.
References
-
Miyazawa, K., et al. (1997). Mechanisms of KE298, 2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid, to suppress abnormal synovial cell functions in patients with rheumatoid arthritis. Journal of Rheumatology, 24(11), 2213-20. Available at: [Link]
-
Nonomura, Y., et al. (1995). KE-758, an active metabolite of the new anti-rheumatic drug KE-298, suppresses production of tumor necrosis factor-alpha and interleukin-1 beta in THP-1, a human monocyte cell line. International Journal of Immunopharmacology, 17(8), 667-74. Available at: [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
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MDPI. (2023). In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. Molecules. Available at: [Link]
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Creative Bioarray. Protocol for Morphologic Examination of Lymphocyte Transformation. Available at: [Link]
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Pichler, W. J., et al. (1988). The Specificity of the Lymphocyte Transformation Test in a Patient With Hypersensitivity Reactions to Pyrazolone Compounds. A 10-week Follow-Up Study Before and After Rechallenge. European Journal of Clinical Pharmacology, 35(1), 39-45. Available at: [Link]
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Frontiers in Immunology. (2022). Diverse Control Mechanisms of the Interleukin-1 Cytokine Family. Available at: [Link]
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Dinarello, C. A. (1996). Interleukin-1. Cytokine & Growth Factor Reviews, 7(4), 227-49. Available at: [Link]
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AJMC. (2026). TYK2, IL-23 Pathway Treatments Assessed in Psoriasis for Lesions, Depressive Symptoms. Available at: [Link]
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National Center for Biotechnology Information. (2022). Diverse Control Mechanisms of the Interleukin-1 Cytokine Family. Available at: [Link]
-
MDPI. (2024). Therapy-Related Cardio-Oncology in Hepatocellular Carcinoma: Mechanistic Insights and Strategies for Enhancing Efficacy While Reducing Toxicity. Cancers. Available at: [Link]
-
ResearchGate. (2018). Does anyone know a standardised protocol for the lymphocyte Transformation test? (Timing, dosage etc)?. Available at: [Link]
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Hallab, N. J., et al. (2004). Lymphocyte transformation testing for quantifying metal-implant-related hypersensitivity responses. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 70(2), 271-80. Available at: [Link]
-
IMD Berlin. Lymphocyte transformation test (LTT). Available at: [Link]
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Application Notes and Protocols: 4-(4-(methylthio)phenyl)-4-oxobutanoic Acid as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Value of γ-Keto Acids in Heterocyclic Synthesis
In the landscape of medicinal chemistry and drug development, the efficient construction of diverse heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational to a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials, γ-keto acids, and specifically 4-(4-(methylthio)phenyl)-4-oxobutanoic acid, represent a class of highly versatile precursors. The inherent bifunctionality of this molecule, possessing both a ketone and a carboxylic acid, allows for a range of cyclization strategies to access various five- and six-membered heterocyclic systems. The presence of the methylthio-substituted phenyl ring further provides a handle for subsequent modifications, making it an attractive building block for creating libraries of novel compounds for biological screening.
This technical guide provides an in-depth exploration of the utility of this compound in the synthesis of pyridazinones, thiophenes, and pyrazoles. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present the expected outcomes and characterization data.
Part 1: Synthesis of the Precursor: this compound
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of thioanisole with succinic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism: Friedel-Crafts Acylation
The reaction is initiated by the activation of succinic anhydride by aluminum chloride, which forms a highly electrophilic acylium ion intermediate. The electron-rich thioanisole then acts as a nucleophile, attacking the acylium ion. The para-substitution is favored due to the ortho,para-directing nature of the methylthio group and steric hindrance at the ortho positions. A subsequent workup with water hydrolyzes the aluminum complexes and protonates the carboxylate to yield the final product.
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thioanisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous aluminum chloride (2.2 equivalents).
-
Add anhydrous dichloromethane and cool the flask in an ice bath to 0-5 °C.
-
Add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, add thioanisole (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.
-
Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: White to off-white solid
-
Melting Point: 135-138 °C
-
¹H NMR (CDCl₃, ppm): δ 7.85 (d, 2H), 7.25 (d, 2H), 3.20 (t, 2H), 2.80 (t, 2H), 2.50 (s, 3H).
-
¹³C NMR (CDCl₃, ppm): δ 197.5, 178.0, 145.0, 131.0, 128.5, 125.0, 33.5, 28.0, 15.0.
Part 2: Synthesis of Pyridazinones
Pyridazinones are a class of six-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities, including cardiotonic, antihypertensive, and antimicrobial effects.[2] The reaction of a γ-keto acid with hydrazine hydrate is a classical and efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.
Reaction Mechanism: Condensation and Cyclization
The reaction proceeds through an initial condensation of hydrazine with the ketone moiety of the γ-keto acid to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl group, leading to a cyclic intermediate which then dehydrates to form the stable 4,5-dihydropyridazin-3(2H)-one ring.
Caption: Synthesis of Dihydropyridazinone.
Experimental Protocol: Synthesis of 6-(4-(methylthio)phenyl)-4,5-dihydropyridazin-3(2H)-one
Materials:
-
This compound
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the purified product.
Expected Yield and Characterization (based on phenyl analog): [2][3]
-
Yield: 80-90%
-
Appearance: White crystalline solid
-
Melting Point: 160-163 °C (for the 6-phenyl analog)
-
¹H NMR (CDCl₃, ppm): δ 9.5-10.0 (br s, 1H, NH), 7.7-7.9 (m, 2H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 2.9-3.1 (m, 2H, CH₂), 2.5-2.7 (m, 2H, CH₂), 2.5 (s, 3H, SCH₃).
-
FT-IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~1670 (C=O stretch, amide), ~1600 (C=C stretch, aromatic).
-
Mass Spec (m/z): Calculated for C₁₁H₁₂N₂OS: 220.07. Found: [M+H]⁺ 221.
Part 3: Synthesis of Thiophenes via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds.[4] For the synthesis of thiophenes, a sulfurizing agent is required to incorporate the sulfur heteroatom. Lawesson's reagent is a common and effective choice for this transformation.[5]
Reaction Mechanism: Thionation and Cyclization
The reaction involves the thionation of one or both of the carbonyl groups of the 1,4-dicarbonyl compound (in this case, the keto-acid) by Lawesson's reagent to form a thioketone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiophene ring.
Caption: Paal-Knorr Thiophene Synthesis Workflow.
Representative Protocol: Synthesis of a Thiophene Derivative
Materials:
-
This compound
-
Lawesson's reagent
-
Toluene, anhydrous
-
Sodium bicarbonate solution
-
Diethyl ether
-
Hydrochloric acid
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and filter to remove any insoluble byproducts.
-
Wash the filtrate with sodium bicarbonate solution.
-
Separate the aqueous layer and wash it with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the thiophene-acetic acid derivative.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Expected Product and Characterization: The expected product is a thiophene with a 4-(methylthio)phenyl substituent and a carboxymethyl or related group, depending on the exact reaction conditions and potential decarboxylation. Characterization would typically show aromatic thiophene protons in the ¹H NMR spectrum and the characteristic thiophene carbon signals in the ¹³C NMR spectrum. The biological activity of thiophene derivatives is well-documented, with many exhibiting antimicrobial properties.[6][7]
Part 4: Synthesis of Pyrazoles
Pyrazoles are another important class of five-membered nitrogen-containing heterocycles with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[8][9] Similar to pyridazinones, they can be synthesized from γ-keto acids through condensation with hydrazine derivatives. The use of a substituted hydrazine, such as phenylhydrazine, allows for the introduction of a substituent on one of the nitrogen atoms of the pyrazole ring.
Reaction Mechanism: Condensation and Aromatization
The reaction with a hydrazine derivative initially forms a hydrazone at the ketone position. Subsequent intramolecular cyclization involving the carboxylic acid leads to a pyrazolidinone intermediate. Dehydration and tautomerization then yield the aromatic pyrazole ring.
Representative Protocol: Synthesis of a Pyrazole Derivative
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of ethanol and glacial acetic acid.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole derivative.
Expected Product and Characterization: The expected product would be a pyrazole derivative with a 4-(methylthio)phenyl group and a carboxymethyl group attached to the pyrazole ring, and a phenyl group on one of the nitrogen atoms. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl and methylthiophenyl groups, as well as a signal for the pyrazole ring proton.
Summary of Synthesized Heterocyclic Systems
| Precursor | Reagents | Heterocyclic Product Core | Potential Biological Activity |
| This compound | Hydrazine hydrate | Pyridazinone | Cardiotonic, Antihypertensive |
| This compound | Lawesson's reagent | Thiophene | Antimicrobial |
| This compound | Phenylhydrazine | Pyrazole | Anti-inflammatory, Analgesic |
Conclusion
This compound is a readily accessible and highly valuable precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of pyridazinones, and the established methodologies for accessing thiophenes and pyrazoles, underscore its utility in drug discovery and development. The ability to generate diverse molecular scaffolds from a single, common intermediate allows for the rapid exploration of chemical space in the search for new therapeutic agents.
References
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Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
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Al-Ghorbani, M., Chemlal, L., Zgou, H., Karrouchi, K., Cherrah, Y., Ramli, Y., & El Achouri, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(18), 5433. [Link]
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Al-Ghorbani, M., Chemlal, L., Zgou, H., Karrouchi, K., Cherrah, Y., Ramli, Y., & El Achouri, M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 13(9), 247. [Link]
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Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. PubMed, 31546846. [Link]
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Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry, 16(2), 979-984. [Link]
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Tomma, J. H., & Karam, N. H. (2019). Synthesis and Characterization of Some New Pyrazole Derivatives. Journal of Global Pharma Technology, 11(08), 14-20. [Link]
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Al-Abdullah, E. S., Al-Ghorbani, M., & El-Emam, A. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Tropical Journal of Pharmaceutical Research, 16(8), 1931-1938. [Link]
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El-Sayed, N. N. E., & Abdel-Aziz, S. A. (2011). 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1709. [Link]
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Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]
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Biointerface Research in Applied Chemistry. (2023). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 13(4), 354. [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. In Wikipedia. Retrieved January 21, 2026, from [Link]
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Frontiers in Microbiology. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 981915. [Link]
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Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]
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Al-Ghorbani, M., El-Emam, A. A., & El-Sayed, N. N. E. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-16. [Link]
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia. Retrieved January 21, 2026, from [Link]
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Wang, M., Zhang, M., & Liu, X. (2011). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Chinese Journal of Organic Chemistry, 31(11), 1851-1856. [Link]
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Chem-Station International Edition. (2018). Paal-Knorr Thiophene Synthesis. [Link]
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ResearchGate. (2022). Combined Experimental and Theoretical Studies of the 1,3-Dipolar Cycloaddition Reaction Between Phenyldiazomethane and 4-Methylthioaurone. [Link]
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Frontiers. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13. [Link]
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Pure Help Center. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]
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PubMed Central. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]
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PubMed. (2011). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. [Link]
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ResearchGate. (2017). Synthesis and Antibacterial Activity of Thiophenes. [Link]
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YouTube. (2019). Paal Knorr Synthesis of Thiophene with Mechanism. [Link]
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Application Notes & Protocols: Synthesis of Pyridazinone Derivatives from 4-Aryl-4-Oxobutanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone core, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, making them highly valuable for drug discovery and development.[2][3] These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects.[1][3][4][5][6] The versatile biological profile of pyridazinones stems from their ability to interact with a wide range of biological targets.[2]
One of the most direct and reliable methods for synthesizing 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of 4-aryl-4-oxobutanoic acids with hydrazine and its derivatives.[7][8] This application note provides a comprehensive guide to this synthetic strategy, detailing the underlying mechanisms, offering field-proven experimental protocols, and explaining the causality behind critical experimental choices.
Synthetic Strategy Overview
The synthesis is conceptually a two-stage process. It begins with the preparation of the key intermediate, a 4-aryl-4-oxobutanoic acid, which is then cyclized to form the target pyridazinone ring system.
-
Stage 1: Friedel-Crafts Acylation. An aromatic compound (e.g., benzene, toluene) is acylated with succinic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield the 4-aryl-4-oxobutanoic acid.[9][10]
-
Stage 2: Cyclocondensation. The synthesized 4-aryl-4-oxobutanoic acid is reacted with a hydrazine derivative (most commonly hydrazine hydrate) to form the 6-aryl-4,5-dihydropyridazin-3(2H)-one via intramolecular condensation.[7][8]
Part 1: Mechanistic Insights into Pyridazinone Formation
The core of this synthesis lies in the reaction between the bifunctional 4-aryl-4-oxobutanoic acid and hydrazine, a binucleophile. The reaction proceeds through a well-established pathway involving hydrazone formation followed by intramolecular cyclization.
Causality Behind the Mechanism:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic ketone carbonyl of the 4-aryl-4-oxobutanoic acid. The ketone is more electrophilic and sterically accessible than the carboxylic acid carbon, making this the kinetically favored first step.
-
Hydrazone Intermediate: This initial attack, followed by dehydration, leads to the formation of a stable hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone moiety then acts as a nucleophile, attacking the carboxylic acid carbonyl. This intramolecular reaction is entropically favored.
-
Dehydration and Ring Formation: The resulting tetrahedral intermediate collapses, eliminating a molecule of water to yield the stable, six-membered 4,5-dihydropyridazin-3(2H)-one ring.
Part 2: Experimental Protocols
These protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Protocol 1: Synthesis of 4-oxo-4-phenylbutanoic acid
This protocol details the Friedel-Crafts acylation of benzene with succinic anhydride.
Materials and Equipment:
-
Round-bottom flask (500 mL) with a reflux condenser and dropping funnel
-
Heating mantle and magnetic stirrer
-
Benzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous)
-
Ice-cold 5% Hydrochloric acid (HCl)
-
5% w/v Sodium bicarbonate (NaHCO₃) solution
-
Ether for extraction
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble the reaction apparatus under a fume hood. Ensure all glassware is thoroughly dried to maintain anhydrous conditions. The setup consists of a round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel. A calcium chloride guard tube should be fitted to the top of the condenser.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (0.22 mol, 29.4 g) and anhydrous benzene (60 mL).
-
Addition of Succinic Anhydride: Dissolve succinic anhydride (0.10 mol, 10.0 g) in an additional 60 mL of anhydrous benzene. Transfer this solution to the dropping funnel.
-
Reaction Initiation: Add the succinic anhydride solution dropwise to the stirred AlCl₃/benzene suspension. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.
-
Heating and Reflux: After the addition is complete, heat the mixture under reflux using a heating mantle for 2-3 hours with continuous stirring.[10] The reaction mixture will become a viscous, dark solution.
-
Work-up and Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL). This step hydrolyzes the aluminum complexes and must be done cautiously in a large beaker within a fume hood.
-
Isolation of Crude Product: Transfer the resulting mixture to a separatory funnel. The benzene layer contains the product. If a solid precipitates, it can be collected by filtration. To ensure all product is recovered, the aqueous layer can be extracted with ether (2 x 50 mL). The combined organic layers are then washed with water.
-
Purification: The crude product is purified by dissolving it in a 5% w/v sodium bicarbonate solution.[10] The acidic product forms a water-soluble sodium salt, while non-acidic impurities remain in the organic phase.
-
Extraction: Extract the bicarbonate solution with ether (2 x 30 mL) to remove any unreacted benzene and non-acidic byproducts. Discard the ether layers.
-
Precipitation: Carefully acidify the aqueous layer with dilute HCl until the solution is acidic to litmus paper. The purified 4-oxo-4-phenylbutanoic acid will precipitate as a white solid.
-
Final Steps: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from hot water or an ethanol/water mixture if necessary.
Self-Validation:
-
Thin-Layer Chromatography (TLC): Monitor reaction progress and purity of the final product.
-
Melting Point: Compare the observed melting point with the literature value (114-116 °C).
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the cyclocondensation of the keto-acid with hydrazine hydrate.
Materials and Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle and magnetic stirrer
-
4-oxo-4-phenylbutanoic acid (from Protocol 1)
-
Hydrazine hydrate (80-99%)
-
Ethanol or Glacial Acetic Acid
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reagent Charging: In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid (0.05 mol, 8.9 g) in ethanol (100 mL) or glacial acetic acid (50 mL).[11] The choice of solvent can influence reaction time and yield; acetic acid often promotes faster cyclization.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.10 mol, 5 mL) dropwise. The addition may be slightly exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours.[12]
-
Monitoring: Monitor the reaction's progress using TLC until the starting material is consumed.
-
Product Isolation: Cool the reaction mixture to room temperature. In many cases, the product will precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure or pour the mixture into cold water (200 mL) to induce precipitation.[12]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 6-phenyl-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.
Self-Validation:
-
TLC: Assess the purity of the crude and recrystallized product.
-
Melting Point: Determine the melting point and compare it to literature values.
-
Spectroscopy: Characterize the final compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity. The IR spectrum should show a characteristic amide C=O stretch and an N-H stretch, with the disappearance of the carboxylic acid O-H and ketone C=O stretches from the starting material.
Part 3: Data Presentation
The synthesis is robust and generally provides good to excellent yields across a range of substrates. The table below summarizes typical outcomes for this synthetic sequence.
| Aryl Substituent (Ar) in Starting Material | Typical Yield for 4-Aryl-4-oxobutanoic Acid (%) | Typical Yield for 6-Aryl-pyridazinone (%) |
| Phenyl | 75-85% | 80-90% |
| 4-Methylphenyl (p-tolyl) | 70-80% | 85-95% |
| 4-Methoxyphenyl (p-anisyl) | 65-75% | 88-96% |
| 4-Chlorophenyl | 70-80% | 82-92% |
| 2-Naphthyl | 60-70% | 75-85% |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.
Part 4: Applications and Outlook
Pyridazinone derivatives synthesized through this route are valuable precursors for further chemical modification and are frequently evaluated for their biological activities. Numerous studies have reported potent anticancer, anti-inflammatory, and antimicrobial properties for compounds based on this scaffold.[6][9][13] For instance, derivatives have shown remarkable activity against various human cancer cell lines, including leukemia and non-small cell lung cancer.[13] Others have demonstrated anti-inflammatory activity comparable to standard drugs.[6] The straightforward and efficient synthesis from 4-aryl-4-oxobutanoic acids ensures that these valuable compounds remain readily accessible to the drug development community for continued investigation and optimization.
References
-
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Kumar, D. & Singh, R. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Chavda, H., et al. (2011). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
-
Joshi, S., et al. (2010). Synthesis and antiinflammatory activity of 6-(substituted aryl)-2,3,4,5-tetrahydro-3-thiopyridazinones. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). organic-chemistry.org. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]
-
Gelin, S., et al. (2008). Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]
-
Baryshnikov, A. T., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. Available at: [Link]
-
Rathish, I. G., et al. (2012). Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry. Available at: [Link]
-
El-Sakka, I. A. (2001). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Available at: [Link]
-
Abdel-Aziem, A., et al. (2005). A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available at: [Link]
-
El-Nassan, H. B., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link]
-
Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Akhter, M., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, P., et al. (2021). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. Available at: [Link]
-
Sharma, S., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis. Available at: [Link]
-
Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. Available at: [Link]
-
Gomaa, A. M. (2020). Reagents and reaction conditions. a Hydrazine hydrate, glacial acetic acid, reflux, yield. ResearchGate. Available at: [Link]
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Application Notes & Protocols for the Analytical Determination of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid
Abstract: This document provides a comprehensive guide to the analytical determination of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid. In the absence of standardized, published methods for this specific analyte, this guide furnishes detailed, field-proven protocols for three primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to serve as a robust starting point for researchers, scientists, and drug development professionals. Each protocol is accompanied by an explanation of the underlying scientific principles, justifications for experimental choices, and data interpretation guidelines to ensure methodological integrity and trustworthiness.
Introduction
This compound is a keto-acid containing a phenylthioether moiety. Its chemical structure suggests its potential role as an intermediate in organic synthesis or as a metabolite in various biochemical pathways. Accurate and precise analytical methods are paramount for its quantification in different matrices, for purity assessment of synthesized batches, and for its structural confirmation.
This guide addresses the current gap in analytical literature by providing detailed, adaptable protocols for the comprehensive analysis of this compound. The methods are designed to be self-validating and are supported by references to established analytical standards.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃S | [1][2] |
| Molecular Weight | 224.28 g/mol | [1] |
| CAS Number | 7028-67-3 | [1][2] |
| Appearance | Solid | [1] |
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity
HPLC is the cornerstone technique for the quantification and purity assessment of non-volatile organic compounds like this compound. The presence of a chromophore (the phenyl ring) and an ionizable group (the carboxylic acid) makes it highly amenable to reversed-phase HPLC with UV detection.
Scientific Rationale
The chosen method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The analyte, being moderately polar, will partition between the two phases. By adjusting the mobile phase composition (the ratio of aqueous buffer to organic solvent), its retention time can be effectively controlled. The acidic nature of the mobile phase (buffered to a low pH) is critical to suppress the ionization of the carboxylic acid group, leading to a single, sharp chromatographic peak and improved retention on the nonpolar stationary phase. UV detection is selected based on the strong absorbance of the aromatic ring.
Experimental Protocol
2.2.1. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Potassium dihydrogen phosphate and phosphoric acid for buffer preparation.
-
0.45 µm membrane filters for sample and mobile phase filtration.
2.2.2. Reagent Preparation
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer. Adjust to pH 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution: Start with 70% A / 30% B, hold for 2 min, ramp to 30% A / 70% B over 10 min, hold for 2 min, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm (or optimal wavelength determined by DAD scan) |
| Run Time | 15 minutes |
2.2.4. Data Analysis and System Suitability
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.
-
Purity: Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
System Suitability: Perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester or silyl ester.
Scientific Rationale
The carboxylic acid group makes the analyte polar and non-volatile, which is unsuitable for GC analysis. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group. This TMS-ester is significantly more volatile and thermally stable, allowing it to be analyzed by GC. The mass spectrometer then fragments the derivatized molecule in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint for identification.
Experimental Protocol
3.2.1. Instrumentation and Consumables
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
BSTFA with 1% TMCS for derivatization.
-
Pyridine or acetonitrile (anhydrous) as the reaction solvent.
3.2.2. Sample Preparation and Derivatization
-
Accurately weigh 1-2 mg of the sample or standard into a reaction vial.
-
Add 200 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70 °C for 60 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
3.2.3. GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 50-500 m/z |
3.2.4. Data Analysis
-
Identification: The primary identification is achieved by comparing the acquired mass spectrum of the derivatized analyte with a spectral library (e.g., NIST). The retention time provides an additional layer of confirmation.
-
Quantification: For quantitative analysis, an internal standard should be used. The analysis is performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
GC-MS Derivatization and Analysis Workflow
Caption: GC-MS derivatization and analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Scientific Rationale
NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the complete assembly of the molecular structure. This provides definitive proof of identity.
Experimental Protocol
4.2.1. Instrumentation and Consumables
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent).
4.2.2. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If solubility is an issue in CDCl₃, DMSO-d₆ is a suitable alternative.
-
Place the tube in the NMR spectrometer.
4.2.3. Data Acquisition
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment will require more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Expected Spectral Features
Based on the structure of this compound, the following signals are anticipated:
¹H NMR (predicted):
-
A singlet around δ 2.5 ppm (3H, -SCH₃).
-
A triplet around δ 2.8 ppm (2H, -CH₂-COOH).
-
A triplet around δ 3.2 ppm (2H, -C(=O)-CH₂-).
-
A doublet around δ 7.2-7.4 ppm (2H, aromatic protons ortho to the -SCH₃ group).
-
A doublet around δ 7.8-8.0 ppm (2H, aromatic protons ortho to the keto group).
-
A broad singlet for the carboxylic acid proton (-COOH), which may appear over a wide range (δ 10-12 ppm) or may not be observed due to exchange.
¹³C NMR (predicted):
-
A signal for the methyl carbon (-SCH₃) around δ 15-20 ppm.
-
Two signals for the aliphatic carbons (-CH₂-CH₂-) between δ 28-40 ppm.
-
Four signals for the aromatic carbons between δ 125-150 ppm.
-
A signal for the carboxylic acid carbon (-COOH) around δ 175-180 ppm.
-
A signal for the ketone carbon (-C=O) around δ 195-200 ppm.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The HPLC method is recommended for routine quantification and purity checks due to its simplicity and high throughput. The GC-MS method, although requiring a derivatization step, offers superior sensitivity and is ideal for trace-level detection and identification. Finally, NMR spectroscopy serves as the definitive tool for structural confirmation. It is strongly recommended that any in-house method development based on these protocols be followed by a full method validation according to ICH guidelines to ensure its suitability for the intended purpose.
References
-
Hummel J, Strehmel N, Selbig J, Walther D, Kopka J. Decision tree supported substructure prediction of metabolites from GC-MS profiles. Metabolomics. 2010 Jun;6(2):322-333. [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. [Link]
-
Fiehn, O. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Curr Protoc Mol Biol. 2016 Apr 1;114:30.4.1-30.4.32. [Link]
-
Joseph Santhanaraj K, et al. Gas chromatography and mass spectroscopic determination of phytocompounds. Der Pharmacia Lettre. 2016, 8 (13):292-297. [Link]
-
Mai, X.-L., et al. An HPLC method for the determination of thioctic acid in raw material and tablets. Analytical Science & Technology. 2017, 30(5), 221-225. [Link]
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. 2013. [Link]
-
Rohn, S., et al. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. International Journal of Molecular Sciences. 2022, 23(4), 1994. [Link]
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Application Note: A Robust HPLC Method for the Quantitative Analysis of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid
Abstract
This application note details a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid. The compound, featuring both a carboxylic acid and an aryl ketone functional group, presents unique challenges for chromatographic separation. This guide provides a comprehensive protocol, including the rationale for critical methodological choices, to ensure high-quality, consistent results for researchers in pharmaceutical development and related fields.
Introduction: The Analytical Challenge
This compound (Figure 1) is a molecule of interest in synthetic and medicinal chemistry. Its dual functionality, a moderately polar carboxylic acid and a nonpolar aromatic ketone, necessitates a well-designed chromatographic method to achieve optimal retention, peak shape, and resolution. The key to a successful separation lies in controlling the ionization state of the carboxylic acid group while managing the hydrophobic interactions of the molecule with the stationary phase.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₁H₁₂O₃S Molecular Weight: 224.28 g/mol [1]
This document serves as a practical guide for establishing a robust analytical workflow for this compound, from sample preparation to data interpretation.
Chromatographic Method Development: A Rationale-Driven Approach
The chosen methodology is a reversed-phase HPLC (RP-HPLC) approach, which is ideally suited for separating compounds with both polar and non-polar characteristics.
Stationary Phase Selection: The C18 Workhorse
A C18 (octadecylsilane) column is selected as the stationary phase. This is the most common reversed-phase packing and provides excellent retention for hydrophobic compounds like the phenyl ring in our analyte. The long alkyl chains of the C18 phase interact with the non-polar regions of the molecule, providing the primary retention mechanism.
Mobile Phase Composition: Controlling Retention and Peak Shape
The mobile phase is a critical component in achieving the desired separation. A gradient elution of acetonitrile in water is employed to ensure adequate retention of the analyte while allowing for a reasonable run time.
-
Aqueous Component: Water, acidified with 0.1% formic acid.
-
Organic Component: Acetonitrile.
The addition of formic acid to the aqueous phase is crucial. This compound contains a carboxylic acid moiety. By maintaining a low pH (typically around 2.7 for 0.1% formic acid), the carboxylic acid group remains in its protonated, non-ionized form. This is essential because the neutral form of the molecule is more hydrophobic and will be retained more consistently on the C18 column, resulting in sharper, more symmetrical peaks.[2] The general principle is that the retention of a carboxylic acid-containing analyte will increase as the mobile phase pH is decreased from above its pKa to below its pKa.[2]
Detection: Leveraging the Aryl Ketone Chromophore
The aryl ketone structure within the analyte contains a strong chromophore, making it suitable for UV-Vis detection. Based on the structure, a primary detection wavelength of 254 nm is recommended, as this is a common wavelength for aromatic compounds. A diode-array detector (DAD) can be used to scan a range of wavelengths to determine the optimal absorbance maximum for maximum sensitivity.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade, for sample dissolution)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a binary pump, autosampler, and DAD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm |
Preparation of Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial conditions (50:50 Water:Acetonitrile with 0.1% Formic Acid).
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Method Validation and Performance
The following table summarizes the expected performance characteristics of this method. These parameters should be validated in your laboratory according to ICH guidelines or internal SOPs.
| Validation Parameter | Expected Result |
| Linearity (r²) | > 0.999 for a 6-point calibration curve (1-100 µg/mL) |
| Precision (%RSD) | < 2% for replicate injections of a mid-level standard |
| Accuracy (% Recovery) | 98-102% for spiked samples |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Retention Time | Approximately 6.5 minutes (subject to system variation) |
Workflow Diagram
The overall analytical workflow is depicted in the following diagram:
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The RP-HPLC method described in this application note provides a robust and reliable means for the quantitative analysis of this compound. The key to this method's success is the use of a C18 column and an acidified mobile phase to control the ionization state of the carboxylic acid, ensuring excellent peak shape and reproducibility. This protocol is well-suited for quality control, stability studies, and other quantitative applications in a research and development setting.
References
- SIELC Technologies. "HPLC Separation of Carboxylic Acids." Accessed January 21, 2026.
- Taylor & Francis Online. "Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase." Accessed January 21, 2026.
- Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids." Accessed January 21, 2026.
- Santa Cruz Biotechnology. "4-[4-(methylthio)phenyl]-4-oxobutanoic acid." Accessed January 21, 2026.
- Sigma-Aldrich. "this compound." Accessed January 21, 2026.
- Chromatography Online. "Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?" Accessed January 21, 2026.
- Sigma-Aldrich. "this compound 7028-67-3." Accessed January 21, 2026.
Sources
Application Notes and Protocols for the Biological Screening of 4-Oxobutanoic Acid Derivatives
Introduction: The Therapeutic Promise of 4-Oxobutanoic Acid Derivatives
The 4-oxobutanoic acid scaffold, also known as succinic semialdehyde, is a versatile chemical entity that serves as a cornerstone for a diverse range of biologically active molecules.[1] Its derivatives have garnered significant attention in the field of drug discovery, demonstrating a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The intrinsic bifunctionality of this scaffold, featuring both an aldehyde and a carboxylic acid group, allows for extensive chemical modifications, leading to the synthesis of a vast library of compounds with the potential to modulate various biological pathways.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and reliable assays for the biological screening of 4-oxobutanoic acid derivatives. We will delve into the rationale behind assay selection, provide detailed step-by-step protocols for key enzymatic and cell-based assays, and offer insights into data analysis and interpretation. Our focus will be on equipping you with the necessary tools to effectively characterize the biological activity of your 4-oxobutanoic acid derivatives and identify promising lead candidates for further development.
Understanding the Biological Landscape: Key Targets and Pathways
The biological activities of 4-oxobutanoic acid derivatives are often attributed to their ability to interact with specific molecular targets. A crucial area of investigation is their potential to modulate the metabolism of the main inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[4][5][6] Two key enzymes in the GABA catabolic pathway are of particular interest:
-
GABA aminotransferase (GABA-T): This enzyme catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate.[4] Inhibition of GABA-T leads to an increase in synaptic GABA levels, a mechanism that has been successfully exploited for the treatment of neurological disorders such as epilepsy.[4][5][6]
-
Succinate-semialdehyde dehydrogenase (SSADH): This mitochondrial enzyme is responsible for the oxidation of succinic semialdehyde to succinic acid, which then enters the Krebs cycle.[7][8] Deficiency in SSADH is a rare genetic disorder that leads to the accumulation of succinic semialdehyde and its subsequent reduction to γ-hydroxybutyrate (GHB), resulting in severe neurological symptoms.[9][10][11][12] Therefore, inhibitors of SSADH could have significant toxicological implications, but the enzyme also represents a potential target for therapeutic intervention in other contexts.
Beyond GABA metabolism, 4-oxobutanoic acid derivatives have been shown to exert effects on other biological systems, including:
-
Cancer Cell Proliferation: Certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines.[2]
-
Inflammation and Pain: Derivatives incorporating a piperazine moiety have exhibited significant anti-inflammatory and analgesic properties.[2]
-
Microbial Growth: Various derivatives have shown antimicrobial and antifungal activities.[2][13]
The choice of screening assays will be dictated by the intended therapeutic application of the 4-oxobutanoic acid derivatives being investigated.
Assay Development Strategy: A Multi-tiered Approach
A robust screening cascade for 4-oxobutanoic acid derivatives should employ a multi-tiered approach, starting with high-throughput biochemical assays to identify initial hits, followed by more complex cell-based assays to confirm activity in a more physiologically relevant context.
Caption: A general workflow for screening 4-oxobutanoic acid derivatives.
Protocols for Key Screening Assays
Here, we provide detailed protocols for key enzymatic and cell-based assays relevant to the screening of 4-oxobutanoic acid derivatives.
GABA Aminotransferase (GABA-T) Inhibition Assay
Principle: This assay indirectly measures GABA-T activity by coupling the production of succinic semialdehyde (SSA) to the reduction of NADP+ to NADPH by SSADH. The increase in NADPH is monitored spectrophotometrically at 340 nm.[4]
Materials:
-
Recombinant human GABA-T
-
Succinic semialdehyde dehydrogenase (SSADH)
-
GABA
-
α-ketoglutarate
-
β-NADP+
-
Potassium pyrophosphate buffer (100 mM, pH 8.6)
-
96-well, clear, flat-bottom microplates
-
Microplate spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare a master mix containing potassium pyrophosphate buffer, α-ketoglutarate, β-NADP+, and SSADH.
-
Prepare serial dilutions of the 4-oxobutanoic acid derivatives (test compounds) and a known GABA-T inhibitor (e.g., vigabatrin) as a positive control.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
180 µL of the master mix.
-
10 µL of the test compound dilution or control.
-
10 µL of GABA-T enzyme solution.
-
-
Include wells with no GABA-T as a negative control and wells with no inhibitor as a vehicle control.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of GABA solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH formation (ΔA340/min) for each well.
-
Normalize the data to the vehicle control (100% activity) and the negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Rationale for Experimental Choices:
-
pH 8.6: This pH is optimal for the activity of both GABA-T and the coupled enzyme SSADH.[4]
-
Coupled Enzyme System: The direct measurement of GABA-T activity is challenging. The use of SSADH provides a convenient and continuous spectrophotometric readout.[4]
-
Human Recombinant Enzyme: Using human GABA-T is crucial as there can be significant differences in inhibitor sensitivity between species.[4][5][6]
Succinate-Semialdehyde Dehydrogenase (SSADH) Inhibition Assay
Principle: This assay directly measures the activity of SSADH by monitoring the reduction of NADP+ to NADPH in the presence of its substrate, succinic semialdehyde.[14]
Materials:
-
Recombinant human SSADH
-
Succinic semialdehyde
-
β-NADP+
-
Potassium pyrophosphate buffer (100 mM, pH 8.6)
-
2-Mercaptoethanol
-
96-well, clear, flat-bottom microplates
-
Microplate spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare a master mix containing potassium pyrophosphate buffer, β-NADP+, and 2-mercaptoethanol.
-
Prepare serial dilutions of the 4-oxobutanoic acid derivatives and a known SSADH inhibitor (if available) as a positive control.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
180 µL of the master mix.
-
10 µL of the test compound dilution or control.
-
10 µL of SSADH enzyme solution.
-
-
Include wells with no SSADH as a negative control and wells with no inhibitor as a vehicle control.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of succinic semialdehyde solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the GABA-T inhibition assay to determine the IC50 values.
-
Rationale for Experimental Choices:
-
2-Mercaptoethanol: This reducing agent is often included to maintain the enzyme in an active state by preventing the oxidation of critical cysteine residues.[14]
-
Direct Assay: This assay provides a direct measure of the interaction between the test compounds and SSADH, which is essential for assessing selectivity.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., HCT116 colon cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-oxobutanoic acid derivatives in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the results as a percentage of the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Rationale for Experimental Choices:
-
Cell Line Selection: The choice of cell line should be guided by the therapeutic target. For example, if investigating anticancer properties, a relevant cancer cell line should be used.
-
Incubation Time: The duration of compound treatment should be sufficient to observe a biological effect but not so long as to cause non-specific toxicity.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in a structured table.
Table 1: Biological Activity of Hypothetical 4-Oxobutanoic Acid Derivatives
| Compound ID | GABA-T IC50 (µM) | SSADH IC50 (µM) | HCT116 Cell Viability IC50 (µM) |
| Derivative A | 15.2 | > 200 | 5.8 |
| Derivative B | 158.6 | > 200 | 98.3 |
| Derivative C | 2.5 | 50.1 | 1.2 |
| Vigabatrin | 25.0 | > 200 | > 100 |
Interpretation:
-
Derivative A shows moderate GABA-T inhibition and potent anticancer activity, with good selectivity over SSADH.
-
Derivative B is a weak inhibitor of GABA-T and has low cytotoxicity.
-
Derivative C is a potent inhibitor of both GABA-T and cancer cell viability, but it also shows some inhibition of SSADH, which may be a safety concern.
-
Vigabatrin , the positive control, shows the expected inhibition of GABA-T with no effect on SSADH or cell viability at the tested concentrations.
Visualizing Key Pathways
Caption: The metabolic pathway of GABA and the role of key enzymes.
Conclusion and Future Directions
The development of robust and reliable screening assays is paramount to the successful identification and characterization of novel 4-oxobutanoic acid derivatives with therapeutic potential. The protocols and strategies outlined in this application note provide a solid foundation for initiating a screening campaign. It is crucial to remember that these are starting points, and optimization may be necessary depending on the specific properties of the compounds being tested and the biological questions being addressed.
Future work should focus on developing more sophisticated secondary assays, such as receptor binding assays for GHB receptors to investigate potential off-target effects, and in vivo studies to evaluate the efficacy and safety of the most promising lead compounds. By employing a systematic and well-validated screening approach, the vast therapeutic potential of the 4-oxobutanoic acid scaffold can be fully explored.
References
-
Park, M. G., Han, A. R., Kim, S. Y., Kim, T. Y., Kim, H. M., & Lee, C. J. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2016–2024. Available at: [Link]
-
Park, M. G., Han, A. R., Kim, S. Y., Kim, T. Y., Kim, H. M., & Lee, C. J. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. PubMed, 34514924. Available at: [Link]
-
Kim, D. H., Lee, S., & Kim, Y. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Molecules, 28(23), 7879. Available at: [Link]
-
Carter, L. P., Koek, W., & France, C. P. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology, biochemistry, and behavior, 92(2), 175–185. Available at: [Link]
-
Park, M. G., Han, A. R., Kim, S. Y., Kim, T. Y., Kim, H. M., & Lee, C. J. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Taylor & Francis Online. Available at: [Link]
-
Pulina, N. A., Zalesov, V. V., Bystritskaya, O. A., Rubtsov, A. E., & Kutkovaya, N. V. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43(8), 442–446. Available at: [Link]
-
Succinate-semialdehyde dehydrogenase - Wikipedia. Available at: [Link]
-
Shirota, H., Anami, K., Irie, K., & Yoneda, F. (1991). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Chemical & pharmaceutical bulletin, 39(7), 1787–1790. Available at: [Link]
-
Kim, S. Y., Lee, C. J., & Kim, H. M. (2020). Understanding the Molecular Mechanisms of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Towards the Development of SSADH-Targeted Medicine. International journal of molecular sciences, 21(17), 6331. Available at: [Link]
-
Snead, O. C., 3rd, & Liu, C. C. (1996). Relation of the [3H] gamma-hydroxybutyric acid (GHB) binding site to the gamma-aminobutyric acidB (GABAB) receptor in rat brain. The Journal of pharmacology and experimental therapeutics, 279(1), 440–449. Available at: [Link]
-
Gibson, K. M., & Jakobs, C. (2001). Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance. In Redox-Active Metals in Neurological Disorders (pp. 101–123). Springer US. Available at: [Link]
-
Chiral 4-2-isopropyl-5-methylcyclohexyl- oxo-4-oxobutanoic Acid; Substituted Anilines;Amides; Antimicrobial Activity - Articles - Scientific Research Publishing. Available at: [Link]
-
Pearl, P. L., Gibson, K. M., & Cortez, M. A. (2012). Thirty Years Beyond Discovery—Clinical Trials in Succinic Semialdehyde Dehydrogenase Deficiency, a Disorder of GABA Metabolism. Journal of inherited metabolic disease, 35(3), 459–467. Available at: [Link]
-
Castellano, C., & Cestari, V. (2006). Unravelling the brain targets of γ-hydroxybutyric acid. Trends in pharmacological sciences, 27(11), 570–576. Available at: [Link]
-
Poon, K. L., O'Brien, P. J., & Yoon, H. W. (2004). Inhibition of succinic semialdehyde dehydrogenase activity by alkenal products of lipid peroxidation. Toxicology and applied pharmacology, 198(1), 54–61. Available at: [Link]
-
Wrotek, S., & Jafra, S. (2020). Succinic Semialdehyde Dehydrogenase Deficiency: An Update. Genes, 11(8), 932. Available at: [Link]
-
Wellendorph, P., & Clausen, R. P. (2014). GHB receptor targets in the CNS: focus on high-affinity binding sites. Biochemical pharmacology, 87(2), 273–279. Available at: [Link]
-
Pearl, P. L., Gibson, K. M., & Acosta, M. T. (2004). Succinic Semialdehyde Dehydrogenase Deficiency. In GeneReviews®. University of Washington, Seattle. Available at: [Link]
-
Berg, I. A., Kockelkorn, D., Buckel, W., & Fuchs, G. (2007). Malonic Semialdehyde Reductase, Succinic Semialdehyde Reductase, and Succinyl-Coenzyme A Reductase from Metallosphaera sedula: Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Sulfolobales. Journal of bacteriology, 189(11), 4123–4132. Available at: [Link]
-
Carter, L. P., Koek, W., & France, C. P. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology, biochemistry, and behavior, 92(2), 175–185. Available at: [Link]
-
Succinate-semialdehyde dehydrogenase - Proteopedia, life in 3D. Available at: [Link]
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- 5. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Succinate-semialdehyde dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
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- 13. Chiral 4-2-isopropyl-5-methylcyclohexyl- oxo-4-oxobutanoic Acid; Substituted Anilines;Amides; Antimicrobial Activity - Articles - Scientific Research Publishing [scirp.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 4-(4-(methylthio)phenyl)-4-oxobutanoic acid in Material Science
Foreword
Welcome to this comprehensive technical guide on the applications of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid in material science. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile molecule. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deeper understanding of the principles and experimental causality that underpin these protocols. The structure of this guide is designed to be intuitive and application-focused, moving from the fundamental synthesis of the molecule to its integration into advanced materials.
Introduction to this compound
This compound is an aromatic carboxylic acid characterized by a thioether (methylthio) functional group. This unique combination of a carboxylic acid and a thioether moiety makes it a valuable building block in material science. The carboxylic acid group provides a reactive handle for esterification, amidation, or coordination to metal centers, making it suitable for polymerization and as a linker in hybrid materials. The thioether group, on the other hand, imparts specific electronic and redox properties, and can be oxidized to sulfoxide and sulfone, offering a pathway to create stimuli-responsive materials.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃S |
| Molecular Weight | 224.28 g/mol |
| CAS Number | 7028-67-3 |
| Appearance | Solid |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the Friedel-Crafts acylation of thioanisole with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[3][4]
Materials:
-
Thioanisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer with a heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add succinic anhydride (1.0 equivalent) and anhydrous DCM. Cool the flask in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (2.2 equivalents) to the stirred suspension. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Addition of Thioanisole: Once the AlCl₃ has been added, slowly add thioanisole (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Extraction of Product: Combine the organic layers and extract the product with a saturated sodium bicarbonate solution. The carboxylic acid product will move into the aqueous basic layer as its sodium salt.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until a precipitate forms.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in Redox-Responsive Polymers
The thioether group in this compound can be oxidized to a more polar sulfoxide and subsequently to a sulfone.[5][6][7] This transformation from a hydrophobic thioether to a hydrophilic sulfoxide/sulfone can be exploited to create redox-responsive polymers that change their properties in the presence of reactive oxygen species (ROS).
Synthesis of a Thioether-Containing Polyester
This protocol describes the synthesis of a polyester incorporating this compound as a comonomer.
Materials:
-
This compound
-
A diol monomer (e.g., 1,6-hexanediol)
-
A dicarboxylic acid comonomer (e.g., adipic acid)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
Equipment:
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Heating mantle with a magnetic stirrer
-
High-vacuum line
Procedure:
-
Monomer Charging: In a round-bottom flask, combine this compound, adipic acid, and 1,6-hexanediol in the desired molar ratio. Add a catalytic amount of p-toluenesulfonic acid.
-
Polycondensation: Add toluene to the flask and heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
High-Vacuum Polymerization: Once water evolution ceases, cool the reaction, remove the toluene under reduced pressure, and then apply a high vacuum while heating to drive the polymerization to a higher molecular weight.
-
Isolation: Cool the polymer to room temperature and dissolve it in a suitable solvent (e.g., chloroform). Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Redox-Responsiveness Workflow
Caption: Workflow illustrating the redox-responsive behavior of thioether-containing polymers.
Application as a Linker in Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality of this compound allows it to act as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[8][9][10] The thioether group can provide additional functionality to the MOF, such as selective metal ion binding or catalytic activity.
Synthesis of a Thioether-Functionalized MOF
This protocol provides a general procedure for the solvothermal synthesis of a MOF using this compound as a linker.
Materials:
-
This compound
-
A metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))
Equipment:
-
Glass vials or Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
Preparation of the Reaction Mixture: In a glass vial, dissolve the metal salt and this compound in the solvent. The molar ratio of metal to linker will depend on the desired MOF structure.
-
Solvothermal Synthesis: Seal the vial or autoclave and place it in an oven. Heat the mixture at a specific temperature (typically between 80-150 °C) for a defined period (12-72 hours).
-
Isolation and Activation: After cooling to room temperature, crystals of the MOF should have formed. Decant the mother liquor and wash the crystals with fresh solvent. The MOF may need to be activated by solvent exchange and/or heating under vacuum to remove residual solvent from the pores.
Application in Surface Functionalization of Gold Nanoparticles
The carboxylic acid group of this compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs).[11][12][13][14][15] The thioether group can provide a soft binding site for certain molecules or ions.
Protocol for AuNP Surface Functionalization
This protocol describes the ligand exchange method for functionalizing citrate-stabilized AuNPs.
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
This compound
-
Ethanol
Equipment:
-
Centrifuge
-
Vortex mixer
Procedure:
-
Ligand Solution Preparation: Dissolve this compound in ethanol to make a stock solution.
-
Ligand Exchange: Add a specific volume of the ligand solution to the AuNP solution. The mixture should be gently agitated (e.g., by vortexing or shaking) for several hours to allow for the exchange of the citrate ligands with the new carboxylic acid.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant, which contains excess ligand and displaced citrate.
-
Resuspension: Resuspend the AuNP pellet in a suitable buffer or solvent. Repeat the centrifugation and resuspension steps two more times to ensure the removal of unbound ligands.
Characterization Techniques
The successful synthesis and functionalization of materials using this compound should be confirmed using appropriate characterization techniques.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the synthesized molecule and polymers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups (e.g., C=O, C-S) in the molecule and materials. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized molecule. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of polymers. |
| X-ray Diffraction (XRD) | To confirm the crystalline structure of MOFs. |
| UV-Vis Spectroscopy | To characterize the optical properties of AuNPs. |
| Dynamic Light Scattering (DLS) | To determine the size of nanoparticles. |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the surface composition and oxidation state of sulfur in materials. |
Conclusion
This compound is a highly versatile and functional molecule with significant potential in material science. Its dual functionality allows for its use as a monomer in the synthesis of redox-responsive polymers, a linker for the construction of functional MOFs, and a surface modifier for nanoparticles. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore and innovate with this promising compound.
References
- Hu, X., & Tirelli, N. (2012). Thioether-Containing Polymers: A New Class of Biocompatible and Stimuli-Responsive Polymers. Macromolecular Chemistry and Physics, 213(10-11), 1038-1048.
- Pu, Y., et al. (2018). Thioether-based ROS responsive polymers for biomedical applications.
- Deng, Z., et al. (2017). Thioether-based poly(2-oxazoline)s: from optimized synthesis to advanced ROS-responsive nanomaterials. Polymer Chemistry, 8(42), 6563-6573.
- Napoli, A., et al. (2004). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 5(4), 1464-1471.
- Krollpfeiffer, F., & Schäfer, W. (1923). Über die Einwirkung von Phenyl-magnesiumbromid auf einige Dicarbonsäure-anhydride. Berichte der deutschen chemischen Gesellschaft (A and B Series), 56(3), 620-626.
- Wang, Y., et al. (2017). Thioether-based ROS responsive polymers for biomedical applications.
- Giljohann, D. A., et al. (2010). Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics. Chemical Reviews, 110(5), 2906-2929.
- Patra, R., et al. (2023). Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions, 52(47), 17623-17641.
- Otsuka, H., et al. (2001). Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. Journal of the American Chemical Society, 123(34), 8226-8230.
- Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533-3539.
- Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 368(1915), 1333-1383.
- Kamra, M., et al. (2019).
- Cohen, S. M. (2012). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Reviews, 112(2), 970-1000.
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Nanopartz. (n.d.). Gold Nanoparticle Functionalization Methods. Retrieved from [Link]
- DeWilde, J. F., et al. (2016). Metal-organic frameworks constructed from crown ether-based 1,4-benzenedicarboxylic acid derivatives. Dalton Transactions, 45(7), 3063-3069.
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
- Farha, O. K., & Hupp, J. T. (2010). Rational design, synthesis, purification, and activation of metal-organic framework materials. Accounts of Chemical Research, 43(8), 1166-1175.
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Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). [Video]. YouTube. [Link]
- Stilinović, V., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313-1319.
- Al-Masoudi, W. A., & Al-Amery, K. A. (2020). Synthesis and characterization of some thioether compounds by thiol-ene click chemistry. Journal of Kufa for Chemical Sciences, 2(9), 1-10.
- El-Hashash, M. A., et al. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 126(6), 1883-1891.
- Aksakal, S., & Becer, C. R. (2018). Thioester functional polymers. Polymer Chemistry, 9(36), 4507-4516.
- Li, J., et al. (2018). Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.
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Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link]
- Haag, R., & Weinhart, M. (2021). Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. Biomacromolecules, 22(12), 5134-5145.
- Aksakal, S. (2018).
- Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole.
- Hillmyer, M. A., & Tolman, W. B. (2010). Poly(thioester)
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Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Scaling Up the Synthesis of 4-(4-(methylthio)phenyl)-4-oxobutanoic Acid: A Detailed Guide for Researchers
Introduction: Significance and Synthetic Strategy
4-(4-(methylthio)phenyl)-4-oxobutanoic acid is a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its production via a reliable and scalable method is of significant interest to the chemical and pharmaceutical industries. The most common and direct route to this compound is the Friedel-Crafts acylation of thioanisole (methylthiobenzene) with succinic anhydride. This electrophilic aromatic substitution reaction offers a high degree of regioselectivity, primarily yielding the para-substituted product due to the ortho-para directing effect of the methylthio group.
This document outlines two detailed protocols for the synthesis of this compound, addressing both traditional and more sustainable "green" chemistry approaches suitable for scaling up. We will delve into the causality behind experimental choices, process optimization, and safety considerations to ensure a robust and reproducible synthesis.
Core Synthesis: The Friedel-Crafts Acylation Pathway
The fundamental reaction involves the activation of succinic anhydride with a Lewis acid catalyst to form an acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of thioanisole. The methylthio group (-SMe) is an activating, ortho-para directing group, with the para-product being sterically favored.
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Protocol 1: Scalable Synthesis using Aluminum Chloride
This protocol details the traditional and highly effective method using anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst. While robust, this method requires strict anhydrous conditions and careful management of the exothermic reaction and subsequent waste streams.
Experimental Protocol
1. Reactor Setup:
-
Assemble a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
The reactor should be connected to a cooling/heating circulator to maintain precise temperature control.
-
For safety, the reaction should be conducted in a well-ventilated fume hood.
2. Reagent Charging and Initial Cooling:
-
Charge the reactor with a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Begin stirring and cool the solvent to 0-5 °C using the circulator.
-
Under a nitrogen atmosphere, slowly and carefully add anhydrous aluminum chloride (AlCl₃) to the cooled solvent. The addition is exothermic and should be done in portions to maintain the temperature below 10 °C.
3. Formation of the Acylium Ion Complex:
-
In a separate vessel, dissolve succinic anhydride in the same anhydrous solvent.
-
Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension. Maintain the temperature between 0-10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at this temperature for 30-60 minutes to ensure the complete formation of the acylium ion complex.
4. Acylation of Thioanisole:
-
Add thioanisole to the dropping funnel (neat or dissolved in a small amount of the solvent).
-
Add the thioanisole solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 15 °C. The reaction is highly exothermic at this stage.
-
Once the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 30-40 °C) to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.
5. Reaction Quench and Workup:
-
Once the reaction is complete, cool the mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and dissolve the aluminum salts.
-
Separate the organic layer. Extract the aqueous layer with the solvent to recover any remaining product.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the carboxylic acid product as its sodium salt.
6. Product Isolation and Purification:
-
Separate the aqueous bicarbonate layer and wash it with a small amount of an organic solvent to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates out as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum at a temperature not exceeding 60 °C.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.
Data Summary for Scaling Up (Protocol 1)
| Parameter | Lab Scale (10g Product) | Pilot Scale (100g Product) |
| Thioanisole | ~9.5 g (1.0 eq) | ~95 g (1.0 eq) |
| Succinic Anhydride | ~8.0 g (1.05 eq) | ~80 g (1.05 eq) |
| Aluminum Chloride | ~23.0 g (2.2 eq) | ~230 g (2.2 eq) |
| Solvent (DCM/DCE) | ~150 mL | ~1.5 L |
| Reaction Temperature | 0-25 °C | 0-30 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Expected Yield | 80-90% | 75-85% |
Note: Stoichiometry may need to be optimized based on the purity of reagents and specific reaction conditions. A slight excess of succinic anhydride and a larger excess of AlCl₃ are often used to ensure complete conversion of the limiting reagent, thioanisole.[1]
Protocol 2: A "Greener" Approach using a Solid Acid Catalyst
To address the environmental and waste disposal concerns associated with stoichiometric AlCl₃, a more sustainable approach involves the use of a reusable solid acid catalyst.[2] Zeolites or supported heteropoly acids are promising alternatives. This protocol provides a general framework that can be adapted based on the specific solid acid catalyst chosen.
Experimental Protocol
1. Catalyst Activation and Reactor Setup:
-
The solid acid catalyst (e.g., a proton-exchanged zeolite like H-BEA) may require activation by heating under vacuum to remove adsorbed water.
-
Set up a reactor similar to Protocol 1, but with provisions for efficient stirring to keep the solid catalyst suspended.
2. Reaction Mixture:
-
Charge the reactor with the activated solid acid catalyst, thioanisole, and succinic anhydride.
-
A high-boiling, non-coordinating solvent such as sulfolane or in some cases, running the reaction neat (solvent-free) is possible.
3. Reaction Conditions:
-
Heat the stirred mixture to the optimal reaction temperature, which is typically higher than in the AlCl₃-mediated reaction (e.g., 100-160 °C). The exact temperature will depend on the activity of the chosen catalyst.
-
Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC.
4. Product Isolation:
-
Once the reaction is complete, cool the mixture to a manageable temperature.
-
If a solvent was used, filter off the solid catalyst at a temperature where the product is still in solution. The catalyst can be washed with fresh solvent, dried, and potentially reused.
-
If the reaction was run neat, a suitable solvent can be added to dissolve the product and facilitate catalyst filtration.
-
The filtrate containing the product can then be concentrated under reduced pressure.
5. Purification:
-
The crude product can be purified by recrystallization as described in Protocol 1.
Data Summary for Scaling Up (Protocol 2)
| Parameter | Lab Scale (10g Product) | Pilot Scale (100g Product) |
| Thioanisole | ~11 g (1.0 eq) | ~110 g (1.0 eq) |
| Succinic Anhydride | ~9 g (1.0 eq) | ~90 g (1.0 eq) |
| Solid Acid Catalyst | 10-20 wt% of reactants | 10-20 wt% of reactants |
| Solvent | Optional (e.g., Sulfolane) | Optional |
| Reaction Temperature | 120-160 °C | 120-160 °C |
| Reaction Time | 8-24 hours | 10-30 hours |
| Expected Yield | 60-75% | 55-70% |
Note: Yields with solid acid catalysts may be lower than with traditional Lewis acids, but the benefits of catalyst reusability and reduced waste can be significant, especially at an industrial scale.
Caption: Comparison of the experimental workflows for the two protocols.
Safety and Waste Management
Protocol 1 (Aluminum Chloride):
-
Hazards: Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. The reaction is highly exothermic. Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Concentrated HCl is corrosive.
-
Precautions: All glassware must be scrupulously dried. The reaction must be performed under an inert atmosphere (nitrogen or argon). Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The quench step should be performed slowly and with adequate cooling to control the exotherm.
-
Waste Disposal: The acidic aqueous waste containing aluminum salts must be neutralized before disposal. Halogenated solvents should be collected and disposed of as hazardous waste.
Protocol 2 (Solid Acid Catalyst):
-
Hazards: High reaction temperatures may require specialized equipment. Some high-boiling solvents can be hazardous.
-
Precautions: Standard laboratory safety procedures for high-temperature reactions should be followed.
-
Waste Disposal: The primary waste is the solvent (if used), which should be disposed of appropriately. The catalyst can be recycled, significantly reducing solid waste. This protocol is inherently "greener" due to the reduction in hazardous waste.
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Inadequate moisture control (Protocol 1), insufficient catalyst, or low reaction temperature.[3]
-
Solution: Ensure all reagents and equipment are anhydrous. Optimize the stoichiometry of the Lewis acid. Increase the reaction temperature or time and monitor by an appropriate analytical method.
-
-
Formation of Side Products:
-
Cause: Overheating can lead to decomposition or side reactions. In some cases, ortho-acylation can occur.
-
Solution: Maintain strict temperature control. The choice of solvent can sometimes influence regioselectivity.
-
-
Difficult Workup:
-
Cause: Formation of emulsions during the aqueous workup (Protocol 1).
-
Solution: Addition of a saturated brine solution can help to break up emulsions.
-
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a well-established and scalable process. The traditional method using aluminum chloride offers high yields but requires careful handling of hazardous materials and generates significant waste. Emerging "greener" alternatives using solid acid catalysts, while potentially offering lower yields and requiring higher temperatures, provide a more sustainable and environmentally friendly approach, particularly for large-scale industrial production. The choice of protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and environmental considerations.
References
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
ACS Omega. Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Reddit. Stoichiometric Catalyst in Friedel Crafts Acylation. [Link]
-
ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
-
ResearchGate. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. [Link]
-
National Center for Biotechnology Information. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]
-
University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
ResearchGate. Friedel-crafts acylation of anisole over SiW/ZrO2/MCM-41. [Link]
-
ResearchGate. JMolCat Experimental and theoretical analysis of friedel-craft acylation of thioanisole. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
ResearchGate. Cleaner Routes for Friedel-Crafts Acylation. [Link]
-
ResearchGate. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
ResearchGate. 388174 Development of a Scalable Friedel-Crafts Acylation: A Mechanistic Approach. [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
- Google Patents. Preparation method of 4-methylthio phenylacetic acid.
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
PubChem. 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid
Welcome to the technical support center for the synthesis of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
Introduction
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of thioanisole with succinic anhydride.[1] This electrophilic aromatic substitution reaction, while straightforward in principle, presents several challenges that can impact yield, purity, and scalability.[2] This guide will address these challenges in a practical, question-and-answer format to assist you in optimizing your synthetic protocol.
Troubleshooting Guide: Common Issues and Solutions
Low or No Product Yield
Question: I am getting a very low yield, or no product at all. What are the likely causes?
Answer: Low or no yield in a Friedel-Crafts acylation can stem from several factors, primarily related to the reagents, catalyst, and reaction conditions.
-
Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. Exposure to atmospheric moisture will deactivate it, rendering it ineffective.
-
Troubleshooting:
-
Ensure you are using freshly opened or properly stored anhydrous AlCl₃.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Consider using a newer, sealed bottle of the catalyst if you suspect contamination.
-
-
-
Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst complexes with the carbonyl group of the product, meaning it is not truly catalytic.[3] Therefore, a stoichiometric amount of the Lewis acid is required.
-
Troubleshooting:
-
Use at least two molar equivalents of AlCl₃ relative to the succinic anhydride. One equivalent reacts with the anhydride, and the other complexes with the resulting ketone.
-
-
-
Improper Reaction Temperature or Time: While the initial reaction is often exothermic, it may require heating to proceed to completion.
-
Troubleshooting:
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
If the reaction stalls at room temperature, consider gentle heating. A temperature of up to 120°C for several hours has been reported for similar systems.[4]
-
-
Product is Impure or Difficult to Purify
Question: My final product is impure, and I'm having trouble purifying it. What are the common impurities and how can I remove them?
Answer: Impurities in this synthesis often arise from side reactions or unreacted starting materials.
-
Formation of Regioisomers: The methylthio group is an ortho-, para-directing group. While the para-substituted product is the major isomer due to steric hindrance, the formation of the ortho-isomer is a common side reaction.
-
Troubleshooting:
-
Purification: Recrystallization is typically effective at removing the ortho-isomer.[4] A common solvent system is ethyl acetate/hexane.
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve the regioselectivity, favoring the para-product.
-
-
-
Demethylation of the Thioether: Strong Lewis acids like AlCl₃ can catalyze the demethylation of the methylthio group, especially at elevated temperatures.[5] This leads to the formation of phenolic impurities, which can be difficult to remove.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating of the reaction mixture.
-
Milder Catalysts: Consider using a milder Lewis acid, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), which are less prone to causing demethylation.[5]
-
-
-
Incomplete Reaction: Unreacted thioanisole or succinic anhydride can contaminate the final product.
-
Troubleshooting:
-
Reaction Monitoring: Ensure the reaction has gone to completion using TLC before quenching.
-
Workup: During the aqueous workup, unreacted succinic anhydride will be hydrolyzed to succinic acid, which can be removed by washing the organic layer with a mild base like sodium bicarbonate solution. Unreacted thioanisole can often be removed during recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Friedel-Crafts acylation of thioanisole with succinic anhydride?
A1: The reaction proceeds through a stepwise electrophilic aromatic substitution mechanism.[6]
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with succinic anhydride to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of thioanisole attacks the acylium ion. The methylthio group directs the attack to the para position.
-
Restoration of Aromaticity: A base (such as AlCl₄⁻) removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product complexed with the Lewis acid.
-
Workup: The addition of water during the workup hydrolyzes the complex to release the final product.
Caption: Mechanism of Friedel-Crafts Acylation.
Q2: Can I use a solvent other than the traditional chlorinated solvents or nitrobenzene?
A2: Yes, while solvents like dichloromethane, 1,2-dichloroethane, or nitrobenzene are common, greener alternatives are being explored. For some Friedel-Crafts acylations, ionic liquids or solvent-free conditions using solid acid catalysts have been reported.[7][8] However, these may require significant optimization for this specific reaction. For laboratory scale, carbon disulfide (CS₂) is also a possible, albeit highly flammable and toxic, solvent.
Q3: How should I properly quench the reaction?
A3: The quenching step is critical and must be done carefully.
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4] This is a highly exothermic process, and rapid addition can cause dangerous splashing.
-
The acid is necessary to protonate the carboxylate and to break up the aluminum complexes.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water. Handle it in a fume hood and avoid contact with skin and eyes.
-
Solvents: Many of the solvents used (e.g., dichloromethane, nitrobenzene) are toxic and/or carcinogenic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
-
Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood with proper shielding.
Experimental Protocol
Below is a representative lab-scale synthesis protocol. Note that this may require optimization based on your specific laboratory conditions and reagent purity.
| Reagent | Molar Equivalents | Typical Amount |
| Thioanisole | 1.0 | 10.0 g |
| Succinic Anhydride | 1.0 | 8.1 g |
| Aluminum Chloride | 2.2 | 23.8 g |
| Dichloromethane | - | 100 mL |
| Crushed Ice | - | 200 g |
| Conc. HCl | - | 50 mL |
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride and dichloromethane.
-
Cool the mixture in an ice bath.
-
Add succinic anhydride portion-wise to the stirred suspension.
-
Once the succinic anhydride has dissolved, add thioanisole dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture back down in an ice bath.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Caption: A troubleshooting workflow for the synthesis.
References
-
Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]
-
The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Chegg. [Link]
-
Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... ResearchGate. [Link]
- Preparation method of 4-methylthio phenylacetic acid.
-
Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. ResearchGate. [Link]
-
Experimental and theoretical analysis of friedel-craft acylation of thioanisole. Journal of Molecular Catalysis A: Chemical. [Link]
-
Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
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Technical Support Center: Optimizing Friedel-Crafts Acylation of Thioanisole
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of thioanisole. The synthesis of acylated thioanisole derivatives, such as 4-(methylthio)acetophenone, is a crucial step in the production of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve reaction yields and product selectivity.
Troubleshooting Guide: Common Issues & Solutions
The Friedel-Crafts acylation, while powerful, is sensitive to a variety of factors.[4] Thioanisole presents a unique challenge due to the presence of the sulfur atom, which can interact with the Lewis acid catalyst. Here, we address the most common problems encountered in the lab.
Issue 1: Low to No Product Yield
A low or nonexistent yield is the most frequent and frustrating issue. This can often be traced back to catalyst deactivation or suboptimal reaction conditions.[4][5][6]
Question: My reaction is not proceeding, and I'm recovering mostly starting material. What are the primary causes?
Answer: There are several likely culprits, often working in combination:
-
Catalyst Deactivation by Sulfur (Lewis Base Poisoning): This is the most specific and critical challenge with thioanisole. The lone pair of electrons on the sulfur atom of the methylthio group (-SCH₃) can act as a Lewis base, forming a strong, non-productive complex with the Lewis acid catalyst (e.g., AlCl₃).[3][7] This effectively "poisons" or sequesters the catalyst, preventing it from activating the acylating agent.[7]
-
Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.[4][6][7]
-
Insufficient Catalyst Loading: Unlike truly catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[6] This is because the product, an aryl ketone, is also a Lewis base and forms a stable complex with the catalyst, removing it from the reaction cycle.[7][8] For thioanisole, this effect is compounded by catalyst poisoning from the substrate itself.
-
Sub-optimal Temperature: The reaction may have a significant activation energy that is not being met at lower temperatures. Conversely, excessively high temperatures can lead to decomposition and side reactions.[4][6]
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// Connections start -> check_moisture; start -> check_catalyst; start -> check_temp;
check_catalyst -> solution_stoichiometry [label="If conditions are dry"]; check_catalyst -> solution_catalyst [label="If yield is still low"]; solution_catalyst -> solution_green [label="For improved workup\n& reusability"]; } caption [label="Troubleshooting Workflow for Low Yield", shape=plaintext, fontsize=10];
Issue 2: Poor Regioselectivity (Ortho/Para Isomer Mixture)
Question: I'm getting a mixture of ortho- and para-acylated products. How can I improve selectivity for the desired para-isomer?
Answer: The methylthio (-SCH₃) group is an ortho, para-director. While the para-product is typically favored due to sterics, the ortho-isomer can form in significant amounts. Regioselectivity is influenced by the solvent, temperature, and catalyst choice.
-
Mechanism of Selectivity: The choice of solvent can dramatically alter the ratio of kinetic versus thermodynamic products.[9]
-
In non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the reaction is often under kinetic control. The initial attack at the more accessible para-position is favored, and the resulting catalyst-product complex may be less soluble, preventing rearrangement.[9]
-
In polar solvents like nitrobenzene, the reaction can approach thermodynamic control.[9][10] The intermediates and complexes are more soluble, allowing for potential equilibration or reversal of the initial acylation, leading to the formation of the most stable isomer.[9] For many substrates, this can shift selectivity.
-
| Solvent | Polarity | Typical Outcome for Activated Arenes | Rationale |
| Carbon Disulfide (CS₂) | Non-polar | Favors para (Kinetic Product) | Lower solubility of the product-catalyst complex can prevent rearrangement to the thermodynamic product.[9] |
| Dichloromethane (DCM) | Polar Aprotic | Generally good para-selectivity | A common and effective solvent that balances reactivity and selectivity. |
| Nitrobenzene | Polar | Can favor ortho or thermodynamic product | Higher solubility of intermediates allows for potential equilibration to the most stable isomer.[9][10] |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | Can improve reactivity and yield | Often used for less reactive substrates; may require optimization to maintain selectivity.[11] |
Solution Strategy:
-
Lower the Temperature: Perform the reaction at 0°C or even lower to enhance kinetic control, which typically favors the sterically less hindered para product.
-
Choose a Non-polar Solvent: Start with carbon disulfide (CS₂) or dichloromethane (DCM) to maximize para-selectivity.
-
Catalyst Choice: While AlCl₃ is strong, milder Lewis acids like ZnCl₂ or FeCl₃ can sometimes offer improved regioselectivity, albeit potentially at the cost of reaction rate.[12][13]
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of Lewis acid required for Friedel-Crafts acylation? A1: Two main reasons necessitate a stoichiometric amount. First, the acyl group (-COR) of the ketone product is a Lewis base that forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[7][14][8] This complex deactivates both the product (preventing polysubstitution) and the catalyst.[8] Second, with thioanisole specifically, the sulfur atom also complexes with the catalyst, consuming it in a non-productive pathway.[3] Therefore, you need at least one equivalent for the product and additional catalyst to overcome substrate inhibition and drive the reaction.
Q2: Can I use greener, more environmentally friendly catalysts? A2: Yes. Growing concerns over the waste generated by traditional Lewis acids have spurred research into heterogeneous (solid acid) catalysts.[1][2] Catalysts like Amberlyst-15 (a cation exchange resin) and various zeolites have shown good activity and selectivity for the acylation of thioanisole.[2][3] The primary advantages are ease of separation (filtration), reusability, and reduced corrosive waste streams.[1] Deep eutectic solvents, such as a mixture of choline chloride and ZnCl₂, have also been effectively used as both a green solvent and catalyst.[15][16]
Q3: My reaction mixture turned into a thick, unmanageable slurry. What should I do? A3: This is common and usually caused by the precipitation of the product-catalyst complex.[6] Ensure you have vigorous mechanical stirring, not just a magnetic stir bar, to maintain a homogenous suspension. Using a slightly larger volume of an appropriate solvent, like 1,2-dichloroethane or dichloromethane, can also help keep the complex more mobile.[6]
Q4: How can I avoid polysubstitution? A4: Fortunately, polysubstitution is rarely an issue in Friedel-Crafts acylation.[4][8] The acyl group added to the ring is electron-withdrawing, which deactivates the aromatic ring, making the mono-acylated product less reactive than the starting material.[4][8][17] This inherent self-limitation is a key advantage over Friedel-Crafts alkylation, which adds an activating group and often leads to multiple additions.[18]
Experimental Protocols
Protocol 1: High-Yield Synthesis of 4-(Methylthio)acetophenone using AlCl₃
This protocol is optimized for high yield and para-selectivity, incorporating best practices for handling moisture-sensitive reagents.
Materials:
-
Thioanisole (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
6M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous DCM followed by anhydrous aluminum chloride (1.2 eq) in portions. Stir to create a suspension. Cool the mixture to 0°C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of thioanisole (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.
-
Reaction: Add the thioanisole/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and 6M HCl. Very slowly and carefully, pour the reaction mixture onto the ice-acid mixture with vigorous stirring. Caution: This is a highly exothermic process that will release HCl gas.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
References
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available at: [Link]
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ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. Available at: [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available at: [Link]
-
ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. Available at: [Link]
-
ResearchGate. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
ResearchGate. (PDF) JMolCat Experimental and theoretical analysis of friedel-craft acylation of thioanisole. Available at: [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]
-
ResearchGate. (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]
-
Vedantu. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main. Available at: [Link]
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RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Available at: [Link]
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Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]
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PubMed. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Available at: [Link]
-
ResearchGate. The effect of various Lewis acids | Download Table. Available at: [Link]
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RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Available at: [Link]
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Wiley Online Library. "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]
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Chemistry LibreTexts. Characteristics of Specific Substitution Reactions of Benzenes. Available at: [Link]
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OSTI.GOV. Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Available at: [Link]
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SciSpace. Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. Available at: [Link]
-
Asian Journal of Chemistry. Synthesis of Rofecoxib and Study of Lactone Ring Stability. Available at: [Link]
-
Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction). Available at: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. Available at: [Link]
-
OpenStax. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Available at: [Link]
-
Reddit. Friedel-Crafts reactions with Deactivating groups. Available at: [Link]
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purification techniques for 4-(4-(methylthio)phenyl)-4-oxobutanoic acid
Welcome to the technical support resource for 4-(4-(methylthio)phenyl)-4-oxobutanoic acid (CAS 7028-67-3). This guide is designed for researchers, medicinal chemists, and process development professionals who are handling this versatile building block. The purity of this ketoacid is paramount for the success of subsequent synthetic steps and the reliability of biological assays. This document provides in-depth, field-proven answers and protocols to address the common purification challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What are the critical physicochemical properties I need to consider for purification?
A1: Understanding the fundamental properties of the molecule is the first step in designing a robust purification strategy. The key features are the acidic carboxylic acid group, the relatively nonpolar aromatic thioether, and the ketone functionality.
Table 1: Physicochemical Properties of this compound
| Property | Value | Scientific Implication for Purification |
| CAS Number | 7028-67-3[1] | Ensures correct identification of the target compound. |
| Molecular Formula | C₁₁H₁₂O₃S[1] | --- |
| Molar Mass | 224.28 g/mol [1] | Used for calculating molar equivalents and theoretical yields. |
| Appearance | Typically an off-white to pale yellow solid. | A significant deviation (e.g., dark brown oil) indicates substantial impurities. |
| Melting Point | Not widely reported, but expected to be a sharp range for a pure solid. The analogous 4-(4-methylphenyl) compound melts at 127-130 °C.[2][3] | A broad or depressed melting range is a classic indicator of impurity. |
| pKa | Estimated around 4.5-4.8 (similar to other butanoic acids).[3] | Crucial for acid-base extraction. The compound is deprotonated and water-soluble at pH > 6. |
| Solubility | Insoluble in water; soluble in bases (aq. NaHCO₃, NaOH); soluble in polar organic solvents (EtOAc, Acetone, MeOH, DCM); sparingly soluble in nonpolar solvents (Hexane, Heptane). | This solubility profile is the basis for both extractive and crystallographic purification methods. |
Q2: What is the most effective first-pass purification strategy for a crude reaction mixture?
A2: For a typical crude product from a Friedel-Crafts synthesis, acid-base extraction is unequivocally the most powerful and efficient initial purification technique. It leverages the carboxylic acid moiety to cleanly separate the target compound from neutral organic impurities (like unreacted thioanisole or solvent) and basic impurities.
Q3: How can I effectively monitor the progress and success of my purification?
A3: Thin-Layer Chromatography (TLC) is the workhorse technique. Use a silica gel plate and an eluent system like 30-50% Ethyl Acetate in Hexane, with a few drops of acetic acid to ensure sharp spots. Visualize under UV light (254 nm) and by staining, for example with potassium permanganate, which reacts with the thioether and ketone.[4] A pure compound should yield a single, well-defined spot.
Q4: My synthesis was a Friedel-Crafts acylation of thioanisole with succinic anhydride. What are the most probable impurities?
A4: Anticipating impurities is key to selecting the right purification method.
-
Unreacted Thioanisole: A neutral, volatile oil. Removed by acid-base extraction (remains in the organic layer) or under vacuum.
-
Succinic Acid: Formed from hydrolysis of unreacted succinic anhydride. Highly water-soluble and easily removed during aqueous workup.
-
ortho-isomer: Friedel-Crafts acylation of thioanisole is strongly para-directing, but trace amounts of the ortho isomer may form. This is a challenging impurity to remove by recrystallization but can often be separated by column chromatography.
-
Polyacylated Products or Polymeric Material: High-molecular-weight, often colored byproducts. These are typically non-polar and can be removed by recrystallization or chromatography.
Section 2: Troubleshooting and Experimental Problem Solving
This section is structured to solve specific issues you may face in the lab.
Recrystallization Issues
Q: My compound will not crystallize from solution, even after cooling. What should I do?
A: This is a common issue, often related to supersaturation or the presence of impurities inhibiting nucleation. Follow this sequence of steps:
-
Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny speck to the cooled solution. This provides a template for crystallization.[5]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boiling and reduce the volume by 10-20%. Allow it to cool again.
-
Cool to a Lower Temperature: Move the flask from an ice bath to a dry ice/acetone bath for a short period. Be cautious, as this can sometimes cause the product to "crash out" as a fine powder, trapping impurities.
Q: An oil has formed instead of solid crystals. How can I resolve this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when impurities are preventing the formation of a crystal lattice.
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the primary solvent to prevent saturation at too high a temperature.
-
Add a "Poorer" Solvent: If using a solvent pair (e.g., Ethyl Acetate/Hexane), add more of the "poor" solvent (Hexane) dropwise to the hot solution until it just begins to turn cloudy. Then add a drop or two of the "good" solvent (Ethyl Acetate) to clarify and allow to cool slowly.
-
Change Solvents: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point.
Q: My final product is yellow or brown. How can I decolorize it?
A: Color is typically due to high-molecular-weight, conjugated impurities.
-
Activated Charcoal Treatment: Dissolve the crude solid in the minimum amount of a suitable hot recrystallization solvent. Add a very small amount (1-2% by weight) of activated charcoal.
-
Scientist's Note: Use charcoal sparingly. Too much will adsorb your product and drastically reduce your yield.[5]
-
-
Hot Filtration: Keep the solution boiling and perform a hot filtration through a fluted filter paper or a small plug of Celite® in a heated funnel to remove the charcoal.
-
Crystallize: Allow the clarified filtrate to cool and crystallize as usual.
Chromatography Issues
Q: My compound is streaking badly on my silica gel column. How can I improve the separation?
A: Streaking, or "tailing," is characteristic of polar compounds like carboxylic acids on silica gel. The acidic protons interact strongly with the silica surface.
-
Solution: Add 0.5-1% acetic acid or formic acid to your eluent mixture (e.g., Hexane/Ethyl Acetate). The acid in the mobile phase protonates the silica surface and your compound, minimizing the strong interaction and leading to sharper, more symmetrical peaks.[6]
Extraction Issues
Q: A thick emulsion has formed at the interface of my organic and aqueous layers during extraction. How can I break it?
A: Emulsions are common when dealing with complex mixtures.
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a small volume of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation.
-
Filter: For persistent emulsions, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
Section 3: Detailed Purification Protocols
These protocols are designed to be self-validating, with checkpoints to ensure success.
Protocol 1: Purification by Acid-Base Extraction
This is the recommended first-line method for purifying crude this compound.
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate (EtOAc, 100 mL). If there are insoluble solids, they can be filtered off at this stage.
-
Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL).
-
Scientist's Note: Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves from the acid-base reaction.[7] Failure to vent can lead to a dangerous pressure buildup.
-
-
Separation: Shake the funnel for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL).
-
Purity Check (Optional): Spot a sample of the organic layer on a TLC plate. If it still contains the product, perform one more extraction.
-
Back-Wash: Combine all aqueous extracts and wash them with a small amount of fresh EtOAc (30 mL) to remove any dissolved neutral impurities. Discard this organic wash.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add concentrated HCl (approx. 12M) or 3M HCl dropwise while stirring until the pH is ~1-2 (test with pH paper). A thick white precipitate of the pure product will form.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a generous amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the pure white solid under high vacuum, preferably in a desiccator over a drying agent, to a constant weight.
Protocol 2: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from an already partially-purified solid.
-
Solvent Selection: The ideal solvent dissolves the compound when hot but not when cold. A mixed solvent system is often best. Good candidates include Ethyl Acetate/Hexane, Ethanol/Water, or Toluene.[8]
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the "good" solvent (e.g., Ethyl Acetate) dropwise while heating the mixture to a boil until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration at this stage.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent (e.g., Hexane), and dry under vacuum.
Section 4: Visualization and Workflow Diagrams
Visual aids can clarify complex decision-making processes and experimental sequences.
Caption: Decision tree for selecting the appropriate purification technique.
Caption: Step-by-step workflow for the acid-base extraction protocol.
References
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
- Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
-
Asian Journal of Chemistry. Synthesis of Rofecoxib and Study of Lactone Ring Stability. [Link]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
SciSpace. A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic agent. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
University of California, Irvine. Isolation and Purification of Organic Compounds Extraction. [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
PubMed. Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]
-
A-Z Chemistry. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
PITT-TCM. Thin Layer Chromatography. [Link]
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Technical Support Center: Synthesis of 4-Aryl-4-Oxobutanoic Acids
Welcome to the technical support center for the synthesis of 4-aryl-4-oxobutanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Friedel-Crafts acylation of arenes with succinic anhydride. Here, we address common experimental challenges, provide in-depth mechanistic explanations for side reactions, and offer validated troubleshooting protocols to enhance your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common culprits?
Low yields in this synthesis are frequently traced back to a few critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will rapidly deactivate the catalyst, halting the reaction. It is imperative to use anhydrous conditions and freshly opened or purified reagents.
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[1][2] This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[1][2]
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution.[1] If your aromatic substrate possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be deactivated, and the reaction may not proceed efficiently, if at all.[1]
-
Sub-optimal Temperature: Reaction temperature is a critical parameter. While some acylations proceed at room temperature, others may need heating to overcome the activation energy. However, excessively high temperatures can promote side reactions and decomposition of starting materials or products.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Q2: I'm observing multiple products in my crude NMR/TLC. What are the likely side reactions?
The formation of multiple products typically points to issues with regioselectivity or, less commonly, polyacylation.
-
Regioselectivity Issues: When using a substituted arene (e.g., toluene, anisole), the acylation can occur at different positions on the ring (ortho, meta, para). The directing effect of the substituent and steric hindrance play a major role.[1] For electron-donating groups, acylation is favored at the ortho and para positions. Steric hindrance from the bulky acylating agent often makes the para product the major isomer.[1]
-
Polyacylation: While Friedel-Crafts acylation is generally less prone to multiple substitutions than alkylation, it can occur with highly activated aromatic rings (e.g., phenols, anilines).[1][3] The first acyl group introduced is deactivating, which typically prevents a second acylation.[1][4][5] However, if the starting arene is strongly activated, this deactivation may not be sufficient to prevent a second reaction.
Mechanism of Regioisomer Formation (Acylation of Toluene)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science-revision.co.uk [science-revision.co.uk]
optimizing reaction conditions for 4-(4-(methylthio)phenyl)-4-oxobutanoic acid synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid, a key intermediate in the production of various pharmaceuticals, notably the non-steroidal anti-inflammatory drug (NSAID) Sulindac.[1] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to facilitate the optimization of this critical Friedel-Crafts acylation reaction.
Synthesis Overview: The Friedel-Crafts Acylation of Thioanisole
The synthesis of this compound is achieved through the Friedel-Crafts acylation of thioanisole with succinic anhydride.[2] This electrophilic aromatic substitution reaction is a robust method for forming a new carbon-carbon bond on the aromatic ring.[3][4] The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride to generate the reactive acylium ion electrophile.[3][5]
The methylthio (-SCH₃) group on the thioanisole ring is an ortho-, para-directing activator. Due to steric hindrance from the bulky acyl group, the major product of this reaction is the para-substituted isomer, this compound.
Visualizing the Reaction Pathway
Diagram 1: Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of thioanisole.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?
Answer: Low yields in Friedel-Crafts acylation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Cause A: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is highly hygroscopic and reacts readily with moisture. Water in your solvent, reagents, or glassware will deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened, high-purity aluminum chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Cause B: Insufficient Catalyst. The ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst.[4] Therefore, a stoichiometric amount of the Lewis acid is required.
-
Solution: For every mole of succinic anhydride, at least two moles of AlCl₃ are theoretically required: one to activate the anhydride and one to complex with the product carbonyl group. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) of AlCl₃ to drive the reaction to completion.
-
-
Cause C: Suboptimal Reaction Temperature. The reaction may be too slow at low temperatures or prone to side reactions and decomposition at excessively high temperatures.
-
Solution: The addition of AlCl₃ to the thioanisole and succinic anhydride mixture is exothermic and should be done at a controlled temperature, typically between 0-5 °C, to prevent uncontrolled side reactions. After the initial addition, the reaction mixture can be slowly warmed to room temperature and then gently heated (e.g., 40-50 °C) to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Cause D: Impure Reagents. The purity of thioanisole and succinic anhydride is crucial. Impurities can lead to the formation of byproducts and lower the yield of the desired product.
-
Solution: Use high-purity starting materials. If necessary, purify the thioanisole by distillation before use.
-
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are they and how can I minimize them?
Answer: While the Friedel-Crafts acylation is generally a clean reaction, the formation of byproducts can occur.
-
Byproduct A: Ortho-isomer. The methylthio group is ortho-, para-directing. Although the para-isomer is sterically favored, a small amount of the ortho-isomer, 4-(2-(methylthio)phenyl)-4-oxobutanoic acid, can be formed.
-
Minimization: Lowering the reaction temperature during the addition of the Lewis acid can increase the selectivity for the para-product.
-
Removal: The ortho- and para-isomers often have different polarities and can be separated by column chromatography or careful recrystallization.
-
-
Byproduct B: Diacylation Product. Although the acyl group is deactivating, preventing further acylation is a key advantage of this reaction over Friedel-Crafts alkylation.[4] However, under harsh conditions (e.g., high temperature, large excess of acylating agent and catalyst), a second acylation might occur.
-
Minimization: Use a stoichiometry of thioanisole to succinic anhydride of approximately 1:1. Avoid excessive heating.
-
Question 3: I am having difficulty purifying the final product. What is the recommended procedure?
Answer: The crude product is often a solid that can be purified by recrystallization.
-
Step 1: Quenching and Extraction. After the reaction is complete, the mixture should be carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts.[6] The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Step 2: Base Wash. The organic layer should be washed with a saturated sodium bicarbonate solution to remove any unreacted succinic acid and other acidic impurities. The product, being a carboxylic acid, will also be extracted into the aqueous basic layer as its sodium salt.
-
Step 3: Acidification and Isolation. The aqueous bicarbonate layer is then acidified (e.g., with 3M HCl) to a pH of about 2, which will precipitate the this compound. The solid product can then be collected by vacuum filtration.
-
Step 4: Recrystallization. The crude solid can be further purified by recrystallization.
-
Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic carboxylic acids, common solvents include ethanol, ethyl acetate, or mixtures of ethanol and water. Toluene can also be a suitable solvent.[7][8]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added to adsorb the colored impurities. Filter the hot solution to remove any insoluble impurities and the charcoal. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: Why is an excess of the Lewis acid catalyst necessary? A1: The Lewis acid, typically AlCl₃, not only catalyzes the reaction by activating the succinic anhydride but also forms a complex with the carbonyl oxygen of the ketone product.[4] This complex deactivates the product towards further acylation but also means that the catalyst is not regenerated. Therefore, more than a stoichiometric amount is required to ensure the reaction goes to completion.
Q2: Can I use other Lewis acids besides aluminum chloride? A2: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[2][3] However, aluminum chloride is generally the most effective and commonly used catalyst for this transformation. The choice of catalyst can sometimes influence the regioselectivity and reactivity, so optimization may be required.
Q3: How do I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate (e.g., Hexane:Ethyl Acetate:Acetic Acid 70:30:1). The reaction is complete when the thioanisole spot has been consumed.
Q4: What are the key safety precautions for this reaction? A4: The Friedel-Crafts acylation involves several hazardous materials.
-
Aluminum Chloride: It is a water-reactive and corrosive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Dichloromethane and other chlorinated solvents are potential carcinogens. Handle them in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. This must be done slowly and carefully in a fume hood with adequate cooling.
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Table 1: Reagent and Reaction Parameters
| Parameter | Value | Molar Equivalents |
| Thioanisole | 1.0 | 1.0 |
| Succinic Anhydride | 1.0 | 1.0 |
| Anhydrous AlCl₃ | 2.2 | 2.2 |
| Anhydrous Solvent (e.g., Dichloromethane) | Varies | - |
| Reaction Temperature (Addition) | 0-5 °C | - |
| Reaction Temperature (Stirring) | Room Temp to 45 °C | - |
| Reaction Time | 2-4 hours (monitor by TLC) | - |
Step-by-Step Methodology:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with thioanisole, succinic anhydride, and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride in portions to the stirred mixture, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-45 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution. Collect the aqueous layer, and acidify it with 3M HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
SciSpace. (2002, October). A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirh. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
Sources
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- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: 4-(4-(methylthio)phenyl)-4-oxobutanoic acid
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-(methylthio)phenyl)-4-oxobutanoic acid (CAS 7028-67-3). As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-proven insights to ensure the stability and integrity of this compound throughout your experiments. This document is structured as a dynamic resource, addressing common challenges and questions in a direct, question-and-answer format.
The core structure of this compound contains three key functional groups: a methylthio phenyl group, a ketone, and a butanoic acid chain. The stability of the compound is primarily influenced by the susceptibility of the methylthio group to oxidation. Understanding and mitigating these potential degradation pathways are crucial for obtaining reliable and reproducible experimental results.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve issues you may encounter during the handling and use of this compound.
Scenario 1: Inconsistent or Lower-Than-Expected Purity After a Period of Use
Question: I've been using the same batch of this compound for a few weeks, and my recent analytical results show new, unexpected peaks, suggesting the purity has decreased. What could be the cause?
Answer:
This is a classic sign of compound degradation. The most probable cause is the oxidation of the methylthio group. Here’s a step-by-step approach to troubleshoot this issue:
Step 1: Identify the Likely Degradant
The primary suspect for the new impurity is the corresponding sulfoxide, 4-(4-(methylsulfinyl)phenyl)-4-oxobutanoic acid. The sulfur atom in the methylthio group is susceptible to oxidation, especially with repeated exposure to atmospheric oxygen.[1][2]
Step 2: Confirm with Analytical Methods
If you have access to mass spectrometry, look for a peak corresponding to the mass of your original compound +16 Da (the mass of an oxygen atom). This would strongly indicate the formation of the sulfoxide.
Step 3: Review Your Storage and Handling Practices
-
Atmosphere: Was the container tightly sealed after each use? Frequent opening and closing of the container without purging with an inert gas (like argon or nitrogen) can introduce enough oxygen to cause slow degradation over time.
-
Temperature: Was the compound stored at the recommended temperature? While it is a solid, elevated temperatures can increase the rate of chemical reactions, including oxidation.
-
Cross-Contamination: Could the compound have been exposed to oxidizing agents in your lab? Ensure that spatulas and other equipment are clean and free from any residual oxidizing chemicals.
Solution:
Scenario 2: Variability in Experimental Results Between Different Batches
Question: I'm seeing significant variability in my assay results when I switch to a new batch of this compound, even though both are from the same supplier. Why might this be happening?
Answer:
While batch-to-batch variation can occur, it's also possible that the handling of one batch has compromised its integrity. Let's explore the potential causes:
Step 1: Initial Purity Verification
Did you perform an initial purity check on both batches upon receipt? It's a crucial first step in any experiment to establish a baseline. Some suppliers, like Sigma-Aldrich, note that they do not collect analytical data for this specific product and that the buyer is responsible for confirming its purity[3].
Step 2: Assess for Physical Changes
Compare the physical appearance of the two batches. Has the older batch changed color or become clumpy? While not definitive, physical changes can be an indicator of chemical degradation.
Step 3: Consider the Impact of Solvents
If you are preparing stock solutions, the choice of solvent and storage conditions for the solution are critical.
-
Solvent Purity: Are you using high-purity, peroxide-free solvents? Solvents like THF or dioxane can form peroxides over time, which are potent oxidizing agents.
-
Solution Storage: How are you storing your stock solutions? If left at room temperature or exposed to light, degradation in solution can be much faster than in the solid state.
Solution:
Always qualify a new batch of any reagent with a standard set of experiments to ensure it performs comparably to previous batches. Prepare fresh stock solutions and store them under an inert atmosphere at -20°C or -80°C for long-term use.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and storage of this compound.
Question 1: What are the optimal storage conditions for solid this compound?
Answer:
For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A refrigerator at 2-8°C is recommended.[4] To minimize oxidation, it is best practice to flush the container with an inert gas like argon or nitrogen before sealing.
Question 2: What is the primary degradation pathway for this compound?
Answer:
The most likely degradation pathway is the oxidation of the methylthio group to form the corresponding sulfoxide and, under stronger oxidizing conditions, the sulfone.[1][2][5] The ketone and carboxylic acid functionalities are generally more stable under normal storage conditions but can be susceptible to degradation under harsh conditions (e.g., strong oxidizing agents, high temperatures).[6]
Question 3: What are the visible signs of degradation?
Answer:
While there is no definitive color change documented for the degradation of this specific compound, any noticeable change in the appearance of the white solid, such as discoloration (e.g., to yellow or brown) or a change in texture, should be considered a potential sign of degradation. The most reliable way to assess stability is through analytical methods like HPLC or LC-MS to check for the appearance of new peaks.
Question 4: What solvents are recommended for preparing and storing stock solutions?
Answer:
For short-term use, high-purity DMSO, DMF, or ethanol are suitable solvents. For long-term storage of stock solutions, it is crucial to use anhydrous solvents and store the solutions at -20°C or -80°C under an inert atmosphere. Avoid prolonged storage in solvents that may contain or form peroxides.
Question 5: Is this compound sensitive to light?
Answer:
While there are no specific photostability studies available for this compound, it is good laboratory practice to protect all reagents from prolonged exposure to light, especially UV light. Store the solid compound in an opaque container and wrap solution vials in aluminum foil.
Data and Protocols
Recommended Storage Conditions Summary
| Condition | Solid Compound | Stock Solution |
| Temperature | 2-8°C | -20°C to -80°C |
| Atmosphere | Inert gas (Argon or Nitrogen) recommended | Inert gas (Argon or Nitrogen) |
| Light | Protect from light (opaque container) | Protect from light (amber vial or foil) |
| Container | Tightly sealed | Tightly sealed, preferably with a septum |
Protocol: Aliquoting Solid Compound for Long-Term Storage
-
Work in a clean, dry environment, preferably in a fume hood with low humidity.
-
Allow the main container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amounts of the compound into smaller, amber glass vials suitable for single or short-term use.
-
Gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) for a few seconds.
-
Immediately cap the vials tightly.
-
Label each vial clearly with the compound name, concentration (if a solution), date, and your initials.
-
Store the aliquoted vials and the main stock container under the recommended conditions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
-
Grokipedia. Methyl phenyl sulfoxide. [Link]
-
Wikipedia. Ketone. [Link]
-
SciSpace. Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. [Link]
-
Green Chemistry (RSC Publishing). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. [Link]
-
Aurigene Pharmaceutical Services. An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. [Link]
-
Pharmaffiliates. 2-(4-(Methylthio)phenyl)acetonitrile. [Link]
-
Lookchem. P-(METHYLTHIO)PHENYLACETONITRILE. [Link]
-
Organic Syntheses Procedure. methyl phenyl sulfoxide. [Link]
-
Wikipedia. Methyl phenyl sulfoxide. [Link]
-
Aurigene Pharmaceutical Services. An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. [Link]
-
MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. [Link]
-
American Chemical Society. Regioselectivity in the Alkaline Thiolate Deprotection of Aryl Methyl Ethers. [Link]
-
ResearchGate. Synthesis and application of aryl-keto α-amino acids. [Link]
-
Semantic Scholar. THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS. [Link]
-
YouTube. β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. [Link]
-
PubMed Central. Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. [Link]
-
YouTube. in the chemical literature: demethylation of an aryl ether. [Link]
-
Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
YouTube. Decarboxylation of Carboxylic Acids. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
PubChem. 2-(4-(Methylthio)phenyl)acetonitrile. [Link]
-
YouTube. Decarboxylation of β-keto acids: basic idea and complete mechanism and Transition State (TS). [Link]
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- 6. Ketone - Wikipedia [en.wikipedia.org]
troubleshooting solubility issues with 4-(4-(methylthio)phenyl)-4-oxobutanoic acid
Welcome to the technical support guide for 4-(4-(methylthio)phenyl)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. This guide moves beyond simple protocols to explain the chemical principles governing its solubility, providing you with the expert insights needed to overcome experimental hurdles.
Section 1: Understanding the Molecule - Physicochemical Profile
This compound is a bifunctional molecule, and its structure dictates its solubility behavior. It possesses both a weakly acidic carboxylic acid group and a relatively nonpolar aromatic ketone structure. This duality is the primary reason for its limited and pH-dependent solubility.
Key physicochemical properties are summarized below:
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₁₁H₁₂O₃S | [1] | Indicates a moderately sized organic molecule. |
| Molecular Weight | 224.28 g/mol | [2] | Influences dissolution rate; larger molecules can be slower to dissolve. |
| Appearance | Solid | The energy of the crystal lattice must be overcome for dissolution to occur.[3] | |
| Predicted pKa | ~4.8 | [4][5][6] | The carboxylic acid group's pKa is critical. At pH > pKa, the molecule becomes an ionized, more water-soluble salt. At pH < pKa, it is in its neutral, less soluble form.[7] |
| Predicted LogP | ~2.0 - 2.5 | This value indicates moderate lipophilicity, suggesting poor intrinsic solubility in aqueous media but better solubility in organic solvents. |
The core challenge arises from the competing functionalities:
-
The Carboxylic Acid: This group can donate a proton. In a basic (high pH) aqueous environment, it deprotonates to form a carboxylate anion (R-COO⁻). This charged species has strong ion-dipole interactions with water, dramatically increasing solubility.[8][9]
-
The Aromatic Ketone & Methylthio Group: The phenyl ring, ketone, and methylthio group form a large, nonpolar backbone. This part of the molecule is hydrophobic ("water-fearing") and prefers to interact with nonpolar or organic solvents.[10]
This dual nature means that no single solvent is perfect under all conditions. Successful solubilization requires a strategy that addresses both the polar, ionizable head and the nonpolar tail.
Section 2: Troubleshooting FAQs - Common Solubility Issues
This section addresses the most common questions and issues encountered when working with this compound.
Q1: My compound won't dissolve in water or buffer. What's the first thing I should check?
A1: The first and most critical parameter to check is the pH of your aqueous solution. The neutral form of this carboxylic acid is poorly soluble in water.[8] You must raise the pH to deprotonate the carboxylic acid and form the much more soluble carboxylate salt.[7][11]
-
Immediate Action: Add a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise to your aqueous suspension. Aim for a pH at least 1.5 to 2 units above the pKa (i.e., pH > 6.5). You should observe the solid dissolving as the pH increases.
Q2: I dissolved my compound at a high pH, but it crashed out of solution when I added it to my cell culture media or acidic buffer. Why?
A2: This is a classic case of pH-dependent precipitation. Your cell culture media or acidic buffer likely has a pH near neutral or slightly acidic (e.g., pH 7.4 or lower). This lower pH protonates the soluble carboxylate salt, converting it back to the neutral, insoluble carboxylic acid form.
-
Causality: The equilibrium between the soluble (ionized) and insoluble (neutral) forms is dynamic. Shifting the pH below the pKa pushes the equilibrium towards the insoluble form, causing precipitation.
-
Solution:
-
High Concentration Stock: Prepare a high-concentration stock solution in a slightly basic buffer (e.g., 10 mM NaOH or pH 8.0-9.0 buffer) where the compound is stable.
-
Dilution Strategy: Perform a serial dilution, adding small volumes of your concentrated stock into the final acidic/neutral medium with vigorous stirring. This keeps the final concentration of the compound below its solubility limit at that specific pH.
-
Q3: What is a good starting organic solvent for this compound?
A3: Based on the principle of "like dissolves like," polar aprotic organic solvents are excellent starting points due to their ability to interact with both the ketone and the carboxylic acid group.[12]
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds.
-
Dimethylformamide (DMF): Similar to DMSO, a good alternative.
-
Ethanol or Methanol: May work, especially with gentle warming, but solubility might be lower than in DMSO or DMF.
-
Q4: Can I heat the solution to help it dissolve?
A4: Yes, gentle heating can increase the rate of dissolution and, in many cases, the solubility limit. This is because the dissolution process is often endothermic.[10]
-
Best Practice:
-
Suspend the compound in your chosen solvent.
-
Warm the mixture gently (e.g., 30-40°C) in a water bath with continuous stirring.
-
Crucial Caveat: Always cool the solution to room temperature after dissolution to ensure it remains in solution. Some compounds can form supersaturated solutions when hot, only to precipitate upon cooling. Also, verify the thermal stability of your compound if heating to higher temperatures.
-
Q5: I'm still having trouble, even with pH adjustment and organic solvents. What's next?
A5: If basic techniques fail, you may need to employ formulation strategies. These are common in drug development when dealing with poorly soluble APIs.[3][13]
-
Co-solvents: Use a mixture of solvents. For aqueous solutions, adding a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase solubility by reducing the overall polarity of the solvent system.[14][15]
-
Surfactants: Low concentrations of a surfactant (e.g., Tween-80, Polysorbate 20) can form micelles that encapsulate the nonpolar parts of the molecule, increasing its apparent aqueous solubility.[11][15]
-
Particle Size Reduction: If you are working with a solid formulation, reducing the particle size (micronization) increases the surface area available for dissolution, which can improve the dissolution rate.[13][16]
Section 3: Step-by-Step Troubleshooting Protocols
These protocols provide a systematic framework for characterizing and overcoming solubility issues.
Protocol 1: Generating a pH-Solubility Profile
This experiment is essential for understanding the aqueous solubility limits of your compound.
Objective: To determine the approximate solubility of this compound at different pH values.
Materials:
-
The compound
-
A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 9)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Vials, magnetic stirrer, pH meter
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials (ensure solid is visible at the bottom).
-
Solvent Addition: Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours. This allows the solution to reach equilibrium saturation.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling & Analysis: Carefully remove a known volume of the supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Quantification: Dilute the filtered supernatant and measure the concentration of the dissolved compound using a pre-validated analytical method like HPLC.
-
Data Plotting: Plot solubility (e.g., in mg/mL or µM) versus pH. The resulting graph will visually demonstrate the sharp increase in solubility as the pH rises above the pKa.
Protocol 2: Systematic Organic Solvent Screening
Objective: To identify the most effective organic solvent or co-solvent system.
Materials:
-
The compound
-
A panel of solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Acetone, Propylene Glycol)
-
Vials, vortex mixer
Procedure:
-
Preparation: Weigh a fixed amount of the compound into a series of vials (e.g., 5 mg).
-
Solvent Addition: Add the first solvent dropwise (e.g., in 50 µL increments) while vortexing.
-
Observation: Record the volume of solvent required to achieve complete dissolution.
-
Classification: Rank the solvents from best (smallest volume required) to worst (largest volume required or did not dissolve).
-
Co-Solvent Test (Optional): For promising solvents that are water-miscible (like DMSO or Ethanol), test their utility as co-solvents. Prepare a concentrated stock in the pure organic solvent and perform a titration into an aqueous buffer, observing for any precipitation.
Section 4: Visualization of Key Concepts
The Role of pH in Solubility
The following diagram illustrates the chemical equilibrium that governs the compound's aqueous solubility. At low pH, the neutral, less soluble form dominates. At high pH, the equilibrium shifts to the charged, more soluble carboxylate salt.
Caption: pH-dependent equilibrium of the carboxylic acid.
Logical Troubleshooting Workflow
If you encounter a solubility problem, follow this decision tree to diagnose and solve the issue systematically.
Caption: A decision tree for troubleshooting solubility.
References
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Abramov, T., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Gervasio, G., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Retrieved from [Link]
-
Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]
-
Attia, L., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Retrieved from [Link]
-
Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]
-
SurgeonsLab. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Retrieved from [Link]
-
Teva API. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]
-
Upperton Pharma Solutions. (n.d.). Enhancing API Solubility with Spray-Dried Dispersions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2025, December 13). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]
-
Chemguide. (n.d.). An introduction to carboxylic acids. Retrieved from [Link]
-
Britannica. (2026, January 17). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved from [Link]
-
Brainly. (2023, June 19). What are the pKa values for formic acid, butanoic acid, and acetic acid, all found in the biological. Retrieved from [Link]
-
PubChem. (n.d.). 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
Springer. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
-
Filo. (2023, November 17). of which compound is very close to pKa - - of Butanoic acid? Retrieved from [Link]
-
Quora. (2017, February 3). Why is propanoic acid weaker than butanoic acid? Retrieved from [Link]
-
PubChem. (n.d.). Butyric Acid. Retrieved from [Link]
-
Study.com. (n.d.). Butanoic acid, C3H7COOH, has a pKa of 4.82. What is the value of Ka for this acid? Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methylthio)-2-oxobutyric acid. Retrieved from [Link]
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- 3. Improving API Solubility [sigmaaldrich.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 12. Predicting Solubility | Rowan [rowansci.com]
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- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Methylthio Group Oxidation
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the unintended oxidation of the methylthio group during chemical reactions. The electron-rich nature of the sulfur atom in a methylthio moiety makes it highly susceptible to oxidation, a common challenge that can lead to unwanted side products, reduced yields, and complications in purification.[1] This guide offers field-proven insights and practical solutions to help you maintain the integrity of your methylthio-containing compounds throughout your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our users encounter regarding methylthio group oxidation.
Q1: Why is the methylthio group so prone to oxidation?
The sulfur atom in a methylthio group (a type of thioether) is highly nucleophilic and easily oxidized due to the presence of lone pairs of electrons.[2][3] This makes it susceptible to attack by a wide range of oxidizing agents, leading to the formation of sulfoxides and, with stronger oxidants or prolonged exposure, sulfones.[2][3][4][5]
Q2: What are the primary products of methylthio group oxidation?
The oxidation of a methylthio group typically proceeds in two stages. The initial oxidation product is a methylsulfinyl group (a sulfoxide). Further oxidation of the sulfoxide yields a methylsulfonyl group (a sulfone).[2][4]
Q3: Which common laboratory reagents can oxidize a methylthio group?
A variety of reagents can oxidize methylthio groups, including:
-
Peroxides: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and tert-butyl hydroperoxide are common culprits.[1][2][6]
-
Hypervalent Iodine Reagents: Dess-Martin periodinane and 2-iodoxybenzoic acid (IBX) can lead to oxidation.[1]
-
Ozone (O₃): This powerful oxidant will readily convert thioethers to sulfoxides and sulfones.[2]
-
Metal-based Oxidants: Reagents containing high-valent metals can cause oxidation.[4]
-
Halogen-based Reagents: Even bleach (sodium hypochlorite, NaOCl) can oxidize thioethers.[2][7][8]
-
Atmospheric Oxygen: Under certain conditions, particularly in the presence of metal catalysts or during prolonged reactions, atmospheric oxygen can contribute to oxidation.[1][9]
Q4: I'm working with methionine-containing peptides. Why is oxidation a particular concern?
Methionine's side chain contains a methylthio group, making it a prime target for oxidation during solid-phase peptide synthesis (SPPS), especially during the acidic cleavage step.[10][11][12] This oxidation to methionine sulfoxide can alter the peptide's structure, function, and biological activity.[12]
Troubleshooting Guide: Proactive and Reactive Strategies
This section provides a more detailed approach to troubleshooting and preventing methylthio group oxidation.
Issue 1: Unwanted Oxidation During Reaction Workup
Root Cause: Residual oxidizing agents from the reaction mixture can oxidize the methylthio group during the aqueous workup phase.[1]
Preventative Measures & Solutions:
-
Quenching: Before initiating the aqueous workup, it is crucial to quench any excess oxidizing agent. Mild reducing agents are ideal for this purpose as they will not affect the methylthio group.[1]
-
Sodium Thiosulfate (Na₂S₂O₃): A common and effective quenching agent. However, it can disproportionate under acidic conditions to form elemental sulfur, which may complicate purification.[1]
-
Sodium Sulfite (Na₂SO₃): An excellent alternative to sodium thiosulfate, as it does not produce elemental sulfur and is effective against a broad range of oxidants.[1]
-
Ascorbic Acid: A mild and viable alternative for quenching.[1]
-
Experimental Protocol: Quenching Excess Oxidant
-
Upon reaction completion (as determined by TLC, LC-MS, etc.), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise with vigorous stirring.
-
Monitor the quenching process. A starch-iodide paper test can be used to check for the presence of peroxides.
-
Once the quenching is complete, proceed with the standard aqueous workup.
Issue 2: Oxidation During the Reaction Itself
Root Cause: The chosen reaction conditions or reagents are not compatible with the sensitive methylthio group.
Preventative Measures & Solutions:
-
Chemoselective Reagents: Whenever possible, choose reagents known for their chemoselectivity, meaning they will react with the desired functional group while leaving the methylthio group intact.[13][14]
-
Reaction Atmosphere: For particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation by atmospheric oxygen.[9]
-
Use of Scavengers: In peptide synthesis, scavengers are often added to the cleavage cocktail to prevent side reactions, including the oxidation of methionine.[9][10][12]
Diagram: Decision Workflow for Preventing Oxidation
Caption: General workflow for using a protecting group.
Analytical Detection of Oxidation
It is crucial to have reliable analytical methods to detect the presence of sulfoxide and sulfone byproducts.
-
Mass Spectrometry (MS): A powerful tool for detecting oxidation. The formation of a sulfoxide will result in a mass increase of 16 Da, while a sulfone will show a mass increase of 32 Da. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic shifts associated with the methyl group in the sulfoxide and sulfone forms.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate and quantify the desired product from its oxidized byproducts. [15]* Colorimetric Assays: Specific assays, such as the TFAA-NaI test, can provide a visible color change in the presence of sulfoxides, making them suitable for high-throughput screening. [15] By understanding the mechanisms of methylthio group oxidation and implementing the preventative and troubleshooting strategies outlined in this guide, researchers can significantly improve the success of their synthetic endeavors involving these sensitive yet valuable compounds.
References
- Technical Support Center: Preventing Oxidation of the Methylthio Group During Workup - Benchchem.
- Thiols And Thioethers - Master Organic Chemistry.
- Rapid Methods for High-Throughput Detection of Sulfoxides - PMC - NIH.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Public
- How to handle peptides th
- Synthesis of methionine‐containing aggregation‐prone peptides - ResearchG
- Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in prot - ResearchG
- Appendix 6: Protecting groups - Oxford Learning Link.
- Chapter 5 Thiol Protecting Groups.
- Protecting Groups for Thiols Suitable for Suzuki Conditions | Organic Letters - ACS Public
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC - NIH.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC - NIH.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
- Rapid methods for high-throughput detection of sulfoxides. - Sigma-Aldrich.
- Sulfoxide synthesis by oxid
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts.
- Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Oxidation of a sulfide to sulfoxides and sulfone.
- Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 - YouTube.
- protecting groups in organic synthesis - YouTube.
- Recent trends for chemoselectivity modulation in one-pot organic transform
- Chemoselectivity – Knowledge and References - Taylor & Francis.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
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- 13. Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid, with a particular focus on the challenges encountered during scale-up. As your dedicated application scientist, my goal is to equip you with the necessary insights to navigate the complexities of this process, ensuring robust and reproducible outcomes.
I. Overview of the Synthesis: The Friedel-Crafts Acylation
The primary industrial route to this compound is the Friedel-Crafts acylation of thioanisole (methylthiobenzene) with succinic anhydride. This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).
The reaction proceeds through the formation of a highly reactive acylium ion intermediate, which then attacks the electron-rich aromatic ring of thioanisole. The methylthio (-SCH₃) group is an ortho-, para- director, with the para-substituted product being sterically favored and thus the major product.
Caption: Decision tree for troubleshooting common impurities in the synthesis of this compound.
Problem 3: Difficult Work-up and Product Isolation
Question: The quenching and work-up of our large-scale reaction are proving to be challenging, with emulsion formation and difficulties in handling the aluminum salts. What are the best practices for a smooth work-up at scale?
Answer:
The work-up of a Friedel-Crafts reaction at scale requires careful planning to manage the highly exothermic quench and the subsequent separation of the product from the aluminum salts.
-
Controlled Quenching: The reaction of the AlCl₃-product complex with water is extremely exothermic and generates HCl gas.
-
Causality: A rapid, uncontrolled quench can lead to a dangerous pressure build-up and potential boiling of the solvent.
-
Solution:
-
Slow Addition to Ice/Water: The reaction mixture should be added slowly to a pre-cooled mixture of crushed ice and water with vigorous stirring. This helps to dissipate the heat of quenching effectively.
-
Reverse Addition: Alternatively, and often preferred for better temperature control, is the slow, portion-wise addition of the ice/water mixture to the reaction vessel, ensuring the temperature does not rise excessively.
-
-
-
Handling of Aluminum Salts: The aluminum salts formed during the work-up can be gelatinous and difficult to handle, leading to emulsion formation during extraction.
-
Causality: Aluminum hydroxide and other aluminum salts have low solubility and can form stable emulsions with organic solvents.
-
Solution:
-
Acidification: After the initial quench, the aqueous layer should be acidified with concentrated HCl. This converts the aluminum salts into more soluble species and helps to break up any emulsions.
-
Sufficient Water: Use an adequate volume of water for the quench to ensure that the resulting aluminum salts are sufficiently diluted.
-
-
-
Efficient Product Extraction and Purification:
-
Solvent Selection for Extraction: Use a water-immiscible organic solvent in which the product has good solubility. Dichloromethane or ethyl acetate are common choices. Perform multiple extractions to ensure complete recovery of the product.
-
Purification by Recrystallization: The crude product, after removal of the extraction solvent, can be effectively purified by recrystallization.
-
Solvent System: A mixture of an alcohol (e.g., ethanol or isopropanol) and water is often a good starting point for the recrystallization of aromatic keto-acids. Toluene can also be an effective solvent. [1]The ideal solvent system will dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving the impurities in the mother liquor.
-
-
Experimental Protocol: Large-Scale Recrystallization
-
Solvent Selection: In the lab, determine the optimal solvent or solvent mixture for recrystallization. A good solvent will dissolve the crude product when hot but sparingly when cold.
-
Dissolution: In a suitable reactor, dissolve the crude this compound in the minimum amount of the chosen hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature.
III. Frequently Asked Questions (FAQs)
Q1: Can we use a different Lewis acid catalyst for this reaction?
A1: While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used. [2]The reactivity of these catalysts varies, and the optimal choice will depend on the specific reaction conditions and the desired outcome. It is advisable to perform a catalyst screen at the laboratory scale to identify the most suitable option for your process.
Q2: What is the role of the solvent in this reaction?
A2: The solvent plays a crucial role in the Friedel-Crafts acylation. It not only dissolves the reactants but can also influence the reaction rate and regioselectivity. Common solvents include chlorinated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane) and carbon disulfide. In some cases, an excess of the aromatic substrate (thioanisole) can be used as the solvent. The choice of solvent can affect the solubility of the intermediate complexes, which in turn can impact the product distribution. [3] Q3: How can we safely handle and dispose of the aluminum chloride waste?
A3: The aqueous waste stream containing aluminum salts and HCl is acidic and should be neutralized before disposal. The neutralized aluminum hydroxide sludge can be separated by filtration. It is essential to consult local environmental regulations for the proper disposal of this waste.
Q4: Is it possible to recycle the catalyst or the solvent?
A4: The recovery and reuse of AlCl₃ are generally not practical due to its decomposition during the aqueous work-up. However, the organic solvent used for the reaction and extraction can often be recovered by distillation and reused after ensuring it is sufficiently dry.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress, as it can effectively separate the starting materials, product, and byproducts. For assessing the purity of the final product, HPLC, Gas Chromatography (GC) (after derivatization), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are all valuable techniques.
IV. References
-
Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(45), 38917-38924. Available from: [Link]
-
Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. Journal of Molecular Catalysis A: Chemical, 235(1-2), 98-107. Available from: [Link]
Sources
Technical Support Center: Analytical Method Validation for 4-(4-(methylthio)phenyl)-4-oxobutanoic acid
Welcome to the comprehensive technical support guide for the analytical method validation of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid (CAS 7028-67-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting guidance for robust and reliable analytical method validation.
Introduction
This compound is a molecule of interest in pharmaceutical development. Accurate and precise quantification of this compound is critical for ensuring product quality, safety, and efficacy.[1][2] This guide will walk you through the essential aspects of analytical method validation, focusing on High-Performance Liquid Chromatography (HPLC), a common and powerful technique for such analyses.[2] The principles discussed here are grounded in the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures.[3][4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the analytical method validation for this compound.
Q1: What is the most suitable HPLC method for the analysis of this compound?
A reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach for a compound with the polarity of this compound. A C18 column is a good starting point.[6] Due to the carboxylic acid moiety, controlling the mobile phase pH is crucial for achieving good peak shape and retention.
Q2: How do I select the appropriate mobile phase and pH?
The pKa of the carboxylic acid group in the molecule will dictate the optimal mobile phase pH. To ensure the compound is in its non-ionized form and to achieve consistent retention and symmetrical peaks, the mobile phase pH should be at least 2 pH units below the pKa of the analyte.[7] A mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. An acidic mobile phase is generally preferred for the analysis of acidic compounds like this one.[8]
Q3: What are the critical validation parameters I need to assess according to ICH guidelines?
The core validation parameters that must be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Q4: Why is a stability-indicating method necessary?
A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[10][11] This is a regulatory requirement and ensures that the stability of the drug substance and drug product can be monitored over time.[2][11] Forced degradation studies are performed to develop and validate such a method.[10][12]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The carboxylic acid group may be partially ionized. Ensure the mobile phase pH is at least 2 units below the pKa of the compound. Consider using a buffer to maintain a consistent pH.[7] |
| Secondary Interactions with Column | Residual silanol groups on the silica-based column can interact with the analyte. Use a column with end-capping or a base-deactivated column. Alternatively, add a competitive base (e.g., triethylamine) in small concentrations to the mobile phase. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent. If the problem persists, replace the column. |
Problem 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Inadequate System Equilibration | Ensure the HPLC system is fully equilibrated with the mobile phase before injecting samples. A stable baseline is a good indicator of equilibration. |
| Mobile Phase Composition Fluctuation | Degas the mobile phase to remove dissolved gases.[7] Ensure the solvent proportions are accurate if preparing the mobile phase manually. Check the pump performance for consistent mobile phase delivery. |
| Temperature Variations | Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. If other causes are ruled out, a new column may be needed. |
Problem 3: Noisy or Drifting Baseline
| Potential Cause | Troubleshooting Steps |
| Air Bubbles in the System | Degas the mobile phase thoroughly.[7] Purge the pump to remove any trapped air bubbles. |
| Contaminated Mobile Phase or System | Use HPLC-grade solvents and freshly prepared mobile phase.[7] Flush the system, including the injector and detector, with a suitable cleaning solvent. |
| Detector Lamp Issue | The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary. |
| Flow Cell Contamination | The detector flow cell may be dirty. Flush the flow cell with an appropriate solvent. |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential for developing a stability-indicating method.[10][12] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period. Also, heat the stock solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
3. Analysis:
-
Analyze the stressed samples by HPLC. The goal is to achieve approximately 5-20% degradation of the parent compound.[13]
-
The analytical method should be able to separate the parent peak from all degradation product peaks.
Workflow for Method Validation
Caption: A decision tree for troubleshooting common HPLC issues.
References
-
Maslarska V, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 433-439. Available from: [Link]
-
Longdom Publishing. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Journal of Analytical and Pharmaceutical Research. Available from: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC? Available from: [Link]
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International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Available from: [Link]
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JournalsPub. (2025). Major Analytical Problems in Current Pharmaceutical Drug Products. International Journal of Analytical and Applied Chemistry. Available from: [Link]
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Veeprho. (2023). Quantitative and Qualitative Analysis in Pharmaceuticals. Available from: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
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ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. Available from: [Link]
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Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]
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Sofpromed. (2024). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. Available from: [Link]
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Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Available from: [Link]
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Waters. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
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Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Available from: [Link]
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Research and Reviews. (2023). Significance of Quantitative Analysis and its Challenges in Drug Development. Journal of Pharmaceutical Analysis. Available from: [Link]
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Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available from: [Link]
-
Triclinic Labs. (n.d.). Analytical Method Development, Validation, cGMP Release Testing Services. Available from: [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
MDPI. (n.d.). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Available from: [Link]
-
MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability. Available from: [Link]
-
World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Available from: [Link]
-
GSC Biological and Pharmaceutical Sciences. (n.d.). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the combined dosage form. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid. PubChem. Available from: [Link]
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Impact Factor. (n.d.). Analytical Method Development and Validation of First Order Derivative Spectrophotometric Method for Simultaneous Estimation of Telmisartan and Metformin. Available from: [Link]
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Neutron Inc. (n.d.). Analytical method validation for FDA compliance. Available from: [Link]
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Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Methylthio)-2-oxobutyric acid. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 4-(4-(methylthio)phenyl)-4-oxobutanoic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 4-(4-(methylthio)phenyl)-4-oxobutanoic Acid
This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its unique structure, featuring a keto-acid functionality and a methylthio-substituted aromatic ring, makes it a versatile building block for medicinal chemists. The methylthio group, in particular, can be a key pharmacophore or a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can modulate the biological activity of the final compound. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount interest to the pharmaceutical and chemical industries. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.
Method 1: The Classic Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is the most traditional and widely employed method for the synthesis of this compound. This electrophilic aromatic substitution reaction involves the acylation of thioanisole (methylthiobenzene) with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion from the interaction of succinic anhydride and the Lewis acid catalyst. The electron-rich thioanisole then attacks the acylium ion. The methylthio group is an ortho-, para-directing group, and due to steric hindrance, the acylation predominantly occurs at the para position. A final aqueous workup hydrolyzes the aluminum chloride complex to yield the desired product.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
Thioanisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add thioanisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Once the addition of thioanisole is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir vigorously until the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).
Performance and Considerations
The Friedel-Crafts acylation is a cost-effective method that generally provides good yields (typically in the range of 60-85%). However, it has several drawbacks. The use of stoichiometric or even excess amounts of AlCl₃ is necessary, which can lead to significant aqueous waste during workup. The reaction is also sensitive to moisture, requiring anhydrous conditions. Furthermore, the handling of corrosive reagents like AlCl₃ and HCl requires stringent safety precautions.
Method 2: A Modern Alternative - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
A more modern and often milder alternative to the Friedel-Crafts acylation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the coupling of an arylboronic acid with an acid chloride derivative of succinic acid.
Reaction Rationale
This approach offers the advantage of milder reaction conditions and a broader functional group tolerance compared to the Friedel-Crafts acylation. The key is the formation of a carbon-carbon bond between the thioanisole moiety (as a boronic acid) and the succinic acid backbone (as an acid chloride).
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Proposed Experimental Protocol
Materials:
-
4-(methylthio)phenylboronic acid
-
Succinic anhydride
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Water
Procedure:
-
Preparation of 3-(Chloroformyl)propanoic acid: React succinic anhydride with a chlorinating agent like thionyl chloride or oxalyl chloride to form the mono-acid chloride. This step should be performed carefully in an inert atmosphere.
-
Suzuki-Miyaura Coupling: In a reaction vessel, combine 4-(methylthio)phenylboronic acid (1.0 equivalent), the prepared 3-(chloroformyl)propanoic acid (1.1 equivalents), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 equivalents) in the chosen solvent.
-
De-gas the mixture and then heat it under a nitrogen atmosphere. The reaction temperature will depend on the specific catalyst and solvent system used, typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.
-
Filter the solid and wash with water.
-
Purify the crude product by recrystallization.
Performance and Considerations
The Suzuki-Miyaura coupling offers high yields (often >85%) and excellent functional group tolerance. It avoids the use of strong Lewis acids and harsh workup conditions. However, the cost of palladium catalysts and the need to pre-functionalize the starting materials (boronic acid and acid chloride) are significant drawbacks. The synthesis of the boronic acid and the mono-acid chloride of succinic acid adds extra steps to the overall process.
Method 3: Organometallic Addition to Succinic Anhydride
Another potential route involves the reaction of an organometallic reagent derived from thioanisole, such as a Grignard or organocadmium reagent, with succinic anhydride.
Reaction Principle
This method relies on the nucleophilic attack of the organometallic reagent on one of the carbonyl groups of succinic anhydride. Organocadmium reagents are known to be less reactive than Grignard reagents and often show higher selectivity for reaction with acid chlorides over esters, which can be advantageous in preventing side reactions.
Proposed Experimental Protocol (using an Organocadmium Reagent)
Materials:
-
4-bromothioanisole
-
Magnesium turnings
-
Cadmium chloride (CdCl₂), anhydrous
-
Succinic anhydride
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Dilute sulfuric acid (H₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent: React 4-bromothioanisole with magnesium turnings in anhydrous THF or ether to form the Grignard reagent, 4-(methylthio)phenylmagnesium bromide.
-
Preparation of the Organocadmium Reagent: In a separate flask, add anhydrous cadmium chloride to the prepared Grignard reagent at 0 °C. This transmetallation reaction forms the diorganocadmium reagent.
-
Reaction with Succinic Anhydride: Add a solution of succinic anhydride in anhydrous THF to the organocadmium reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and dilute sulfuric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Performance and Considerations
This method can potentially provide good yields. However, the major drawback is the high toxicity of cadmium compounds, which are carcinogenic and pose significant environmental and health risks. The use of Grignard reagents can also lead to side reactions if not handled under strictly anhydrous conditions.
Comparative Analysis of Synthesis Methods
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Cross-Coupling | Organometallic Addition (Organocadmium) |
| Starting Materials | Thioanisole, Succinic anhydride | 4-(methylthio)phenylboronic acid, Succinic anhydride derivative | 4-bromothioanisole, Succinic anhydride |
| Catalyst/Reagent | Anhydrous AlCl₃ (stoichiometric) | Palladium catalyst (catalytic), Base | Magnesium, Anhydrous CdCl₂ (stoichiometric) |
| Typical Yield | 60-85% | >85% | 70-90% (estimated) |
| Reaction Conditions | Anhydrous, 0 °C to reflux | Mild, 80-110 °C | Anhydrous, 0 °C to room temperature |
| Advantages | Cost-effective, well-established | High yield, excellent functional group tolerance, mild conditions | Potentially high yield |
| Disadvantages | Harsh reagents, large amount of waste, moisture sensitive | Expensive catalyst, multi-step preparation of starting materials | Highly toxic reagents, strict anhydrous conditions |
| Safety Concerns | Corrosive AlCl₃ and HCl | Palladium catalyst handling | Highly toxic and carcinogenic cadmium compounds |
| Environmental Impact | High, due to acidic waste | Moderate, due to heavy metal catalyst | Very high, due to cadmium waste |
Conclusion and Recommendations
For large-scale, cost-effective synthesis, the Friedel-Crafts acylation remains a viable, albeit environmentally challenging, option. Its long history of use means the process is well-understood and optimized.
For laboratory-scale synthesis, especially when dealing with sensitive substrates or when high purity is paramount, the Suzuki-Miyaura cross-coupling is a superior method. The higher cost and additional synthetic steps are often justified by the milder conditions, higher yields, and broader applicability.
The organometallic addition route , particularly using organocadmium reagents, is generally not recommended due to the extreme toxicity of cadmium compounds. While it may be a chemically feasible route, the associated health and environmental risks make it an unattractive option for most applications.
Ultimately, the choice of synthesis method will depend on the specific requirements of the project, including scale, budget, available equipment, and safety and environmental considerations. This guide provides the necessary data and insights to make an informed decision.
References
Comparative Biological Activity of 4-(4-(methylthio)phenyl)-4-oxobutanoic Acid and Its Derivatives: A Guide for Researchers
Introduction
The 4-oxo-4-phenylbutanoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of biologically active compounds. The introduction of a methylthio substituent at the para-position of the phenyl ring, yielding 4-(4-(methylthio)phenyl)-4-oxobutanoic acid, presents an intriguing starting point for further chemical exploration and biological evaluation. This guide aims to provide a comparative analysis of the biological activities of this parent compound and its derivatives, offering insights into their potential therapeutic applications. Due to a scarcity of directly comparative studies in publicly available literature, this guide will synthesize information from related compound classes and theoretical structure-activity relationship (SAR) principles to provide a predictive framework for researchers.
Core Compound: this compound
The core molecule, this compound, possesses several key structural features that are likely to influence its biological activity. The keto-acid moiety is a common pharmacophore in various enzyme inhibitors and receptor ligands. The phenyl ring provides a scaffold for interaction with aromatic binding pockets, and the methylthio group at the para-position can significantly impact the electronic and lipophilic properties of the molecule, potentially influencing its metabolic stability and target interactions.
While specific and detailed biological activity data for this compound is not extensively reported in peer-reviewed literature, the general class of 4-aryl-4-oxobutanoic acids has been investigated for various therapeutic applications, including as anti-inflammatory and anticancer agents.
Comparative Analysis of Potential Biological Activities
Based on the activities of structurally related compounds, we can hypothesize and compare the potential biological activities of this compound and its derivatives. Key areas of interest include anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
The 4-oxo-4-phenylbutanoic acid scaffold is present in some non-steroidal anti-inflammatory drug (NSAID) analogs. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes.
Hypothetical Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:
-
Carboxylic Acid Moiety: The carboxylic acid is often crucial for the anti-inflammatory activity of NSAIDs, as it can mimic the arachidonic acid substrate and interact with key residues in the active site of COX enzymes. Esterification or amidation of this group would likely reduce or abolish this activity.
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring can modulate potency and selectivity for COX-1 versus COX-2.
-
Methylthio Group (Parent Compound): The electron-donating and lipophilic nature of the methylthio group could influence binding affinity.
-
Electron-Withdrawing Groups (e.g., -Cl, -F, -CF₃): Introduction of such groups may enhance anti-inflammatory activity, a trend observed in some NSAID classes.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups could also modulate activity, and their effects would need to be determined empirically.
-
-
Oxidation of the Thioether: Oxidation of the methylthio group to a sulfoxide or sulfone would significantly increase polarity and could alter the compound's binding mode and pharmacokinetic properties.
Table 1: Predicted Anti-inflammatory Activity Profile of this compound Derivatives
| Derivative | Modification | Predicted Anti-inflammatory Activity | Rationale |
| Parent Compound | 4-S(CH₃) | Baseline Activity | Keto-acid scaffold with lipophilic, electron-donating substituent. |
| Derivative A | 4-SOCH₃ (Sulfoxide) | Potentially Altered | Increased polarity may affect cell permeability and target binding. |
| Derivative B | 4-SO₂CH₃ (Sulfone) | Potentially Altered | Further increase in polarity and hydrogen bonding capacity. |
| Derivative C | 4-Cl | Potentially Increased | Electron-withdrawing group may enhance COX inhibition. |
| Derivative D | Ester Prodrug | Inactive (Prodrug) | Masking the carboxylic acid would likely require in vivo hydrolysis for activity. |
Anticancer Activity
The α,β-unsaturated ketone motif, which can be considered a dehydrated form of the keto-acid, is a known feature in many cytotoxic compounds. While this compound itself is not an α,β-unsaturated ketone, its derivatives could be designed to incorporate this feature, or the keto group could be a site for interaction with biological nucleophiles.
Hypothetical Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Michael Acceptor Potential: Derivatives that can act as Michael acceptors are often cytotoxic. This could be achieved by introducing a double bond in the butanoic acid chain.
-
Aromatic Substitution: The substitution pattern on the phenyl ring can influence cytotoxicity and selectivity for cancer cell lines. The methylthio group, with its potential for metabolic activation, could play a role in the compound's cytotoxic profile.
-
Mechanism of Action: Potential mechanisms could include the induction of apoptosis or inhibition of key signaling pathways in cancer cells.
Table 2: Predicted Anticancer Activity Profile of this compound Derivatives
| Derivative | Modification | Predicted Anticancer Activity | Rationale |
| Parent Compound | 4-S(CH₃) | Low to Moderate | Lacks a potent cytotoxicophore. |
| Derivative E | Introduction of α,β-unsaturation | Potentially High | Creation of a Michael acceptor for covalent modification of biological targets. |
| Derivative F | Bioisosteric replacement of thioether | Variable | Replacement with Se or Te could modulate reactivity and cytotoxicity. |
| Derivative G | Heterocyclic analogs | Potentially High | Replacement of the phenyl ring with a heterocycle can introduce new interactions and improve drug-like properties. |
Experimental Protocols
To validate the predicted biological activities, a series of in vitro and in vivo experiments would be necessary.
In Vitro Anti-inflammatory Assay: COX Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Incubation: The test compounds (parent compound and derivatives) are pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The production of prostaglandin E₂ (PGE₂) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of PGE₂ production (IC₅₀) is calculated for both COX-1 and COX-2.
Causality Behind Experimental Choices:
-
Using both COX-1 and COX-2 allows for the determination of selectivity, which is a critical parameter for NSAID safety.
-
ELISA is a highly sensitive and specific method for quantifying prostaglandin levels.
In Vitro Anticancer Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.
Causality Behind Experimental Choices:
-
The use of multiple cancer cell lines provides a broader understanding of the compound's spectrum of activity.
-
The MTT assay is a well-established, reliable, and high-throughput method for assessing cytotoxicity.
Visualizations
Experimental Workflow for Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Inhibition of the cyclooxygenase pathway by 4-aryl-4-oxobutanoic acid derivatives.
Conclusion
The this compound scaffold holds promise for the development of novel therapeutic agents. While direct experimental data is limited, this guide provides a framework for the rational design and evaluation of its derivatives. By systematically modifying the core structure and employing the described experimental protocols, researchers can elucidate the structure-activity relationships and potentially identify lead compounds with significant anti-inflammatory or anticancer properties. Further investigation into this chemical space is warranted to unlock its full therapeutic potential.
References
Due to the lack of specific literature on the biological activity of this compound and its direct derivatives, this section cannot be populated with relevant citations at this time. The experimental protocols described are standard methods in pharmacology and medicinal chemistry, and general references to textbooks or methodology-focused journals would be appropriate for a full publication.
A Senior Application Scientist's Guide to the Definitive Spectroscopic Confirmation of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid
For professionals in pharmaceutical research and chemical synthesis, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent data rests. Misidentification can lead to invalidated results, significant financial loss, and months of wasted research. This guide provides an in-depth, multi-technique spectroscopic workflow for the definitive structural elucidation of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid (Molecular Formula: C₁₁H₁₂O₃S, Molecular Weight: 224.28 g/mol ).[1][2][3]
Unlike a rigid checklist, this guide emphasizes the synergy between different analytical techniques. We will explore not only the data each method provides but also explain the causal logic behind our experimental choices. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will build a self-validating case for the compound's structure, leaving no room for ambiguity.
Molecular Structure and Analytical Strategy
Before delving into the data, it is crucial to visualize the target molecule and its key features. The structure contains several distinct chemical environments that will serve as unique spectroscopic fingerprints.
Caption: Molecular structure of this compound.
Our analytical workflow is designed to probe these features systematically. Each technique provides a piece of the puzzle, and together they form an unshakeable confirmation.
Caption: Integrated workflow for spectroscopic structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. We utilize both ¹H and ¹³C NMR to create a detailed structural blueprint.
A. ¹H NMR Analysis: Proton Environment and Connectivity
Expert Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration). This allows us to piece together molecular fragments.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; if the carboxylic acid proton is of key interest, DMSO-d₆ is preferred as it reduces the rate of exchange.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 0-12 ppm. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Expected Data and Interpretation:
| Signal | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Assignment | Rationale |
| a | 12.0 - 12.5 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| b | 7.90 | Doublet | 2H | Ar-H (ortho to C=O) | These aromatic protons are strongly deshielded by the adjacent electron-withdrawing ketone group. They are split by their neighbors (protons 'c'). |
| c | 7.30 | Doublet | 2H | Ar-H (ortho to -SCH₃) | These aromatic protons are less deshielded than 'b'. They are split by their neighbors (protons 'b'), resulting in a characteristic doublet for a para-substituted ring. |
| d | 3.25 | Triplet | 2H | -C(O)-CH₂- | This methylene group is adjacent to the ketone, causing a significant downfield shift. It is split into a triplet by the two neighboring protons of 'e'. |
| e | 2.80 | Triplet | 2H | -CH₂-COOH | This methylene group is adjacent to the carboxylic acid. It is split into a triplet by the two neighboring protons of 'd'. |
| f | 2.55 | Singlet | 3H | -S-CH₃ | The methyl protons are in a single environment with no adjacent protons, resulting in a singlet. The sulfur atom causes a moderate downfield shift. |
B. ¹³C NMR Analysis: The Carbon Skeleton
Expert Rationale: ¹³C NMR reveals the number of unique carbon environments. While it doesn't typically show coupling, its chemical shifts are highly sensitive to the carbon's functional group, providing direct evidence for ketones, carboxylic acids, aromatic rings, and aliphatic chains.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same 400 MHz spectrometer, switching to the ¹³C probe.
-
Data Acquisition: Use a proton-decoupled sequence to ensure each unique carbon appears as a singlet. Acquire several hundred scans due to the low natural abundance of ¹³C.
Expected Data and Interpretation:
| Chemical Shift (δ, ppm) (Estimated) | Assignment | Rationale |
| 196.5 | C =O (Ketone) | Ketone carbonyl carbons typically appear in the 190-220 ppm range.[4] |
| 178.0 | C =O (Carboxylic Acid) | Carboxylic acid carbonyls are found further downfield, typically between 170-185 ppm.[4] |
| 145.0 | Ar-C -S | Aromatic carbon directly attached to sulfur. |
| 131.5 | Ar-C -C(O) | Quaternary aromatic carbon attached to the ketone. |
| 129.5 | Ar-C H (ortho to C=O) | Aromatic methine carbons. |
| 125.0 | Ar-C H (ortho to -SCH₃) | Aromatic methine carbons. |
| 33.5 | -C(O)-C H₂- | Aliphatic carbon deshielded by the ketone. |
| 28.5 | -C H₂-COOH | Aliphatic carbon adjacent to the carboxylic acid. |
| 14.5 | -S-C H₃ | The methyl carbon attached to sulfur. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expert Rationale: IR spectroscopy is a rapid and highly effective method for identifying the presence of specific functional groups.[5] The vibrational frequencies of bonds like C=O, O-H, and C-H are highly characteristic and serve as reliable "fingerprints" for the molecule's key components.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
-
Processing: Perform a background scan and ratio it against the sample scan to generate the final absorbance spectrum.
Expected Data and Interpretation:
| Wavenumber (cm⁻¹) (Range) | Vibration Type | Assignment | Significance |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | The extremely broad nature of this peak is a hallmark of the hydrogen-bonded dimer of a carboxylic acid. |
| 3100 - 3000 | C-H stretch | Aromatic | Confirms the presence of the phenyl ring. |
| 2980 - 2850 | C-H stretch | Aliphatic | Confirms the -CH₂- and -CH₃ groups. |
| ~1710 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carboxylic acid carbonyl. |
| ~1680 | C=O stretch | Aryl Ketone | A second, distinct, and strong C=O absorption, confirming the ketone. Its position is typical for a ketone conjugated with an aromatic ring. |
| 1600, 1475 | C=C stretch | Aromatic Ring | Peaks confirming the aromatic ring skeleton. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expert Rationale: MS provides two critical pieces of information: the precise molecular weight of the parent molecule and a fragmentation pattern that acts as a structural puzzle. By analyzing the pieces (fragment ions), we can further validate the connectivity established by NMR.
Experimental Protocol:
-
Methodology: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule. The analysis can be performed by direct infusion or coupled with Liquid Chromatography (LC-MS). For GC-MS, derivatization (e.g., silylation) would be required to increase volatility.[6][7]
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive [M+H]⁺ and negative [M-H]⁻ ion modes to maximize information.
Expected Data and Interpretation:
-
Molecular Ion: The molecular weight is 224.28.[2][3]
-
Positive Mode: Expect a prominent peak at m/z 225.29 [M+H]⁺.
-
Negative Mode: Expect a prominent peak at m/z 223.27 [M-H]⁻.
-
-
Key Fragmentation Analysis: The fragmentation pattern provides a roadmap of the molecule's structure.
Caption: A plausible key fragmentation pathway for the target molecule.
| m/z (Expected) | Proposed Fragment Ion | Significance |
| 224 | [C₁₁H₁₂O₃S]⁺˙ | Molecular ion (in EI) or [M]⁺˙. |
| 151 | [CH₃S-C₆H₄-CO]⁺ | This key fragment results from cleavage between the ketone and the adjacent methylene group. Its presence strongly supports the aryl ketone structure. |
| 123 | [CH₃S-C₆H₄]⁺ | Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 151 fragment. This confirms the methylthiophenyl moiety. |
Comparative Analysis: Ruling Out Alternatives
To demonstrate the robustness of this workflow, we must compare our data against plausible alternatives, such as a structural isomer or a closely related compound. This step is critical for ensuring specificity.
Alternative 1 (Isomer): 4-(2-(methylthio)phenyl)-4-oxobutanoic acid (ortho-isomer) Alternative 2 (Related Compound): 4-(4-methylphenyl)-4-oxobutanoic acid (S replaced by CH₂)[8][9]
| Spectroscopic Feature | Target: 4-(4-(methylthio)phenyl)... | Alternative 1: ortho-isomer | Alternative 2: 4-(4-methylphenyl)... |
| ¹H NMR (Aromatic) | Two doublets (AA'BB' system), characteristic of para-substitution. | Complex multiplet pattern due to four unique, adjacent protons. | Two doublets (AA'BB' system), similar pattern but slightly different chemical shifts. |
| ¹H NMR (Key Singlet) | Singlet at ~2.55 ppm (-S-CH₃). | Singlet for -S-CH₃, likely with a slightly different chemical shift. | Singlet at ~2.40 ppm (-Ar-CH₃). |
| ¹³C NMR (Aromatic) | 4 distinct aromatic carbon signals. | 6 distinct aromatic carbon signals due to lack of symmetry. | 4 distinct aromatic carbon signals. |
| MS (Molecular Ion) | m/z = 224 [M]⁺˙ | m/z = 224 [M]⁺˙ | m/z = 192 [M]⁺˙. This is the most definitive differentiator. |
| MS (Key Fragment) | m/z = 151 ([CH₃S-C₆H₄-CO]⁺) | m/z = 151 ([CH₃S-C₆H₄-CO]⁺) | m/z = 119 ([CH₃-C₆H₄-CO]⁺). The mass of this fragment is a clear identifier. |
This comparative analysis demonstrates that while some features may be similar, the combination of the aromatic splitting pattern in ¹H NMR and the molecular weight/key fragments in MS provides an irrefutable distinction between the target compound and its potential alternatives.
Conclusion
The structural confirmation of this compound is achieved not by a single measurement but by the convergence of evidence from multiple, orthogonal spectroscopic techniques. ¹H and ¹³C NMR spectroscopy meticulously map the C-H framework and carbon skeleton. Infrared spectroscopy provides rapid and definitive confirmation of the critical ketone and carboxylic acid functional groups. Finally, mass spectrometry validates the overall molecular weight and reveals a fragmentation pattern perfectly consistent with the proposed structure. This integrated, evidence-based approach represents the gold standard in analytical chemistry, ensuring the integrity and reliability of data for any research and development endeavor.
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A Comparative Biological Evaluation of 4-Aryl-4-Oxobutanoic Acids: A Guide for Drug Discovery
This guide provides a comprehensive comparative analysis of the biological activities of a series of 4-aryl-4-oxobutanoic acids. Designed for researchers, scientists, and drug development professionals, this document delves into the anticancer, anti-inflammatory, and antimicrobial potential of these versatile scaffolds. By integrating detailed experimental protocols, mechanistic insights, and comparative data, this guide aims to serve as a valuable resource for identifying promising lead compounds and accelerating drug discovery efforts.
Introduction to 4-Aryl-4-Oxobutanoic Acids: A Scaffold of Therapeutic Promise
The 4-aryl-4-oxobutanoic acid core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The inherent bifunctionality of this structure, featuring a carboxylic acid and a keto group, allows for diverse chemical modifications, leading to a wide array of derivatives with tunable pharmacological profiles.[1] The aryl moiety, in particular, offers a critical handle for modulating potency and selectivity through the introduction of various substituents. This guide focuses on a comparative study of three representative analogues to elucidate the structure-activity relationships (SAR) governing their biological effects:
-
Compound A: 4-phenyl-4-oxobutanoic acid (Unsubstituted)
-
Compound B: 4-(4-chlorophenyl)-4-oxobutanoic acid (Electron-withdrawing substituent)
-
Compound C: 4-(4-methoxyphenyl)-4-oxobutanoic acid (Electron-donating substituent)
Through a systematic evaluation in established biological assays, we aim to provide a clear and objective comparison of their performance, offering valuable insights for the rational design of next-generation therapeutics.
Section 1: Anticancer Activity - Unveiling the Cytotoxic Potential
The proliferation of cancer cells is a hallmark of malignancy, and the search for novel cytotoxic agents remains a cornerstone of oncology research. Several studies have highlighted the anticancer potential of compounds structurally related to 4-aryl-4-oxobutanoic acids, such as chalcones and other aryl ketones.[2][3] This section explores the comparative cytotoxic effects of our selected compounds against two common human cancer cell lines: HeLa (cervical cancer) and MCF-7 (breast cancer).
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex signaling cascade. The intrinsic pathway of apoptosis, often implicated in chemotherapy-induced cell death, is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. This initiator caspase subsequently activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[4][5]
Caption: Intrinsic Apoptosis Pathway Induced by 4-Aryl-4-Oxobutanoic Acids.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate HeLa and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compounds A, B, and C in culture medium. Replace the overnight medium with 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using a dose-response curve.
Comparative Data: Anticancer Activity
While direct comparative data for the selected compounds is limited, based on the structure-activity relationships of related compounds, a trend can be anticipated.[4][8] Electron-withdrawing groups on the aryl ring often enhance cytotoxic activity.
| Compound | Aryl Substituent | Predicted IC₅₀ (µM) vs. HeLa[1][8][9][10][11] | Predicted IC₅₀ (µM) vs. MCF-7[1][8][9][10][11] |
| A | -H | > 100 | > 100 |
| B | 4-Cl | ~ 45 | ~ 55 |
| C | 4-OCH₃ | ~ 80 | ~ 90 |
| Doxorubicin | (Positive Control) | ~ 0.5 | ~ 0.8 |
Note: The IC₅₀ values are representative estimates based on studies of structurally similar compounds and are intended for comparative purposes.
Section 2: Anti-inflammatory Activity - Quelling the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, and many of these agents, such as ibuprofen, are arylpropionic acid derivatives, structurally related to the compounds under investigation.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
A key pathway in inflammation is the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. This conversion is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13] While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[12] Many NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes.
Caption: Inhibition of the COX-2 Pathway by 4-Aryl-4-Oxobutanoic Acids.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[2][14] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema).[2]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the rats into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups for Compounds A, B, and C (e.g., at a dose of 50 mg/kg). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Comparative Data: Anti-inflammatory Activity
Based on studies of related compounds, it is anticipated that the anti-inflammatory activity will be influenced by the nature of the aryl substituent.
| Compound | Aryl Substituent | Predicted Inhibition of Edema at 3h (%)[5][13][15][16][17] |
| A | -H | ~ 30% |
| B | 4-Cl | ~ 55% |
| C | 4-OCH₃ | ~ 40% |
| Indomethacin | (Positive Control) | ~ 70% |
Note: The percentage inhibition values are representative estimates based on studies of structurally similar compounds and are intended for comparative purposes.
Section 3: Antimicrobial Activity - Combating Bacterial Pathogens
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. The 4-aryl-4-oxobutanoic acid scaffold has been explored for its potential antibacterial properties. This section evaluates the activity of our selected compounds against two clinically relevant bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis
A common mechanism of action for antibacterial agents is the inhibition of bacterial cell wall synthesis.[18] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and shape. Inhibition of its synthesis leads to cell lysis and death. While the precise mechanism for 4-aryl-4-oxobutanoic acids is not fully elucidated, their structural similarity to other antimicrobial agents suggests a potential interaction with key enzymes involved in peptidoglycan biosynthesis.
Caption: Proposed Mechanism of Antimicrobial Action via Inhibition of Cell Wall Synthesis.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture S. aureus and E. coli in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of Compounds A, B, and C in MHB in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).
Comparative Data: Antimicrobial Activity
The antimicrobial activity of these compounds is expected to vary based on the aryl substituent, with electron-withdrawing groups potentially enhancing activity.
| Compound | Aryl Substituent | Predicted MIC (µg/mL) vs. S. aureus[19][20][21] | Predicted MIC (µg/mL) vs. E. coli[6][19][20][21] |
| A | -H | > 256 | > 256 |
| B | 4-Cl | ~ 64 | ~ 128 |
| C | 4-OCH₃ | ~ 128 | > 256 |
| Ciprofloxacin | (Positive Control) | ~ 0.5 | ~ 0.015 |
Note: The MIC values are representative estimates based on studies of structurally similar compounds and are intended for comparative purposes.
Conclusion and Future Directions
This comparative guide demonstrates the diverse biological potential of 4-aryl-4-oxobutanoic acids. The presented data, while in some cases extrapolated from related structures, provides a valuable framework for understanding the structure-activity relationships of this promising scaffold. The presence of an electron-withdrawing group, such as chlorine, on the aryl ring appears to be a favorable modification for enhancing anticancer, anti-inflammatory, and antimicrobial activities.
Future research should focus on the synthesis and direct comparative evaluation of a broader library of 4-aryl-4-oxobutanoic acid derivatives to confirm these preliminary findings. Mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The detailed protocols provided herein offer a standardized approach for such investigations, facilitating the discovery and development of novel therapeutics based on the 4-aryl-4-oxobutanoic acid template.
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The Definitive Guide to the Structural Elucidation of 4-(4-(methylthio)phenyl)-4-oxobutanoic Acid Derivatives: An X-ray Crystallography-Centric Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth analysis of the structural characterization of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid and its derivatives, with a primary focus on single-crystal X-ray crystallography. While a definitive crystal structure for the title compound is not yet publicly available, this guide will equip researchers with the necessary protocols to obtain it and will draw comparisons with structurally related analogs to anticipate its crystallographic features.
The strategic incorporation of a methylthio group onto the phenyl ring of the 4-oxo-4-phenylbutanoic acid scaffold introduces significant potential for modulating intermolecular interactions, which can, in turn, influence the material's bulk properties, such as solubility and melting point, and its biological activity. X-ray crystallography stands as the unequivocal gold standard for determining solid-state molecular structures, providing precise bond lengths, bond angles, and details of the intermolecular forces that govern the crystal packing.
This guide will navigate through the experimental workflow of X-ray crystallography, from the critical step of crystal growth to data analysis. Furthermore, it will present a comparative overview of alternative analytical techniques, offering a holistic perspective on the characterization of this important class of organic compounds.
The Unrivaled Power of X-ray Crystallography: A Comparative Perspective
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming molecular connectivity and determining molecular weight, they provide indirect structural information.[1][2] X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement in the solid state, revealing subtle conformational details and non-covalent interactions that are often crucial for understanding a molecule's behavior.[2]
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute stereochemistry.[2] | Unambiguous and definitive structural determination. | Requires a high-quality single crystal; can be a bottleneck in the analytical process.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemistry in solution.[1] | Provides detailed information about the molecule's structure in solution; non-destructive. | Provides an average structure in solution, not the solid-state conformation; interpretation can be complex for large molecules. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of a compound.[1] | High sensitivity and accuracy in determining molecular weight and formula. | Provides limited information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within a molecule based on their vibrational frequencies. | Rapid and simple method for functional group analysis. | Provides limited information about the overall molecular structure. |
A Practical Guide to the X-ray Crystallography of this compound
The journey to elucidating a crystal structure begins with the growth of a suitable single crystal. This is often the most challenging step in the process.[2]
Experimental Protocol: From Powder to Structure
Part 1: Crystal Growth of this compound
The selection of an appropriate solvent system is critical for successful crystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
Step-by-Step Crystallization Methodology:
-
Solvent Screening: Begin by testing the solubility of a small amount of this compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent at room temperature.[3]
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature. To further control the cooling rate, the vessel can be placed in a Dewar flask filled with warm water.
-
Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.
-
Solvent Layering: Carefully layer a less dense, poor solvent on top of a denser solution of the compound in a good solvent in a narrow tube. Diffusion at the interface of the two solvents can lead to the formation of crystals.
Caption: Experimental workflow for X-ray crystallography.
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Analysis
Once a high-quality single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.
Step-by-Step Data Collection and Structure Solution:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer, and diffraction data are collected as the crystal is rotated.
-
Structure Solution: The collected diffraction data are used to determine the unit cell parameters and the arrangement of atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.
Comparative Crystallographic Analysis: Insights from Related Structures
While the crystal structure of this compound is not available, we can gain valuable insights by examining the crystal structures of its close analogs. Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a known phenomenon for 4-oxo-4-phenylbutanoic acid, highlighting the sensitivity of crystal packing to crystallization conditions.
| Compound | CSD Refcode | Space Group | Key Intermolecular Interactions | Reference |
| 4-oxo-4-phenylbutanoic acid (Polymorph I) | VERMAG | P2₁/c | Hydrogen-bonded carboxylic acid dimers | [Link to CSD] |
| 4-oxo-4-phenylbutanoic acid (Polymorph II) | VERMAG01 | P2₁/n | Hydrogen-bonded carboxylic acid dimers | [Link to CSD] |
| 4-(4-methylphenyl)-4-oxobutanoic acid | Not available | - | Likely to form hydrogen-bonded dimers | - |
The presence of the methylthio group in this compound introduces the possibility of additional intermolecular interactions, such as C-H···S or S···π interactions, which could significantly influence the crystal packing compared to its unsubstituted and methyl-substituted counterparts. The analysis of the resulting crystal structure will be crucial to understanding these effects.
Caption: Potential intermolecular interactions.
Conclusion: The Path Forward
This guide has outlined a clear and actionable pathway for the definitive structural elucidation of this compound and its derivatives using single-crystal X-ray crystallography. By following the detailed experimental protocols for crystal growth and X-ray diffraction analysis, researchers can obtain the precise three-dimensional atomic arrangement of these molecules. The comparative data from related structures provide a valuable framework for anticipating and interpreting the crystallographic results. The insights gained from such studies are not merely academic; they are fundamental to the rational design of new materials and therapeutic agents with tailored properties and enhanced efficacy. The pursuit of this crystallographic data is a critical step in unlocking the full potential of this promising class of compounds.
References
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X-Ray Crystallography Laboratory, Department of Chemistry, Michigan State University. (n.d.). Crystallization Techniques. Retrieved from [Link]
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Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
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Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2157. [Link]
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A Comparative Guide to Mechanistic Studies of Reactions Involving 4-(4-(methylthio)phenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways in reactions involving 4-(4-(methylthio)phenyl)-4-oxobutanoic acid. As a key intermediate in the synthesis of various compounds of pharmaceutical interest, a thorough understanding of its reactivity is paramount. This document delves into the mechanistic details of its synthesis and key transformations, drawing upon established principles and analogous studies to provide a comprehensive overview for researchers in organic synthesis and drug development.
Introduction to this compound
This compound is a keto-acid containing an electron-rich aromatic ring due to the presence of the methylthio group. This structural feature significantly influences its reactivity, particularly in electrophilic aromatic substitutions and reactions involving the carbonyl and carboxylic acid functionalities. Its structural similarity to intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib highlights its importance in medicinal chemistry.[1]
I. Synthesis: The Friedel-Crafts Acylation Approach
The most probable and industrially relevant synthetic route to this compound is the Friedel-Crafts acylation of thioanisole with succinic anhydride.[2] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation to aromatic rings.[3][4]
A. Comparative Mechanistic Pathways
The generally accepted mechanism for Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[3][5] However, the specific nature of the electrophile and the role of the Lewis acid catalyst can vary.
Mechanism 1: Discrete Acylium Ion Formation
This pathway involves the reaction of succinic anhydride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a discrete acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of thioanisole.
Mechanism 2: Activated Acyl-Lewis Acid Complex
An alternative mechanism suggests that a highly polarized complex between the acylating agent and the Lewis acid acts as the electrophile, without the complete formation of a free acylium ion.
The following diagram illustrates the more commonly accepted discrete acylium ion pathway:
Caption: Mechanism of Friedel-Crafts Acylation.
B. Experimental Protocol: Synthesis of this compound
This protocol is based on analogous Friedel-Crafts acylation procedures.
Materials:
-
Thioanisole
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve succinic anhydride in anhydrous CH₂Cl₂.
-
Slowly add the succinic anhydride solution to the AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, add thioanisole dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization.
II. Oxidation of the Methylthio Group
A key transformation of this compound, particularly in the context of pharmaceutical synthesis, is the oxidation of the methylthio group to a methylsulfonyl group. This is a crucial step in the synthesis of Rofecoxib, where the sulfone moiety is essential for its biological activity.[1]
A. Comparative Mechanistic Pathways
The oxidation of sulfides to sulfones typically proceeds through a sulfoxide intermediate. The choice of oxidant and reaction conditions can influence the reaction rate and selectivity.
Mechanism 1: Oxidation with Peroxides
Hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, is a common and effective oxidant for this transformation.[1] The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide.
Mechanism 2: Oxidation with Other Reagents
Other oxidizing agents, such as potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA), can also be employed. The mechanistic details will vary depending on the specific reagent. For instance, with permanganate, the reaction likely proceeds through a cyclic manganate ester intermediate.
The following diagram illustrates the oxidation pathway using a generic peroxide oxidant:
Caption: Stepwise Oxidation of the Methylthio Group.
B. Experimental Protocol: Oxidation of this compound
This protocol is adapted from procedures for the oxidation of similar thioanisole derivatives.[1]
Materials:
-
This compound
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Sodium Tungstate (Na₂WO₄)
-
Acetic Acid
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in acetic acid in a round-bottom flask.
-
Add a catalytic amount of sodium tungstate to the solution.
-
Slowly add hydrogen peroxide to the reaction mixture, maintaining the temperature with a water bath if necessary.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, pour the mixture into water.
-
The product, being a solid, may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract with a suitable organic solvent.
-
Wash the collected solid or the organic extract with water, dry, and purify by recrystallization.
III. Kinetic and Mechanistic Comparison with Analogous Systems
A. Oxidation of the Butanoic Acid Chain: A Comparative Perspective
Kinetic studies on the oxidation of 4-oxo-4-phenyl butanoic acid by various oxidizing agents have been reported.[6][7] These studies typically show that the reaction is first order with respect to both the oxidant and the keto-acid. The proposed mechanisms often involve the enol form of the keto-acid as the reactive species.
For this compound, the electron-donating methylthio group would be expected to increase the electron density of the aromatic ring, potentially influencing the reactivity of the carbonyl group and the enolization equilibrium. However, without direct experimental data, this remains a hypothesis.
B. Data Summary: Kinetic Parameters for the Oxidation of 4-oxo-4-phenyl butanoic acid
The following table summarizes representative kinetic data for the oxidation of the analogous 4-oxo-4-phenyl butanoic acid. This data serves as a baseline for what might be expected in similar studies on the title compound.
| Oxidant | Substrate | Order in [Oxidant] | Order in [Substrate] | Key Mechanistic Finding | Reference |
| Tripropylammonium fluorochromate (TriPAFC) | 4-oxo-4-phenyl butanoic acid | 1 | 1 | The reaction is acid-catalyzed and proceeds via the enol form of the keto-acid.[6] | [6] |
| TriPAFC with Picolinic Acid | 4-oxo-4-phenyl butanoic acid | 1 | 1 | Picolinic acid acts as a catalyst, and the reaction results in the formation of benzoic acid.[7] | [7] |
IV. Spectroscopic Analysis in Mechanistic Studies
Spectroscopic techniques are indispensable for elucidating reaction mechanisms. For reactions involving this compound, FT-IR, NMR, and Mass Spectrometry would be crucial.
-
FT-IR Spectroscopy: Can be used to monitor the disappearance of the carbonyl stretch of the starting material and the appearance of new functional groups, such as the S=O stretches of the sulfoxide and sulfone in an oxidation reaction. Computational studies on related molecules like 4-methoxythioanisole can aid in the assignment of vibrational modes.[8]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about reactants, intermediates, and products. Changes in the chemical shifts of the aromatic protons and the methylthio protons can provide evidence for electronic changes in the molecule during the reaction.
-
Mass Spectrometry: Can be used to identify reaction products and, in some cases, to detect and characterize transient intermediates.
Conclusion
The mechanistic understanding of reactions involving this compound is largely built upon the well-established principles of physical organic chemistry and by analogy to closely related structures. The Friedel-Crafts acylation for its synthesis and the subsequent oxidation of the methylthio group are key reactions with predictable mechanistic pathways. Future research involving detailed kinetic analysis, isotopic labeling studies, and computational modeling on this specific molecule will be invaluable for a more refined understanding and for the optimization of its use in the synthesis of novel therapeutic agents.
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Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry. [Link]
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Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry. [Link]
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4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid | C11H13NO3S | CID - PubChem. PubChem. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162. PubChem. [Link]
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Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. Der Pharma Chemica. [Link]
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Friedel-Crafts Alkylation Reaction - Mettler Toledo. Mettler Toledo. [Link]
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Oxidation of 4-Methylthio phenyl acetic acid in aqueous acidic medium by Cr (VI): Kinetic and Mechanistic Study | Request PDF. ResearchGate. [Link]
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Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid, a compound requiring meticulous handling due to its potential hazards. By moving beyond a simple checklist and delving into the rationale behind each step, this document aims to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly and effectively.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), compounds with similar functional groups are associated with the following hazard statements:
These classifications firmly place this compound in the category of a hazardous irritant. Consequently, it must be managed as regulated hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] Improper disposal, such as discarding it in standard trash or pouring it down the drain, can lead to environmental contamination and pose a significant risk to public health.[7]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Code | Description | Required Personal Protective Equipment (PPE) |
| Skin Irritant | H315 | Causes irritation upon contact with skin. | Nitrile gloves (or other chemically resistant gloves), lab coat. |
| Eye Irritant | H319 | Causes serious irritation, redness, and pain upon contact with eyes. | Chemical safety goggles or a face shield. |
| Respiratory Irritant | H335 | May cause irritation to the respiratory tract if inhaled as dust. | Use in a well-ventilated area or chemical fume hood. Respirator may be required for large spills. |
The "Cradle-to-Grave" Responsibility: A Foundational Principle
The RCRA establishes a "cradle-to-grave" management system, which mandates that hazardous waste generators are responsible for the waste from its initial generation through its transportation, treatment, storage, and final disposal.[5][8][9] This principle underscores the importance of a robust and documented disposal process. A key component of this system is the Hazardous Waste Manifest, a legal document that tracks the waste from the moment it leaves your facility until it reaches its final destination.[8][9][10][11]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to ensure safety and regulatory compliance.
The first and most critical step in hazardous waste management is proper segregation.[12][13][14] Never mix incompatible chemicals, as this can lead to dangerous reactions.[7]
-
Action: Designate a specific, properly labeled container for solid this compound waste.
-
Causality: Segregation prevents accidental mixing with other waste streams (e.g., strong bases, oxidizers) that could cause violent reactions, gas evolution, or heat generation.[15] It also simplifies the disposal process for the licensed waste management facility.
The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.[13][14]
-
Action: Collect solid this compound waste in a chemically compatible, sealable container. A high-density polyethylene (HDPE) wide-mouth jar is a suitable option.[16]
-
Causality: Using a compatible container prevents degradation of the container and subsequent release of the hazardous material. The container must be in good condition, free from defects that could impair its performance.[13]
-
Action: As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[14][16] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)
-
The specific hazard characteristics (e.g., "Irritant")
-
The date accumulation started
-
The name and contact information of the principal investigator or laboratory manager[14]
-
-
Causality: Proper labeling is a legal requirement under RCRA and OSHA's Hazard Communication Standard.[17] It communicates the potential dangers to everyone who may handle the container and is essential for proper management by the waste disposal facility.
Waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[18]
-
Action: Store the sealed and labeled waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.
-
Causality: The SAA keeps the waste under the control of laboratory personnel, minimizing the risk of unauthorized handling. Secondary containment will capture any potential leaks or spills from the primary container.[14]
Accidents can happen, and a clear, rehearsed plan is vital.
-
Action (for small spills):
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE (see Table 1), sweep up the solid material. Avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Action (for large spills or if you feel unsafe):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
-
Causality: A pre-defined spill response plan minimizes exposure to hazardous materials and ensures a rapid, effective cleanup. The distinction between small and large spills empowers researchers to handle minor incidents while ensuring that more significant events receive a professional response.
Once the waste container is full (approximately 80% capacity to allow for expansion), it must be disposed of through the proper channels.[16]
-
Action: Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste in compliance with all federal, state, and local regulations.[19] They will complete the necessary manifest paperwork for off-site transportation and disposal.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of solid irritant chemical waste.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, environmental stewardship, and scientific integrity.
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Daniels Health. (2024, December 13). What Information Must Be Included on a Hazardous Waste Manifest?. Retrieved from [Link]
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Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
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Environmental Protection Department, Hong Kong. (n.d.). Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE. Research Safety. Retrieved from [Link]
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ACTenviro. (2024, December 9). Understanding the Importance of a Hazardous Waste Manifest System. Retrieved from [Link]
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MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions about e-Manifest. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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Triumvirate Environmental. (2025, November 20). Hazardous Waste Manifests: Everything You Need to Know. Retrieved from [Link]
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United Nations Economic Commission for Europe. (n.d.). ANNEX 3 CODIFICATION OF HAZARD STATEMENTS, CODIFICATION AND USE OF PRECAUTIONARY STATEMENTS, CODIFICATION OF HAZARD PICTOGRAMS A. Retrieved from [Link]
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- 17. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. osha.gov [osha.gov]
A Comprehensive Guide to the Safe Handling of 4-(4-(Methylthio)phenyl)-4-oxobutanoic Acid
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid (CAS Number: 7028-67-3), a combustible solid organic compound.[2] By understanding the potential hazards and implementing robust safety protocols, researchers can minimize risks and maintain a secure research environment.
Chemical and Physical Properties
A foundational understanding of the compound's properties is critical for safe handling.
| Property | Value |
| CAS Number | 7028-67-3 |
| Molecular Formula | C11H12O3S |
| Molecular Weight | 224.28 g/mol [2] |
| Appearance | Solid[2] |
| Storage Class | 11 - Combustible Solids[2] |
Hazard Identification and Personal Protective Equipment (PPE)
While a complete hazard profile is not fully detailed across all sources, the available information and data from structurally similar compounds necessitate a cautious approach. The primary identified hazard is the potential for skin sensitization.[2] Analogous compounds also suggest risks of skin, eye, and respiratory irritation.[3][4] Therefore, a comprehensive PPE strategy is crucial.
Core Protective Measures:
-
Eye and Face Protection: Always wear chemical safety goggles and a face shield to protect against potential splashes and airborne particles.[5]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves.[6] Given the presence of a ketone group, gloves specifically tested for ketone resistance, such as those made of nitrile or butyl rubber, are recommended.[7][8][9] Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against accidental contact with the skin and to prevent contamination of personal clothing.
-
-
Respiratory Protection:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[6][10]
-
If significant dust is generated, a NIOSH-approved respirator may be necessary. For environments with low fume levels, an N95 mask can provide basic protection.[9] For higher exposure risks, a full-face respirator with appropriate cartridges is recommended.[9]
-
PPE Selection Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan:
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This compound should be treated as hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers. [11]* Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service. [12]Adhere to all local, regional, and national regulations for hazardous waste disposal. [12][13]Do not dispose of this material down the drain or in regular trash. [13]For sulfur-containing waste, co-disposal with certain other wastes may be restricted, so consultation with your institution's environmental health and safety department is essential. [14] By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.
References
- Santa Cruz Biotechnology, Inc. (n.d.). 4-[4-(methylthio)phenyl]-4-oxobutanoic acid.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-phenylbutyric acid.
- Global Glove. (n.d.). Keto-Handler Plus Economy TPE Powder Free Gloves.
- Polyco. (n.d.). Ketochem 33cm Lightweight Ketone Resistant Glove.
- Leeline Sourcing. (2026). What PPE Should You Wear When Handling Acid 2026?.
- SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals.
- BroadPharm. (2024). Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfur.
- Fisher Scientific. (2015). Safety Data Sheet: Sulfur.
- Government of Alberta. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
- Carl ROTH. (n.d.). Safety Data Sheet: Sulphur.
- TCI Chemicals. (2018). SAFETY DATA SHEET.
- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE).
- Hess Corporation. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Phenylbutyric acid.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound 7028-67-3 [sigmaaldrich.com]
- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. broadpharm.com [broadpharm.com]
- 7. palmflex.com [palmflex.com]
- 8. polycohealthline.com [polycohealthline.com]
- 9. leelinework.com [leelinework.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. open.alberta.ca [open.alberta.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
